molecular formula C2H4Cl3O2P B074352 2-Chloroethylphosphoric Acid Dichloride CAS No. 1455-05-6

2-Chloroethylphosphoric Acid Dichloride

Cat. No.: B074352
CAS No.: 1455-05-6
M. Wt: 197.38 g/mol
InChI Key: YRTAUZXAHQPFJV-UHFFFAOYSA-N
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Description

2-Chloroethylphosphoric Acid Dichloride is a highly reactive and versatile organophosphorus reagent primarily employed as a key synthetic intermediate in the preparation of biologically active phosphate esters and phosphoramidates. Its principal research value lies in its application for the synthesis of compounds such as Ethephon, a commercially significant plant growth regulator. The molecule features two highly electrophilic phosphorus-chloride (P-Cl) bonds, which are readily displaced by nucleophiles like alcohols or amines, facilitating the efficient introduction of the 2-chloroethylphosphoryl moiety. This moiety is critical in the design of prodrugs and other compounds where a phosphoric acid group is masked for enhanced cellular uptake, with subsequent in vivo hydrolysis releasing the active phosphonate or phosphate. Researchers utilize this dichloride to construct complex molecular architectures in agrochemical, pharmaceutical, and materials science research. Its mechanism of action, when used in synthesis, involves acting as a phosphorylating agent, enabling the step-wise or simultaneous functionalization of the phosphorus center. Due to its reactivity, it is an indispensable tool for exploring structure-activity relationships in phosphonate-based drug discovery and for developing novel organophosphate ligands and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-dichlorophosphoryloxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl3O2P/c3-1-2-7-8(4,5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTAUZXAHQPFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932618
Record name 2-Chloroethyl phosphorodichloridate
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Molecular Weight

197.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455-05-6
Record name 2-Chloroethyl phosphorodichloridate
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Record name 2-Chloroethylphosphoryl Dichloride
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Foundational & Exploratory

An In-Depth Technical Guide to (2-chloroethyl)phosphonic dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of (2-chloroethyl)phosphonic dichloride. The information is intended to support research, development, and safety protocols involving this reactive organophosphorus compound.

Chemical and Physical Properties

(2-chloroethyl)phosphonic dichloride, with the CAS number 690-12-0, is a key intermediate in the synthesis of various organophosphorus compounds, most notably the plant growth regulator ethephon.[1] Its high reactivity, attributed to the two chlorine atoms attached to the phosphorus center, makes it a versatile but hazardous chemical that must be handled with appropriate safety precautions.

Table 1: Physical and Chemical Properties of (2-chloroethyl)phosphonic dichloride [1]

PropertyValue
Molecular Formula C₂H₄Cl₃OP
Molecular Weight 181.38 g/mol
CAS Number 690-12-0
IUPAC Name (2-chloroethyl)phosphonic dichloride
Synonyms 2-chloroethanephosphonic dichloride, β-chloroethylphosphonyl dichloride
Appearance Colorless to light yellow liquid (presumed)
Boiling Point Decomposes upon heating
Solubility Reacts with water and alcohols. Soluble in many aprotic organic solvents.
XLogP3-AA 1.5
Topological Polar Surface Area 17.1 Ų

Synthesis

The primary industrial synthesis of (2-chloroethyl)phosphonic dichloride involves the reaction of phosphorus trichloride (PCl₃) with ethylene oxide. This reaction is a crucial first step in the overall synthesis of ethephon.[2][3]

Experimental Protocol: Synthesis from Phosphorus Trichloride and Ethylene Oxide

Objective: To synthesize (2-chloroethyl)phosphonic dichloride.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Ethylene oxide

  • Anhydrous, inert solvent (e.g., dichloromethane, toluene)

  • Inert gas (e.g., nitrogen, argon)

  • Reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser

Procedure:

  • In a reaction vessel purged with an inert gas, dissolve phosphorus trichloride in an anhydrous, inert solvent.

  • Cool the solution to a low temperature (typically 0-5 °C) using an ice bath.

  • Slowly bubble ethylene oxide gas through the cooled solution with vigorous stirring. The molar ratio of PCl₃ to ethylene oxide should be carefully controlled, typically around 1:1.[3]

  • Maintain the reaction temperature below 10 °C throughout the addition of ethylene oxide to prevent unwanted side reactions and polymerization.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • The resulting product, (2-chloroethyl)phosphonic dichloride, can be purified by vacuum distillation, although it is often used in the next synthetic step without further purification.[4]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood due to the toxicity and volatility of the reactants.

  • Phosphorus trichloride is highly corrosive and reacts violently with water.

  • Ethylene oxide is a flammable and carcinogenic gas.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Reactivity

(2-chloroethyl)phosphonic dichloride is a highly reactive compound due to the presence of the phosphonic dichloride functional group. The phosphorus-chlorine bonds are susceptible to nucleophilic attack by a wide range of nucleophiles.

Hydrolysis

(2-chloroethyl)phosphonic dichloride readily reacts with water in a vigorous, exothermic reaction to form (2-chloroethyl)phosphonic acid and hydrochloric acid. This reaction is the basis for the final step in the synthesis of ethephon from its precursors.

Hydrolysis reactant (2-chloroethyl)phosphonic dichloride product1 (2-chloroethyl)phosphonic acid reactant->product1 Nucleophilic attack by water product2 2 HCl reactant->product2 Elimination water 2 H₂O

Hydrolysis of (2-chloroethyl)phosphonic dichloride.
Alcoholysis

Similar to hydrolysis, (2-chloroethyl)phosphonic dichloride reacts with alcohols to form the corresponding phosphonic esters. This reaction is a common method for synthesizing various phosphonate esters.

Alcoholysis reactant (2-chloroethyl)phosphonic dichloride product1 Di-alkyl (2-chloroethyl)phosphonate reactant->product1 Nucleophilic attack by alcohol product2 2 HCl reactant->product2 Elimination alcohol 2 R-OH

Alcoholysis of (2-chloroethyl)phosphonic dichloride.
Reaction with Ethylene Oxide

As mentioned in the synthesis section of its downstream products, (2-chloroethyl)phosphonic dichloride reacts with ethylene oxide to produce bis(2-chloroethyl) 2-chloroethylphosphonate. This reaction forms the basis of a key step in the industrial production of ethephon.[4]

Ethephon_Synthesis_Step reactant1 (2-chloroethyl)phosphonic dichloride product bis(2-chloroethyl) 2-chloroethylphosphonate reactant1->product Ring-opening reaction reactant2 2 Ethylene Oxide reactant2->product

Reaction with ethylene oxide.

Spectral Data

Spectroscopic analysis is essential for the characterization and quality control of (2-chloroethyl)phosphonic dichloride.

Table 2: Summary of Spectral Data

TechniqueKey Features
³¹P NMR A single resonance is expected in the phosphonic dichloride region.
¹H NMR Two triplets corresponding to the two inequivalent methylene groups (-CH₂-Cl and -CH₂-P).
¹³C NMR Two distinct signals for the two carbon atoms.
FTIR Characteristic peaks for P=O, P-Cl, and C-Cl bonds.[5][6]
Mass Spec. Molecular ion peak and fragmentation pattern consistent with the structure.
³¹P NMR Spectroscopy

Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. For (2-chloroethyl)phosphonic dichloride, a single peak is expected in the region characteristic of phosphonic dichlorides. The chemical shift will be influenced by the electron-withdrawing effects of the chlorine atoms and the chloroethyl group.

FTIR Spectroscopy

The infrared spectrum of (2-chloroethyl)phosphonic dichloride will exhibit characteristic absorption bands that can be used for its identification.

Table 3: Predicted FTIR Spectral Data and Assignments

Wavenumber (cm⁻¹)Assignment
~1250 - 1300P=O stretching vibration
~700 - 800C-Cl stretching vibration
~500 - 600P-Cl stretching vibration
~2850 - 3000C-H stretching vibrations
~1400 - 1450C-H bending vibrations

Biological Activity and Toxicology

The primary biological relevance of (2-chloroethyl)phosphonic dichloride is as a precursor to ethephon, which acts as a plant growth regulator by releasing ethylene.[7] Direct toxicological data for (2-chloroethyl)phosphonic dichloride is limited, but due to its high reactivity and the hazardous nature of its hydrolysis products (hydrochloric acid), it should be considered a corrosive and toxic substance.

Acute toxic effects of its downstream product, ethephon, have been studied, with acid-borne corrosion being a primary cause of death in animal studies at high doses.[8] Given that (2-chloroethyl)phosphonic dichloride readily hydrolyzes to form acidic products, similar corrosive effects can be anticipated upon exposure.

Safety Recommendations:

  • Handle only in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry place away from water and other nucleophiles in a tightly sealed container.

Logical Relationships and Workflows

The synthesis of ethephon from basic starting materials illustrates the central role of (2-chloroethyl)phosphonic dichloride as an intermediate.

Ethephon_Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrolysis PCl3 Phosphorus Trichloride CEPD (2-chloroethyl)phosphonic dichloride PCl3->CEPD EO Ethylene Oxide EO->CEPD CEPD2 (2-chloroethyl)phosphonic dichloride Diester bis(2-chloroethyl) 2-chloroethylphosphonate CEPD2->Diester EO2 Ethylene Oxide EO2->Diester Diester2 bis(2-chloroethyl) 2-chloroethylphosphonate Ethephon Ethephon Diester2->Ethephon H2O Water H2O->Ethephon

Overall workflow for the synthesis of Ethephon.

This guide provides a foundational understanding of the chemical properties and handling of (2-chloroethyl)phosphonic dichloride. Researchers and professionals are encouraged to consult additional safety data sheets and peer-reviewed literature before working with this compound.

References

Technical Guide: 2-Chloroethylphosphonic Acid Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 690-12-0

This technical guide provides a comprehensive overview of 2-chloroethylphosphonic acid dichloride, its chemical identity, and its relationship to the widely studied plant growth regulator, 2-chloroethylphosphonic acid (Ethephon). Due to the limited public data on the dichloride form, this guide also includes extensive technical information on Ethephon, a critical derivative, to provide relevant context and utility for researchers, scientists, and drug development professionals.

2-Chloroethylphosphonic Acid Dichloride: Identification and Properties

2-Chloroethylphosphonic acid dichloride is an organophosphorus compound primarily used as a chemical intermediate.

Chemical Identifiers
IdentifierValueReference
CAS Number 690-12-0[1][2][3]
EC Number 211-715-4[1][2]
IUPAC Name (2-chloroethyl)phosphonic dichloride[1]
Molecular Formula C₂H₄Cl₃OP[1][2]
Molar Mass 181.38 g/mol [2]
Synonyms 1-chloro-2-dichlorophosphorylethane, (2-Chloroethyl)dichlorophosphine oxide, P-(2-CHLOROETHYL)PHOSPHONIC DICHLORIDE[1][2][3]

Synthesis and Chemical Relationships

2-Chloroethylphosphonic acid dichloride serves as a precursor in the synthesis of other organophosphorus compounds. For instance, it is a reactant in the preparation of 2-chloroethylphosphonic acid bis(2-chloroethyl)ester, which is a key intermediate in the production of Ethephon.[4]

Synthesis Workflow Example

The following diagram illustrates a general synthesis pathway where 2-chloroethylphosphonic acid dichloride is used to produce an ester intermediate.

synthesis_workflow reactant1 2-Chloroethylphosphonic Acid Dichloride process Reaction (0-100°C, 8-18h) reactant1->process reactant2 Ethylene Oxide reactant2->process product 2-Chloroethylphosphonic Acid Bis(2-chloroethyl)ester process->product Yield ≥97%

Synthesis of an Ethephon intermediate from its dichloride precursor.[4]

Technical Profile of 2-Chloroethylphosphonic Acid (Ethephon)

The hydrolysis of 2-chloroethylphosphonic acid dichloride derivatives leads to the formation of 2-chloroethylphosphonic acid (CAS Number: 16672-87-0), commonly known as Ethephon. Ethephon is a widely used plant growth regulator, and its mechanism of action is of significant interest.[5][6]

Physicochemical and Toxicological Data for Ethephon

The following tables summarize key quantitative data for Ethephon.

Table 1: Physicochemical Properties of Ethephon

PropertyValueReference
Appearance White solid / Beige powder[7][8]
Melting Point 74 - 75 °C[7][9]
Boiling Point 265 °C[7]
Water Solubility Very soluble (123.9 g/100 mL at 23 °C)[8][9]
Stability Stable in aqueous solutions below pH 3.5; decomposes at higher pH.[5][10]

Table 2: Toxicological Data for Ethephon

MetricValueSpeciesReference
LD50 Oral 1564 - 3400 mg/kgRat[7][11]
LD50 Dermal 5730 mg/kgRabbit[11]
LC50 Inhalation 90 mg/m³ (4 h)Rat[11]
Primary Hazards Toxic in contact with skin, causes severe skin burns and eye damage.[7][11][12]

Experimental Protocols

Synthesis of High-Purity Ethephon

This protocol details the synthesis of Ethephon via acid hydrolysis of its bis-(2-chloroethyl) ester, a method designed to achieve a purity of over 90%.[13]

Materials and Equipment:

  • Bis-(2-chloroethyl) 2-chloroethylphosphonate (purity ≥87%)

  • Concentrated Hydrochloric Acid (37%)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • 2 L high-pressure glass reactor

  • Stirring apparatus

  • Heating and cooling system

  • Fume hood and appropriate Personal Protective Equipment (PPE)

Procedure:

  • Reactor Setup: Charge the 2 L high-pressure glass reactor with 1234 g of bis-(2-chloroethyl) 2-chloroethylphosphonate.

  • Initial Reaction: Add 200 g of concentrated hydrochloric acid to the reactor.

  • HCl Gas Introduction: Seal the reactor, begin stirring, and introduce anhydrous HCl gas while maintaining the internal temperature at 80°C.

  • Pressurization: Continue the flow of HCl gas until the pressure inside the reactor reaches 0.5 MPa.

  • Reaction Completion: Maintain the temperature and pressure for a specified duration until the reaction is complete (monitoring required).

  • Cooling and Isolation: Stop heating and allow the reactor to cool to room temperature. Carefully vent the excess HCl gas.

  • Product Collection: The Ethephon product will precipitate as a white solid and can be collected.

  • Purification: The crude product can be washed with a non-polar solvent (e.g., dichloromethane) to remove impurities.[13]

synthesis_protocol cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification charge_reactor 1. Charge Reactor with Bis-(2-chloroethyl) Ester add_hcl 2. Add Concentrated HCl charge_reactor->add_hcl introduce_gas 3. Introduce Anhydrous HCl Gas (Stirring at 80°C) add_hcl->introduce_gas pressurize 4. Pressurize to 0.5 MPa introduce_gas->pressurize cool_down 5. Cool to Room Temp & Vent Gas pressurize->cool_down collect 6. Collect Precipitated Solid cool_down->collect purify 7. Purify with Solvent Wash collect->purify final_product High-Purity Ethephon (>90%) purify->final_product signaling_pathway cluster_cell Plant Cell (Cytoplasm pH > 4.0) cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ethephon Ethephon (2-Chloroethylphosphonic Acid) Decomposition Decomposition Ethephon->Decomposition pH > 4.0 Ethylene Ethylene (C₂H₄) Decomposition->Ethylene ETR1 ETR1 Receptor Ethylene->ETR1 Binds to CTR1 CTR1 (Repressor) ETR1->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Represses (Inhibition Lifted) EIN3 EIN3 (Transcription Factor) EIN2->EIN3 Activates Signal Cascade Gene Ethylene-Responsive Genes EIN3->Gene Regulates Transcription Physiological Physiological Responses (Ripening, Abscission, etc.) Gene->Physiological

References

Technical Guide: Synthesis of (2-chloroethyl)phosphonic dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis of (2-chloroethyl)phosphonic dichloride, a key intermediate in the production of the plant growth regulator Ethephon and other organophosphorus compounds. This guide details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data.

Introduction

(2-chloroethyl)phosphonic dichloride (CAS No: 690-12-0) is a reactive organophosphorus compound primarily utilized as a precursor in the chemical industry. Its synthesis is a critical step in the manufacturing pathway of Ethephon ((2-chloroethyl)phosphonic acid), which functions by releasing ethylene, a natural plant hormone, upon decomposition. The most established and versatile method for the preparation of alkylphosphonyl dichlorides, including the title compound, is the Clay-Kinnear-Perren reaction. This reaction involves the aluminum chloride-catalyzed phosphorylation of an alkyl halide with phosphorus trichloride, followed by hydrolysis of the resulting complex.

Core Synthesis Pathway: The Clay-Kinnear-Perren Reaction

The primary route for synthesizing (2-chloroethyl)phosphonic dichloride is the Clay-Kinnear-Perren reaction. This method involves two key steps:

  • Formation of the Alkyltrichlorophosphonium Salt: 1,2-dichloroethane reacts with phosphorus trichloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to form the (2-chloroethyl)trichlorophosphonium tetrachloroaluminate complex ([ClCH₂CH₂PCl₃]⁺[AlCl₄]⁻).

  • Hydrolysis: The intermediate complex is then carefully hydrolyzed to yield (2-chloroethyl)phosphonic dichloride, regenerating the aluminum trichloride catalyst and producing hydrogen chloride as a byproduct.

G cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products 1,2-Dichloroethane 1,2-Dichloroethane (ClCH₂CH₂Cl) Complex [ClCH₂CH₂PCl₃]⁺[AlCl₄]⁻ 1,2-Dichloroethane->Complex PCl3 Phosphorus Trichloride (PCl₃) PCl3->Complex AlCl3 Aluminum Trichloride (AlCl₃) AlCl3->Complex Catalyst Product (2-chloroethyl)phosphonic dichloride (ClCH₂CH₂P(O)Cl₂) Complex->Product HCl Hydrogen Chloride (HCl) Product->HCl AlCl3_regen Aluminum Trichloride (AlCl₃) Product->AlCl3_regen H2O Water (H₂O) H2O->Product Hydrolysis

Caption: Clay-Kinnear-Perren reaction pathway for (2-chloroethyl)phosphonic dichloride.

Experimental Protocol

The following protocol is a synthesized procedure based on the established Clay-Kinnear-Perren reaction methodology, adapted for the synthesis of (2-chloroethyl)phosphonic dichloride.

Safety Precautions: This procedure involves highly corrosive and toxic substances. All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, is mandatory. The reaction is moisture-sensitive and should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 1,2-dichloroethane (anhydrous)

  • Phosphorus trichloride (PCl₃, distilled)

  • Aluminum trichloride (AlCl₃, anhydrous)

  • Methylene chloride (CH₂Cl₂, anhydrous)

  • Distilled water

  • Filter aid (e.g., Celite)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a gas outlet connected to a trap (for HCl)

  • Addition funnel

  • Low-temperature thermometer

  • Heating mantle

  • Dry Ice-acetone bath

  • Büchner funnel and filter flask

  • Distillation apparatus

Procedure:

  • Reaction Setup and Complex Formation:

    • In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, under a nitrogen atmosphere, add anhydrous aluminum trichloride.

    • Add an excess of phosphorus trichloride to the flask, which will also serve as the reaction solvent.

    • Begin vigorous stirring and add 1,2-dichloroethane dropwise from the addition funnel. An exothermic reaction will occur. Maintain the reaction temperature between 30-40°C, using a cooling bath if necessary.

    • After the addition is complete, heat the mixture to reflux (approximately 75°C) for 3-4 hours. The evolution of hydrogen chloride should be observed. The reaction mixture will become a thick, stirrable slurry as the phosphonium salt complex precipitates.

  • Hydrolysis of the Intermediate Complex:

    • Cool the reaction mixture to -10°C to -20°C using a Dry Ice-acetone bath.

    • Replace the addition funnel with one containing cold distilled water.

    • Add the water dropwise to the vigorously stirred slurry, maintaining the temperature below -10°C. This step is highly exothermic.

    • After the water addition is complete, continue stirring for an additional 15-20 minutes while allowing the mixture to warm to room temperature.

  • Work-up and Isolation:

    • Add anhydrous methylene chloride to the reaction mixture to dissolve the product.

    • Filter the mixture rapidly by suction through a layer of filter aid on a Büchner funnel to remove the aluminum chloride hydrate.

    • Wash the filter cake with additional portions of methylene chloride.

    • Transfer the combined filtrate to a separatory funnel. The organic layer contains the desired product. Note: Some sources suggest a biphasic mixture may form, in which case the organic layer should be separated.

    • Protect the filtrate from atmospheric moisture.

  • Purification:

    • Remove the methylene chloride by distillation at atmospheric pressure.

    • The crude residue is then purified by vacuum distillation. Collect the fraction boiling at approximately 78-80°C at 4 mmHg.

G cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_purification Purification A Charge flask with AlCl₃ and PCl₃ B Add 1,2-dichloroethane (30-40°C) A->B C Reflux for 3-4 hours (~75°C) B->C D Cool to -10°C C->D E Add water dropwise (< -10°C) D->E F Add CH₂Cl₂ and filter E->F G Remove solvent by distillation F->G H Vacuum distill product (78-80°C @ 4 mmHg) G->H

Caption: Experimental workflow for the synthesis of (2-chloroethyl)phosphonic dichloride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of (2-chloroethyl)phosphonic dichloride.

ParameterValueNotes
Reactant Molar Ratios
1,2-dichloroethane : PCl₃1 : >3PCl₃ is often used in excess to act as a solvent.
1,2-dichloroethane : AlCl₃1 : 1.1 - 1.3A slight excess of the catalyst is typically used.
Reaction Conditions
Complex formation temp.30 - 40 °C (addition), ~75°C (reflux)Initial reaction is exothermic.
Hydrolysis temperature-20 °C to -10 °CCrucial to control the exotherm during water addition.
Reaction time3 - 4 hours (reflux)
Product Specifications
Boiling Point78-80 °C @ 4 mmHgA key parameter for purification by vacuum distillation.
Density (d⁴₂₀)~1.540 g/cm³
Refractive Index (n²⁰D)~1.4992
Yield~70-82%The yield can vary based on the efficiency of the hydrolysis and work-up.

Conclusion

The Clay-Kinnear-Perren reaction provides a reliable and effective method for the synthesis of (2-chloroethyl)phosphonic dichloride. Careful control of reaction conditions, particularly temperature during the hydrolysis step, is critical for achieving good yields and purity. The detailed protocol and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Reaction Mechanism of (2-chloroethyl)phosphonic dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloroethyl)phosphonic dichloride is a reactive organophosphorus compound that serves as a key intermediate in the synthesis of various biologically active molecules and industrial chemicals. Its reactivity is primarily dictated by the presence of two labile chlorine atoms attached to the phosphorus center, making it susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the core reaction mechanisms of (2-chloroethyl)phosphonic dichloride, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Reaction Mechanisms

The primary reaction mechanism for (2-chloroethyl)phosphonic dichloride involves nucleophilic substitution at the phosphorus atom. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the phosphoryl oxygen. This makes it a prime target for a wide range of nucleophiles.

Reaction with Alcohols (Alcoholysis)

The reaction of (2-chloroethyl)phosphonic dichloride with alcohols leads to the formation of the corresponding phosphonic esters. This reaction generally proceeds via a nucleophilic acyl substitution-type mechanism.

Mechanism:

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic phosphorus atom of the phosphonic dichloride. This initial attack results in the formation of a pentacoordinate transition state or intermediate.

  • Leaving Group Departure: A chloride ion is expelled from the pentacoordinate intermediate, leading to the formation of a protonated phosphonic monochloride ester.

  • Deprotonation: A base, which can be another molecule of the alcohol or an added non-nucleophilic base, deprotonates the intermediate to yield the neutral phosphonic monochloride ester and a protonated base.

  • Second Substitution: The process is repeated with a second molecule of the alcohol to replace the remaining chlorine atom, ultimately forming the dialkyl (2-chloroethyl)phosphonate.

The overall reaction can be summarized as:

Cl-CH₂CH₂-P(O)Cl₂ + 2 R-OH → Cl-CH₂CH₂-P(O)(OR)₂ + 2 HCl

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) produced, which can otherwise lead to side reactions.

Reaction with Amines (Aminolysis)

The reaction of (2-chloroethyl)phosphonic dichloride with primary or secondary amines yields the corresponding phosphonic amides. The mechanism is analogous to that of alcoholysis.

Mechanism:

  • Nucleophilic Attack: The amine, a stronger nucleophile than alcohol, attacks the electrophilic phosphorus atom, forming a pentacoordinate intermediate.

  • Leaving Group Departure: A chloride ion is eliminated.

  • Deprotonation: A second molecule of the amine acts as a base to deprotonate the nitrogen atom, forming the phosphonic monochloride amide and an ammonium salt.

  • Second Substitution: A second equivalent of the amine reacts to displace the second chloride, yielding the phosphonic diamide.

The stoichiometry of the reaction requires two equivalents of the amine per P-Cl bond, with one equivalent acting as the nucleophile and the other as a base.

The general reaction is:

Cl-CH₂CH₂-P(O)Cl₂ + 4 R₂NH → Cl-CH₂CH₂-P(O)(NR₂)₂ + 2 R₂NH₂⁺Cl⁻

Studies on the aminolysis of similar phosphinate esters suggest that the reaction with primary amines can follow a two-term rate law, indicating a more complex mechanism that may involve amine-catalyzed pathways. In contrast, reactions with secondary amines tend to follow a simpler, first-order rate law with respect to the amine.[1]

Reaction with Ethylene Oxide

A significant industrial reaction of (2-chloroethyl)phosphonic dichloride is its reaction with ethylene oxide to produce bis(2-chloroethyl) 2-chloroethylphosphonate. This product is a key precursor to the plant growth regulator, ethephon.[2]

Mechanism:

This reaction is believed to proceed through a Lewis acid-catalyzed ring-opening of ethylene oxide. The phosphorus center of the dichloride can act as a Lewis acid, or trace amounts of HCl can initiate the reaction.

  • Activation of Ethylene Oxide: The oxygen atom of ethylene oxide is protonated or coordinates to the phosphorus atom, making the epoxide ring more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A chloride ion attacks one of the carbon atoms of the activated ethylene oxide, leading to the ring opening and formation of a 2-chloroethoxy group attached to the phosphorus.

  • Rearrangement and Further Reaction: This process is repeated, ultimately leading to the formation of bis(2-chloroethyl) 2-chloroethylphosphonate.

Quantitative Data

Quantitative data for the reactions of (2-chloroethyl)phosphonic dichloride is not extensively available in the public domain. However, some data can be found in patents and related literature.

ReactionReactantsConditionsYieldPurityReference
Esterification(2-chloroethyl)phosphonic dichloride, Ethylene Oxide0-100°C, 8-18 hours≥ 97%≥ 97.5%[2]

Experimental Protocols

Synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate from (2-chloroethyl)phosphonic dichloride and Ethylene Oxide[2]
  • Materials:

    • (2-chloroethyl)phosphonic dichloride (freshly distilled)

    • Ethylene oxide (technical grade, purity > 99.9%)

  • Procedure:

    • To a suitable reactor, charge (2-chloroethyl)phosphonic dichloride.

    • Add ethylene oxide to the reactor.

    • Maintain the reaction temperature between 0 and 100°C for a period of 8 to 18 hours.

    • After the reaction is complete, remove any residual ethylene oxide under reduced pressure.

    • The resulting product is bis(2-chloroethyl) 2-chloroethylphosphonate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Mechanism_Alcoholysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2 & 3: Elimination & Deprotonation cluster_step3 Step 4: Second Substitution A (2-chloroethyl)phosphonic dichloride B Alcohol (R-OH) C Pentacoordinate Intermediate A->C Nucleophilic Attack B->C D Protonated Phosphonic Monochloride Ester C->D Elimination C->D E Chloride Ion (Cl-) F Phosphonic Monochloride Ester D->F Deprotonation (by Base) G Protonated Base H Dialkyl (2-chloroethyl)phosphonate F->H Repeat Steps 1-3 F->H

Caption: Reaction mechanism for the alcoholysis of (2-chloroethyl)phosphonic dichloride.

Reaction_Mechanism_Aminolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2 & 3: Elimination & Deprotonation cluster_step3 Step 4: Second Substitution A (2-chloroethyl)phosphonic dichloride B Amine (R₂NH) C Pentacoordinate Intermediate A->C Nucleophilic Attack B->C D Protonated Phosphonic Monochloride Amide C->D Elimination C->D E Chloride Ion (Cl-) F Phosphonic Monochloride Amide D->F Deprotonation (by Amine) G Ammonium Ion H Phosphonic Diamide F->H Repeat Steps 1-3 F->H

Caption: Reaction mechanism for the aminolysis of (2-chloroethyl)phosphonic dichloride.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of (2-chloroethyl)phosphonic dichloride and its reaction products.

  • ³¹P NMR: The ³¹P NMR spectrum of (2-chloroethyl)phosphonic dichloride is expected to show a singlet in the phosphonate region. The chemical shift provides information about the electronic environment of the phosphorus atom.[3][4]

  • ¹H NMR: The ¹H NMR spectrum would show two multiplets corresponding to the two methylene groups of the 2-chloroethyl chain. The coupling to the phosphorus atom would result in further splitting of these signals.

  • ¹³C NMR: The ¹³C NMR spectrum will display two signals for the two carbon atoms of the 2-chloroethyl group, with coupling to the phosphorus atom.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the P=O (phosphoryl) group, typically in the region of 1250-1300 cm⁻¹, and C-Cl stretching vibrations.[5][6][7][8]

Conclusion

(2-chloroethyl)phosphonic dichloride is a versatile reagent whose chemistry is dominated by nucleophilic substitution at the phosphorus center. The reactions with alcohols and amines proceed through a well-understood addition-elimination mechanism, leading to the formation of phosphonic esters and amides, respectively. The reaction with ethylene oxide provides an important industrial route to a precursor of the plant growth regulator ethephon. While detailed kinetic and quantitative data for many of its reactions are not widely published, the general principles of its reactivity are well-established. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.

References

An In-Depth Technical Guide to the Hydrolysis of (2-chloroethyl)phosphonic dichloride to Ethephon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethephon, or (2-chloroethyl)phosphonic acid, is a widely utilized plant growth regulator with significant applications in agriculture. Its synthesis primarily involves the hydrolysis of its precursor, bis-(2-chloroethyl) 2-chloroethylphosphonate. This technical guide provides a comprehensive overview of the core chemical processes involved in this hydrolysis, detailing the reaction mechanisms, experimental protocols for industrial synthesis, and analytical methods for product characterization. Furthermore, this document elucidates the mode of action of ethephon by detailing the ethylene signaling pathway in plants. Quantitative data from various synthesis and analytical methods are presented in structured tables for clear comparison.

Introduction

Ethephon is a synthetic organophosphorus compound that acts as a plant growth regulator by releasing ethylene gas upon decomposition within plant tissues.[1][2] Ethylene, a natural plant hormone, plays a crucial role in various physiological processes, including fruit ripening, flowering, and leaf abscission.[1][3] The industrial production of ethephon hinges on the efficient hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate. This final step in the synthesis is critical for achieving high purity and yield of the active ingredient.[1][4] Understanding the nuances of this hydrolysis reaction is paramount for optimizing production processes and ensuring the quality of the final product.

Synthesis of Ethephon via Hydrolysis

The primary industrial synthesis of ethephon involves the acid-catalyzed hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate. This reaction can be carried out using two main methods: one employing anhydrous hydrogen chloride (HCl) gas and the other utilizing aqueous hydrochloric acid under pressure.[1]

Reaction Mechanism

The hydrolysis of the phosphonate ester proceeds via a nucleophilic substitution at the phosphorus center. The general mechanism involves the following steps:

  • Protonation: The phosphoryl oxygen is protonated by the acid (HCl), which increases the electrophilicity of the phosphorus atom.

  • Nucleophilic Attack: A nucleophile, either a chloride ion (Cl⁻) in the anhydrous method or a water molecule in the aqueous method, attacks the electron-deficient phosphorus atom.

  • Intermediate Formation: A pentacoordinate intermediate is formed.

  • Leaving Group Departure: The (2-chloroethoxy) group is eliminated.

  • Repetition: This process is repeated for the second ester group to yield (2-chloroethyl)phosphonic acid (ethephon).[1]

Industrial Synthesis Methods and Quantitative Data

The two primary industrial methods for the hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate are outlined below. While direct comparative studies are limited in the available literature, the following tables summarize the operational parameters and reported outcomes for each method.

Table 1: Anhydrous Hydrogen Chloride Gas Method

ParameterValueReference
Reactant bis-(2-chloroethyl) 2-chloroethylphosphonate[1]
Reagent Anhydrous Hydrogen Chloride (HCl) gas[1]
Temperature 140-200°C[1]
Pressure Not specified; byproduct removal under reduced pressure[1]
Reported Purity >90% (in a combined aqueous/anhydrous protocol)[4][5]
Byproduct 1,2-dichloroethane[1]

Table 2: Aqueous Hydrochloric Acid Method

ParameterValueReference
Reactant bis-(2-chloroethyl) 2-chloroethylphosphonate
Reagent Concentrated Aqueous Hydrochloric Acid
Temperature Approximately 100°C
Pressure Elevated pressure (e.g., 0.5 MPa)[5]
Reported Yield >90% (in a combined aqueous/anhydrous protocol)[5][6]
Byproduct 1,2-dichloroethane[1]

Experimental Protocols

Synthesis of Ethephon using a Combined Aqueous and Anhydrous HCl Method

This protocol describes a high-yield method for producing ethephon with a purity of over 90%.[5]

Materials and Equipment:

  • bis-(2-chloroethyl) 2-chloroethylphosphonate (purity ≥ 87%)

  • Concentrated hydrochloric acid

  • Anhydrous hydrogen chloride (HCl) gas

  • High-pressure glass reactor with stirrer, gas inlet, thermometer, and condenser

Procedure:

  • Charge the high-pressure glass reactor with 1234 g of bis-(2-chloroethyl) 2-chloroethylphosphonate.[5]

  • Add 200 g of concentrated hydrochloric acid to the reactor.[5]

  • Seal the reactor and commence stirring.

  • Introduce anhydrous HCl gas into the reactor while maintaining the internal temperature at 80°C.[5]

  • Continue the flow of HCl gas until the pressure inside the reactor reaches 0.5 MPa.[5]

  • Maintain the reaction at 80°C and 0.5 MPa for 6 hours.[5]

  • After the reaction period, stop the HCl gas flow and gradually reduce the pressure.

  • Heat the mixture to 110°C to distill off the 1,2-dichloroethane byproduct and any remaining water.[5]

  • Cool the reaction mixture to room temperature to allow the ethephon product to solidify.

  • The final product is a white solid with a reported yield of approximately 100.5% (likely due to residual solvent/moisture) and a purity of 93% as determined by GC.[4]

Analytical Characterization of Ethephon

Accurate determination of the purity and concentration of the synthesized ethephon is crucial. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Principle: Ethephon is derivatized to a more volatile and thermally stable compound before GC-MS analysis. Diazomethane is a common derivatizing agent.[7]

Sample Preparation:

  • Homogenize the sample and extract with an appropriate solvent (e.g., acidic acetone).

  • Clean up the extract using solid-phase extraction (SPE).

  • Evaporate the cleaned extract to dryness.

  • Add a solution of diazomethane in a suitable solvent (e.g., ether) to the residue and allow the derivatization reaction to proceed.

  • Evaporate the solvent and redissolve the derivatized analyte for injection.

GC-MS Parameters:

ParameterValueReference
Column DB-1701 capillary column (30 m x 0.25 mm, 0.25 µm)[8]
Injector Temperature 130°C[8]
Oven Program 40°C (4 min), then ramp to 180°C at 100°C/min, hold for 7 min[8]
Carrier Gas Nitrogen at 1 mL/min[8]
Detector Flame Ionization Detector (FID) at 200°C[8]
Detection Limit 0.010 mg/kg[8]

Principle: Ethephon can be directly analyzed by HPLC, often using a reversed-phase column with an acidic mobile phase.

HPLC Parameters:

ParameterValueReference
Column C18 column[9]
Mobile Phase Isocratic or gradient elution with an acidic aqueous phase and an organic modifier (e.g., acetonitrile or methanol)[10]
Detector PDA or MS/MS[9][10]
Recovery 87.44% to 100.65% (tomatoes), 70.13% to 101.77% (strawberries)[9]

Mode of Action: The Ethylene Signaling Pathway

Ethephon's efficacy as a plant growth regulator is due to its controlled release of ethylene.[11] Ethylene perception and signal transduction in plants is a complex process that ultimately leads to changes in gene expression and physiological responses.

In the absence of ethylene, ethylene receptors, located in the endoplasmic reticulum membrane, activate a protein kinase called Constitutive Triple Response 1 (CTR1).[12][13] CTR1, in turn, represses the downstream signaling pathway.[12]

When ethylene is present, it binds to the receptors, leading to their inactivation.[13] This deactivates CTR1, which relieves the repression of a key downstream component, Ethylene Insensitive 2 (EIN2).[12][14] The C-terminal portion of EIN2 is then cleaved and translocates to the nucleus, where it activates transcription factors such as Ethylene Insensitive 3 (EIN3) and EIN3-like (EIL) proteins.[14] These transcription factors then regulate the expression of a host of ethylene-responsive genes, leading to the observed physiological effects.[15]

Visualizations

G Overall Synthesis of Ethephon PCl3 Phosphorus Trichloride Tris Tris(2-chloroethyl) phosphite PCl3->Tris EthyleneOxide Ethylene Oxide EthyleneOxide->Tris Bis bis-(2-chloroethyl) 2-chloroethylphosphonate Tris->Bis Michaelis-Arbuzov Rearrangement Ethephon Ethephon ((2-chloroethyl)phosphonic acid) Bis->Ethephon Hydrolysis Dichloroethane 1,2-dichloroethane Bis->Dichloroethane HCl HCl (gas or aqueous) HCl->Ethephon

Caption: Overall synthetic pathway to Ethephon.

G Experimental Workflow for Ethephon Synthesis Start Start: Charge Reactor with bis-(2-chloroethyl) 2-chloroethylphosphonate Add_HCl_aq Add Concentrated HCl Start->Add_HCl_aq Introduce_HCl_gas Introduce Anhydrous HCl Gas Add_HCl_aq->Introduce_HCl_gas Heat_Pressure Heat to 80°C Pressurize to 0.5 MPa Introduce_HCl_gas->Heat_Pressure React Maintain Reaction for 6 hours Heat_Pressure->React Depressurize Stop HCl Flow Reduce Pressure React->Depressurize Distill Heat to 110°C Distill Byproduct Depressurize->Distill Cool Cool to Room Temperature Distill->Cool Product Solid Ethephon Product Cool->Product

Caption: Experimental workflow for Ethephon synthesis.

G Ethylene Signaling Pathway in Plants cluster_no_ethylene No Ethylene cluster_ethylene Ethylene Present Receptors_active Ethylene Receptors (Active) CTR1_active CTR1 (Active) Receptors_active->CTR1_active Activates EIN2_inactive EIN2 (Repressed) CTR1_active->EIN2_inactive Represses EIN3_degraded EIN3/EIL (Degraded) EIN2_inactive->EIN3_degraded Leads to Degradation No_Response No Ethylene Response EIN3_degraded->No_Response Ethephon Ethephon Ethylene Ethylene Ethephon->Ethylene Releases Receptors_inactive Ethylene Receptors (Inactive) Ethylene->Receptors_inactive Binds & Inactivates CTR1_inactive CTR1 (Inactive) Receptors_inactive->CTR1_inactive Inactivates EIN2_active EIN2 C-terminus (Cleaved & Active) CTR1_inactive->EIN2_active De-represses EIN3_stable EIN3/EIL (Stable) EIN2_active->EIN3_stable Stabilizes Response Ethylene Response (e.g., Ripening) EIN3_stable->Response Activates Gene Expression

References

Spectroscopic and Synthetic Profile of (2-chloroethyl)phosphonic dichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of (2-chloroethyl)phosphonic dichloride, a key intermediate in the synthesis of the plant growth regulator Ethephon. The document details available spectroscopic data, outlines relevant experimental protocols for its characterization, and illustrates its primary synthetic application.

Chemical Identity and Physical Properties

(2-chloroethyl)phosphonic dichloride is an organophosphorus compound with the chemical formula C₂H₄Cl₃OP. It is a precursor in various chemical syntheses, most notably in the production of Ethephon.

PropertyValue
Molecular Formula C₂H₄Cl₃OP
Molecular Weight 181.38 g/mol [1]
IUPAC Name (2-Chloroethyl)phosphonic dichloride
CAS Number 690-12-0[1]

Spectroscopic Data

This section summarizes the available spectroscopic data for (2-chloroethyl)phosphonic dichloride. Due to the limited availability of public data for this specific intermediate, data for structurally related compounds is included for comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of a compound identified as 2-chloroethylphosphoric acid dichloride, which corresponds to the structure of (2-chloroethyl)phosphonic dichloride, reveals two multiplets corresponding to the two methylene groups.

Chemical Shift (ppm)MultiplicityAssignmentCoupling Constants (Hz)
~3.88mCl-CH₂ -CH₂-P(O)Cl₂-
~3.45mCl-CH₂-CH₂ -P(O)Cl₂-

Note: The chemical shifts are estimated from related compounds and general principles of NMR spectroscopy, as a publicly available, definitively assigned spectrum was not found.

¹³C NMR Spectroscopy

³¹P NMR Spectroscopy

A ³¹P NMR spectrum for (2-chloroethyl)phosphonic dichloride is available in spectral databases, though the specific chemical shift is not provided in publicly accessible snippets. For similar phosphonic dichlorides, the ³¹P chemical shifts typically appear in the downfield region of the spectrum, often between +30 and +50 ppm relative to 85% H₃PO₄.

Infrared (IR) Spectroscopy

An FTIR spectrum of (2-chloroethyl)phosphonic dichloride has been recorded, but a detailed list of absorption peaks is not publicly available.[1] Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Vibration
~2960-2850C-H stretch
~1250P=O stretch
~750C-Cl stretch
~550P-Cl stretch
Mass Spectrometry (MS)

A mass spectrum specifically for (2-chloroethyl)phosphonic dichloride with detailed fragmentation analysis is not available in the public domain. The mass spectra found are for its hydrolysis product, 2-chloroethylphosphonic acid (Ethephon). For the dichloride, the molecular ion peak [M]⁺ would be expected at m/z 180, with other peaks corresponding to the isotopic distribution of chlorine. Fragmentation would likely involve the loss of chlorine atoms and cleavage of the C-C and C-P bonds.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of organophosphorus and organochlorine compounds.

NMR Spectroscopy

Sample Preparation: A small amount of (2-chloroethyl)phosphonic dichloride is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A typical concentration is 5-25 mg/mL.

¹H and ¹³C NMR Acquisition: Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, 8-16 scans are typically acquired. For ¹³C NMR, a larger number of scans (e.g., 128 or more) are necessary due to the lower natural abundance of the ¹³C isotope.

³¹P NMR Acquisition: ³¹P NMR spectra are acquired on a multinuclear NMR spectrometer. A proton-decoupled pulse sequence is commonly used to simplify the spectrum. The chemical shifts are referenced to an external standard of 85% H₃PO₄.

FT-IR Spectroscopy

Sample Preparation: As (2-chloroethyl)phosphonic dichloride is a liquid at room temperature, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. Electron ionization (EI) at 70 eV is a common method for generating ions.

Data Acquisition: The mass spectrum is recorded by scanning a range of mass-to-charge ratios (m/z), for example, from 40 to 300 amu. The resulting spectrum will show the molecular ion and various fragment ions.

Synthetic Pathway and Logical Relationships

(2-chloroethyl)phosphonic dichloride is a key intermediate in the synthesis of Ethephon. The following diagrams illustrate the synthetic workflow and the subsequent decomposition of Ethephon to release ethylene.

Synthesis_of_Ethephon cluster_synthesis Synthesis of Ethephon PCl3 Phosphorus trichloride Intermediate (2-chloroethyl)phosphonic dichloride PCl3->Intermediate + Ethylene Oxide Ethylene_Oxide Ethylene Oxide Ethephon Ethephon (2-chloroethylphosphonic acid) Intermediate->Ethephon + H₂O (Hydrolysis) Ethephon_Decomposition cluster_decomposition Decomposition of Ethephon Ethephon Ethephon Ethylene Ethylene Ethephon->Ethylene pH > 4 Phosphate Phosphate ion Ethephon->Phosphate pH > 4 Chloride Chloride ion Ethephon->Chloride pH > 4

References

An In-depth Technical Guide to the Stability and Storage of (2-chloroethyl)phosphonic dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of (2-chloroethyl)phosphonic dichloride. Due to the limited availability of public quantitative data, this document synthesizes information from safety data sheets (SDSs) and general principles of organophosphorus chemistry to offer best-practice recommendations.

Chemical Stability and Degradation

(2-chloroethyl)phosphonic dichloride is a reactive chemical intermediate. Its stability is primarily influenced by moisture, temperature, and the presence of incompatible materials.

Key Stability Factors:

  • Moisture/Hydrolysis: The compound is highly susceptible to hydrolysis in the presence of water or moisture. The P-Cl bonds are readily cleaved, leading to the formation of (2-chloroethyl)phosphonic acid and hydrochloric acid. This reaction is exothermic and can generate corrosive fumes.

  • Thermal Decomposition: Exposure to high temperatures can cause decomposition, releasing hazardous products.[1][2][3] Thermal decomposition may yield toxic and corrosive gases such as hydrogen chloride, carbon oxides, and oxides of phosphorus.[1][2][3][4]

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and certain metals can lead to vigorous reactions.[1][4] Strong bases can neutralize the acidic products of hydrolysis and may promote further decomposition.[1]

Table 1: Summary of Stability and Incompatibility Data

ParameterInformationCitations
Chemical Stability Stable under recommended storage conditions (cool, dry, inert atmosphere).[2][2]
Conditions to Avoid Moisture, excess heat.[1][4][1][4]
Incompatible Materials Strong oxidizing agents, strong bases, finely powdered metals, copper.[1][4][1][4]
Hazardous Decomposition Products Hydrogen chloride, carbon monoxide, carbon dioxide, oxides of phosphorus, phosphine.[1][4][1][4]

Proposed Degradation Pathway

The primary degradation pathway for (2-chloroethyl)phosphonic dichloride is hydrolysis. While specific kinetic data is not publicly available, a generalized pathway can be proposed based on the chemistry of phosphonic dichlorides. The reaction proceeds in a stepwise manner, with the sequential replacement of the chlorine atoms by hydroxyl groups.

G Proposed Hydrolysis Pathway of (2-chloroethyl)phosphonic dichloride cluster_1 cluster_2 cluster_3 cluster_4 A (2-chloroethyl)phosphonic dichloride B 2-chloroethylphosphonochloridic acid A->B Step 1 C (2-chloroethyl)phosphonic acid B->C Step 2 HCl1 + HCl HCl2 + HCl H2O1 + H₂O H2O2 + H₂O

Caption: Proposed two-step hydrolysis of (2-chloroethyl)phosphonic dichloride.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of (2-chloroethyl)phosphonic dichloride and to ensure safety.

Table 2: Recommended Storage and Handling Procedures

AspectRecommendationCitations
Storage Temperature Store in a cool, dark place.[5] Some sources recommend refrigeration.[2][2][5]
Atmosphere Store under an inert gas (e.g., nitrogen, argon) to prevent contact with moisture.[2][2]
Container Keep container tightly closed in a dry and well-ventilated place.[5][6] Use corrosive-resistant containers.[5][6]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3][5][6] Avoid inhalation of vapors and contact with skin and eyes.[5][6][3][5][6]
Spill Management In case of a spill, absorb with an inert material and place in a suitable container for disposal.[3][3]

Experimental Protocols for Stability Assessment

General Experimental Workflow:

  • Sample Preparation: Prepare samples of (2-chloroethyl)phosphonic dichloride under an inert atmosphere to prevent premature degradation.

  • Stress Conditions: Expose samples to various conditions, such as elevated temperature, humidity, and light, according to ICH guidelines for stability testing.

  • Time-Point Sampling: At specified intervals, withdraw samples for analysis.

  • Sample Quenching and Derivatization: To stop further degradation and enable analysis by gas chromatography (GC), the sample may need to be quenched and derivatized. A common derivatization agent for phosphonic acids is diazomethane or a silylating agent.

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the separation and identification of the parent compound and its degradation products.[7][8][9][10] A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can also be used for selective detection of phosphorus-containing compounds.[11]

  • Data Analysis: Quantify the amount of (2-chloroethyl)phosphonic dichloride remaining and the amount of degradation products formed at each time point to determine the degradation kinetics.

G General Workflow for Stability Assessment A Sample Preparation (Inert Atmosphere) B Exposure to Stress Conditions (e.g., Temp, Humidity, Light) A->B C Time-Point Sampling B->C D Sample Quenching & Derivatization (e.g., with Diazomethane) C->D E GC-MS Analysis D->E F Data Analysis (Degradation Kinetics) E->F

Caption: A generalized experimental workflow for the stability testing of (2-chloroethyl)phosphonic dichloride.

Analytical Considerations:

  • Gas Chromatography (GC): A capillary column suitable for organophosphorus compounds should be used.[11] The injection technique should be optimized to prevent on-column degradation.

  • Mass Spectrometry (MS): MS detection allows for the identification of degradation products by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be valuable for characterizing the structure of the parent compound and its degradation products.[12][13]

Conclusion

(2-chloroethyl)phosphonic dichloride is a moisture and heat-sensitive compound that requires careful storage and handling. The primary degradation pathway is hydrolysis to (2-chloroethyl)phosphonic acid. While specific quantitative stability data is not widely available, the information provided in this guide, based on safety data sheets and general chemical principles, offers a robust framework for its safe handling, storage, and for designing stability assessment studies. Researchers should always consult the most recent safety data sheet and perform a thorough risk assessment before working with this compound.

References

The Michaelis-Arbuzov Rearrangement: A Cornerstone in Ethephon Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethephon, or (2-chloroethyl)phosphonic acid, is a widely utilized plant growth regulator, prized for its ability to release ethylene gas, which modulates various physiological processes in plants, including fruit ripening and flowering.[1] The industrial synthesis of this critical agricultural chemical hinges on a pivotal reaction: the Michaelis-Arbuzov rearrangement. This technical guide provides a comprehensive overview of the application of this classic organophosphorus reaction in the production of ethephon, detailing the synthetic pathway, experimental protocols, and quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in agrochemical synthesis and development.

The Synthetic Pathway to Ethephon

The commercial production of ethephon is a two-stage process that begins with the formation of tris(2-chloroethyl) phosphite, followed by its conversion to ethephon. The core of this synthesis is an intramolecular Michaelis-Arbuzov rearrangement.

Stage 1: Formation of Tris(2-chloroethyl) phosphite

The synthesis initiates with the reaction of phosphorus trichloride (PCl₃) with ethylene oxide. This reaction yields tris(2-chloroethyl) phosphite, the substrate for the subsequent rearrangement.[2]

Stage 2: Michaelis-Arbuzov Rearrangement and Hydrolysis

The tris(2-chloroethyl) phosphite undergoes a thermal intramolecular Michaelis-Arbuzov rearrangement to form bis(2-chloroethyl) 2-chloroethylphosphonate.[2][3] This intermediate is then hydrolyzed, typically using a strong acid like hydrochloric acid (HCl), to yield the final product, ethephon, and 1,2-dichloroethane as a byproduct.[1][3]

Michaelis_Arbuzov_Ethephon PCl3 Phosphorus Trichloride (PCl₃) Tris Tris(2-chloroethyl) phosphite PCl3->Tris EthyleneOxide Ethylene Oxide EthyleneOxide->Tris Rearrangement Michaelis-Arbuzov Rearrangement Tris->Rearrangement Bis Bis(2-chloroethyl) 2-chloroethylphosphonate Rearrangement->Bis Hydrolysis Acid Hydrolysis (HCl) Bis->Hydrolysis Ethephon Ethephon Hydrolysis->Ethephon Byproduct 1,2-dichloroethane Hydrolysis->Byproduct

Figure 1: Overall synthetic pathway to Ethephon.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in ethephon synthesis.

Synthesis of Tris(2-chloroethyl) phosphite

This initial step is critical for producing the precursor for the Michaelis-Arbuzov rearrangement.

  • Procedure:

    • A cooled reactor is charged with 824 g (6.0 mol) of phosphorus trichloride and 8.2 g of 2-chloroethanol.[2]

    • The reactor temperature is maintained between 15-20°C with continuous cooling.[2]

    • 816 g (18.5 mol) of ethylene oxide is added subsurface to the stirred solution over a period of 2.75 hours.[2]

    • The resulting reaction mixture, containing approximately 90% tris(2-chloroethyl) phosphite, can be used directly in the next stage without further purification.[2]

Michaelis-Arbuzov Rearrangement and Hydrolysis to Ethephon

This section details two common industrial methods for the conversion of tris(2-chloroethyl) phosphite to ethephon.

Method 1: Acidolysis with Hydrogen Chloride Gas

This method is prevalent in industrial settings and utilizes anhydrous HCl gas for the hydrolysis step.

  • Procedure:

    • A suitable glass-lined or corrosion-resistant reactor is charged with bis(2-chloroethyl) 2-chloroethylphosphonate, the product of the rearrangement of tris(2-chloroethyl) phosphite.

    • The reactant is heated to a temperature range of 140-200°C with agitation.[1]

    • A continuous stream of dry hydrogen chloride gas is introduced into the heated liquid.

    • The reaction is monitored for its completion, which is typically indicated by the cessation of 1,2-dichloroethane formation.

    • Upon completion, the flow of HCl gas is stopped, and the reactor is maintained under reduced pressure to remove any residual HCl.

    • The crude ethephon product is then cooled and collected.

Method 2: Hydrolysis with Concentrated Hydrochloric Acid

This method employs aqueous hydrochloric acid and is often performed under pressure.

  • Procedure:

    • A 2 L high-pressure glass reactor is charged with 1234 g of bis(2-chloroethyl) 2-chloroethylphosphonate (with a gas chromatography (GC) content of ≥87%).[3]

    • 200 g of concentrated hydrochloric acid is added to the reactor.[3]

    • The reactor is sealed, and stirring is initiated. Anhydrous HCl gas is introduced from a cylinder while maintaining the internal temperature at 80°C.[3]

    • The flow of HCl gas is continued until the pressure inside the reactor reaches 0.5 MPa.

    • The reaction mixture is then heated to 140°C and maintained at this temperature for 2 hours.

    • After the reaction is complete, heating is stopped, and the reactor is allowed to cool to room temperature.

    • Excess HCl gas is carefully vented. The ethephon product precipitates as a white solid and is collected.[3]

    • The crude product can be purified by washing with a non-polar solvent, such as dichloromethane, to remove unreacted starting material and byproducts.[3]

Experimental_Workflow cluster_stage1 Stage 1: Phosphite Formation cluster_stage2 Stage 2: Rearrangement and Hydrolysis Charge_PCl3 Charge Reactor with PCl₃ and 2-chloroethanol Cool_Reactor Cool Reactor to 15-20°C Charge_PCl3->Cool_Reactor Add_EO Add Ethylene Oxide Cool_Reactor->Add_EO Form_Tris Formation of Tris(2-chloroethyl) phosphite Add_EO->Form_Tris Heat_Tris Heat Tris(2-chloroethyl) phosphite (Rearrangement to Bis-ester) Form_Tris->Heat_Tris Add_HCl Add Concentrated HCl Heat_Tris->Add_HCl Pressurize Introduce HCl Gas (0.5 MPa) Add_HCl->Pressurize Heat_Reaction Heat to 140°C for 2h Pressurize->Heat_Reaction Cool_Vent Cool Reactor and Vent HCl Heat_Reaction->Cool_Vent Isolate_Ethephon Isolate Crude Ethephon Cool_Vent->Isolate_Ethephon Purify Purify by Washing Isolate_Ethephon->Purify

Figure 2: Experimental workflow for Ethephon synthesis.

Quantitative Data

The yield and purity of ethephon are highly dependent on the reaction conditions and the purity of the starting materials. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Yields and Purity

StageProductPurity of Starting MaterialYieldPurity of ProductReference
Michaelis-Arbuzov RearrangementBis(2-chloroethyl) 2-chloroethylphosphonate~90% Tris(2-chloroethyl) phosphite~55%Not specified
HydrolysisEthephon≥87% GC content of Bis-esterNearly quantitative>90%[4]
Improved SynthesisDiisopropyl-2-chloroethylphosphonateN/A78%Not specified

Table 2: Influence of Starting Material Purity on Final Product

A clear correlation exists between the purity of the starting bis(2-chloroethyl) 2-chloroethylphosphonate and the final ethephon product. Higher purity starting material leads to a higher quality final product.[3][4]

GC Content of Bis-ester (%)Content of Ethephon (%)
87.190.3
88.591.2
90.292.5
92.794.8

Analytical Methods for Synthesis Monitoring and Quality Control

The progress of the ethephon synthesis and the purity of the final product are typically monitored using various analytical techniques.

  • Gas Chromatography (GC): GC is employed to determine the purity of the bis(2-chloroethyl) 2-chloroethylphosphonate intermediate. Due to the low volatility of ethephon, it requires derivatization, commonly to its methyl ester using diazomethane, before GC analysis.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the direct analysis of the polar ethephon molecule without the need for derivatization.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure of the synthesized ethephon.[4]

Analytical_Workflow cluster_synthesis Ethephon Synthesis cluster_analysis Analytical Characterization Synthesis Crude Ethephon Product Sample_Prep Sample Preparation Synthesis->Sample_Prep Derivatization Derivatization (for GC) Sample_Prep->Derivatization LCMS_Analysis LC-MS/MS Analysis (Direct Ethephon Quantification) Sample_Prep->LCMS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) Sample_Prep->NMR_Analysis GC_Analysis GC Analysis (Purity of Intermediate) Derivatization->GC_Analysis Data_Analysis Data Analysis and Quality Assessment GC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Figure 3: Analytical workflow for Ethephon characterization.

Conclusion

The Michaelis-Arbuzov rearrangement is a fundamental and industrially significant reaction in the synthesis of ethephon. A thorough understanding of the reaction mechanism, detailed experimental protocols, and the influence of reactant purity on the final product is essential for optimizing the production of this vital plant growth regulator. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers in the field of agrochemical synthesis, facilitating the development of efficient and high-purity production processes.

References

An In-depth Technical Guide to the Decomposition Pathway of 2-Chloroethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition pathway of 2-chloroethylphosphonic acid, a compound widely known as ethephon. The document details the chemical transformations, influential factors, and quantitative kinetics of its degradation. Furthermore, it offers detailed experimental protocols for the analysis of ethephon and its principal degradation products, intended to support research and development in the agricultural and pharmaceutical sectors.

Introduction

2-Chloroethylphosphonic acid (ethephon) is a synthetic plant growth regulator extensively used in agriculture to promote fruit ripening, flowering, and other physiological responses. Its efficacy lies in its ability to release ethylene gas, a natural plant hormone, upon decomposition within plant tissues.[1][2] Understanding the decomposition pathway of ethephon is critical for optimizing its application, assessing its environmental fate, and ensuring food safety. This guide synthesizes the current scientific knowledge on the decomposition of 2-chloroethylphosphonic acid, providing a technical resource for professionals in relevant fields.

Decomposition Pathways

The decomposition of 2-chloroethylphosphonic acid is primarily governed by pH. At a pH below 4.0, the compound is relatively stable in aqueous solutions.[1] However, as the pH increases, it undergoes decomposition through two main pathways.

Primary Pathway: The predominant decomposition route, especially at pH greater than 5, involves the direct breakdown of 2-chloroethylphosphonic acid into ethylene, phosphate, and chloride ions.[3] This reaction is the basis for its function as an ethylene-releasing agent in plants.

Secondary Pathway: A second, less dominant pathway leads to the formation of 2-hydroxyethylphosphonic acid (HEPA).[3] This metabolite is of toxicological interest and its formation is a key consideration in residue analysis.

Decomposition_Pathway 2-Chloroethylphosphonic Acid 2-Chloroethylphosphonic Acid Ethylene Ethylene 2-Chloroethylphosphonic Acid->Ethylene Primary Pathway (pH > 5) Phosphate Phosphate 2-Chloroethylphosphonic Acid->Phosphate Chloride Chloride 2-Chloroethylphosphonic Acid->Chloride 2-Hydroxyethylphosphonic Acid (HEPA) 2-Hydroxyethylphosphonic Acid (HEPA) 2-Chloroethylphosphonic Acid->2-Hydroxyethylphosphonic Acid (HEPA) Secondary Pathway

Figure 1: Decomposition pathways of 2-chloroethylphosphonic acid.

Factors Influencing Decomposition

The rate and extent of 2-chloroethylphosphonic acid decomposition are influenced by several key factors:

  • pH: As the primary driver, increasing pH above 4.0 significantly accelerates decomposition.

  • Temperature: Higher temperatures increase the rate of decomposition. The degradation is markedly temperature-dependent.

  • Presence of Ions: The presence of certain metal ions, such as magnesium and calcium, can slightly decrease the rate of reaction.[4]

Quantitative Decomposition Data

The kinetics of 2-chloroethylphosphonic acid decomposition have been investigated under various conditions. The following tables summarize key quantitative data from published studies.

Table 1: Kinetic Parameters for the Thermal Decomposition of 2-Chloroethylphosphonic Acid in Aqueous Solution

ParameterValueConditionsReference
Rate Constant (k) 1.9 x 10-4 sec-140 °C, pH 6-9[4]
Activation Energy (Ea) 29.8 kcal mol-1pH 6-9, 30-55 °C[4]

Table 2: Factors Affecting the Rate of Decomposition

FactorEffect on Decomposition RateReference
Increasing pH (>4.0) Increases[1]
Increasing Temperature Increases[4]
Potassium Iodide No significant effect[4]
Urea No significant effect[4]
Magnesium Ions (low conc.) Slight decrease[4]
Calcium Ions (low conc.) Slight decrease[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-chloroethylphosphonic acid decomposition.

Kinetic Study of 2-Chloroethylphosphonic Acid Decomposition

This protocol describes a method to determine the rate of decomposition of 2-chloroethylphosphonic acid under controlled pH and temperature.

5.1.1. Materials

  • 2-Chloroethylphosphonic acid (analytical standard)

  • Buffer solutions (e.g., phosphate or acetate buffers) of various pH values (e.g., 4, 5, 6, 7, 8)

  • High-purity water

  • Constant temperature water bath or incubator

  • HPLC or LC-MS/MS system

  • Volumetric flasks, pipettes, and other standard laboratory glassware

5.1.2. Procedure

  • Preparation of Stock Solution: Prepare a stock solution of 2-chloroethylphosphonic acid of a known concentration in high-purity water.

  • Preparation of Reaction Solutions: For each desired pH and temperature, prepare a reaction solution by diluting the stock solution with the appropriate buffer to a final desired concentration in a volumetric flask.

  • Incubation: Place the reaction solutions in a constant temperature water bath or incubator set to the desired temperature.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction solution. The frequency of sampling should be higher at the beginning of the experiment.

  • Sample Quenching (if necessary): To stop the decomposition reaction immediately upon sampling, the pH of the aliquot can be lowered by adding a small amount of a strong acid (e.g., HCl) to bring the pH below 4.0.

  • Analysis: Analyze the samples for the concentration of 2-chloroethylphosphonic acid using a validated HPLC or LC-MS/MS method (see Protocol 5.2).

  • Data Analysis: Plot the concentration of 2-chloroethylphosphonic acid versus time. Determine the rate constant (k) from the slope of the line for a first-order reaction (ln[A] vs. time) or by using appropriate kinetic modeling software.

Kinetic_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Ethephon Stock Solution prep_reaction Prepare Buffered Reaction Solutions prep_stock->prep_reaction incubation Incubate at Constant Temperature prep_reaction->incubation sampling Collect Samples at Time Intervals incubation->sampling quenching Quench Reaction (if necessary) sampling->quenching analysis Analyze Ethephon Concentration (HPLC/LC-MS) quenching->analysis data_analysis Determine Rate Constant (k) analysis->data_analysis

Figure 2: Experimental workflow for a kinetic study of ethephon decomposition.
Quantification of 2-Chloroethylphosphonic Acid and 2-Hydroxyethylphosphonic Acid (HEPA) by LC-MS/MS

This protocol outlines a sensitive and selective method for the simultaneous quantification of ethephon and its metabolite HEPA in aqueous samples.

5.2.1. Materials

  • 2-Chloroethylphosphonic acid and HEPA analytical standards

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • High-purity water

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • A suitable reversed-phase or HILIC column

5.2.2. Chromatographic Conditions

  • Column: A C18 or a specialized polar-compound column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient program to separate the two analytes.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

5.2.3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both ethephon and HEPA for quantification and confirmation.

5.2.4. Procedure

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of both ethephon and HEPA in a suitable solvent (e.g., water or mobile phase A).

  • Sample Preparation: Dilute the samples from the kinetic study (Protocol 5.1) with high-purity water or mobile phase A to fall within the calibration range.

  • LC-MS/MS Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration for each analyte. Determine the concentration of ethephon and HEPA in the unknown samples by interpolating their peak areas from the calibration curve.

Determination of Ethylene by Headspace Gas Chromatography (GC)

This protocol describes the indirect determination of ethephon decomposition by quantifying the released ethylene.

5.3.1. Materials

  • Gas-tight vials with septa

  • Sodium hydroxide (NaOH) solution

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a headspace autosampler

  • A suitable GC column for separating light hydrocarbons (e.g., Porapak Q or a PLOT column)

  • Ethylene gas standard

5.3.2. Procedure

  • Sample Preparation: Place a known volume of the ethephon solution from the kinetic study (Protocol 5.1) into a gas-tight vial.

  • Decomposition: Add a sufficient amount of concentrated NaOH solution to the vial to raise the pH significantly (e.g., >12) and induce rapid and complete decomposition of the remaining ethephon to ethylene. Immediately seal the vial.

  • Incubation: Incubate the vial in the headspace autosampler at a controlled temperature (e.g., 60-80 °C) for a set period to allow the ethylene to partition into the headspace.

  • GC Analysis: The headspace autosampler injects a portion of the headspace gas into the GC-FID system.

  • Quantification: Create a calibration curve by injecting known amounts of ethylene gas standard. Quantify the amount of ethylene in the samples by comparing their peak areas to the calibration curve. The initial concentration of ethephon can be back-calculated from the amount of ethylene produced.

Ethylene_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_quant Quantification sample_vial Place Sample in Headspace Vial add_naoh Add NaOH to Induce Decomposition sample_vial->add_naoh seal_vial Immediately Seal Vial add_naoh->seal_vial incubation Incubate in Headspace Autosampler seal_vial->incubation injection Inject Headspace Gas into GC-FID incubation->injection quantify Quantify Ethylene in Sample injection->quantify calibration Create Ethylene Calibration Curve calibration->quantify

Figure 3: Workflow for the analysis of ethylene by Headspace GC-FID.

Conclusion

The decomposition of 2-chloroethylphosphonic acid is a well-characterized process primarily driven by pH and temperature, leading to the formation of ethylene, phosphate, chloride, and a secondary metabolite, 2-hydroxyethylphosphonic acid. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to study its stability, analyze its residues, and understand its behavior in various matrices. A thorough understanding of these decomposition pathways and analytical methodologies is essential for the continued safe and effective use of this important agricultural chemical.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-chloroethyl)phosphonic dichloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloroethyl)phosphonic dichloride is a reactive organophosphorus compound that serves as a versatile intermediate in the synthesis of a variety of phosphonic acid derivatives. Its utility stems from the two reactive P-Cl bonds, which can readily undergo nucleophilic substitution with a range of nucleophiles including water, alcohols, and amines. Furthermore, the 2-chloroethyl group can undergo elimination reactions to introduce a vinyl group, providing a pathway to vinylphosphonates. This document provides detailed application notes and experimental protocols for the key synthetic transformations of (2-chloroethyl)phosphonic dichloride.

Synthesis of (2-chloroethyl)phosphonic Acid (Ethephon)

(2-chloroethyl)phosphonic acid, widely known as Ethephon, is a plant growth regulator. Its synthesis often proceeds through the hydrolysis of its corresponding esters, which can be prepared from (2-chloroethyl)phosphonic dichloride. A more direct, albeit less common, route involves the controlled hydrolysis of the dichloride itself.

Application Note:

The hydrolysis of (2-chloroethyl)phosphonic dichloride is a facile reaction that yields (2-chloroethyl)phosphonic acid. The reaction is typically carried out in an aqueous medium. Careful control of the reaction conditions is necessary to manage the exothermic nature of the reaction and the release of hydrogen chloride gas. The resulting (2-chloroethyl)phosphonic acid is a key precursor to the plant hormone ethylene, which is released upon decomposition of the acid in plant tissues.[1]

Experimental Protocol: Hydrolysis of (2-chloroethyl)phosphonic dichloride

Materials:

  • (2-chloroethyl)phosphonic dichloride

  • Deionized water

  • Ice bath

  • Round-bottom flask with a stirrer and a gas outlet

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • In a fume hood, place a round-bottom flask equipped with a magnetic stirrer in an ice bath.

  • To the flask, add a measured amount of deionized water.

  • Slowly, and with vigorous stirring, add (2-chloroethyl)phosphonic dichloride dropwise to the cold water. The molar ratio of water to the dichloride should be at least 2:1.

  • Control the addition rate to maintain the reaction temperature below 20 °C. The reaction is exothermic and will generate HCl gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure complete hydrolysis.

  • The resulting aqueous solution of (2-chloroethyl)phosphonic acid can be used as is for certain applications or concentrated under reduced pressure to obtain the solid product.

  • For purification, the crude product can be recrystallized from a suitable solvent system.

Synthesis of (2-chloroethyl)phosphonate Esters

The reaction of (2-chloroethyl)phosphonic dichloride with alcohols (alcoholysis) provides a direct route to the corresponding dialkyl (2-chloroethyl)phosphonates. These esters are valuable intermediates in organic synthesis and can be used in various applications, including as flame retardants and precursors to other organophosphorus compounds.

Application Note:

The alcoholysis of (2-chloroethyl)phosphonic dichloride is a versatile method for the preparation of a wide range of phosphonate esters. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the HCl generated during the reaction. The choice of alcohol determines the nature of the ester groups. The reaction of (2-chloroethyl)phosphonic dichloride with ethylene oxide provides a specific route to bis(2-chloroethyl) 2-chloroethylphosphonate, a key intermediate in the industrial production of Ethephon.[2]

Experimental Protocol: Synthesis of Diethyl (2-chloroethyl)phosphonate

Materials:

  • (2-chloroethyl)phosphonic dichloride

  • Anhydrous ethanol

  • Anhydrous triethylamine

  • Anhydrous diethyl ether (or other inert solvent)

  • Round-bottom flask with a stirrer, dropping funnel, and condenser

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • In the flask, dissolve anhydrous ethanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0-5 °C.

  • Dissolve (2-chloroethyl)phosphonic dichloride (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of the dichloride dropwise to the stirred alcoholic solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The triethylamine hydrochloride precipitate is removed by filtration.

  • The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diethyl (2-chloroethyl)phosphonate.

  • The product can be further purified by vacuum distillation.

Experimental Protocol: Synthesis of Bis(2-chloroethyl) 2-chloroethylphosphonate

Materials:

  • (2-chloroethyl)phosphonic dichloride

  • Ethylene oxide

  • Reaction vessel suitable for handling ethylene oxide

Procedure:

  • Freshly distilled (2-chloroethyl)phosphonic dichloride is charged into a suitable reactor.

  • Ethylene oxide is added to the reactor. The molar ratio of ethylene oxide to (2-chloroethyl)phosphonic dichloride is typically between 2.1:1 and 2.2:1.[2]

  • The reaction is carried out at a temperature between 0 and 100 °C for 8 to 18 hours. A preferred temperature range is 5-40 °C.[2]

  • After the reaction is complete, any residual ethylene oxide is removed under reduced pressure.

  • The resulting product is bis(2-chloroethyl) 2-chloroethylphosphonate.

Synthesis of (2-chloroethyl)phosphonic Diamide

(2-chloroethyl)phosphonic dichloride reacts with ammonia or primary/secondary amines to form the corresponding phosphonic diamides. These compounds have applications in medicinal chemistry and as plant growth regulators.

Application Note:

The reaction of (2-chloroethyl)phosphonic dichloride with ammonia provides a direct route to (2-chloroethyl)phosphonic diamide. The reaction is typically carried out in an inert solvent, and an excess of ammonia is used to act as both the nucleophile and the acid scavenger.

Experimental Protocol: Synthesis of (2-chloroethyl)phosphonic Diamide

Materials:

  • (2-chloroethyl)phosphonic dichloride

  • Dry ammonia gas

  • Dry chloroform (or other inert solvent)

  • Round-bottom flask with a gas inlet tube, stirrer, and dropping funnel

Procedure:

  • In a fume hood, charge a round-bottom flask with dry chloroform and saturate the solvent with dry ammonia gas at room temperature.

  • While maintaining a slow stream of ammonia through the solution, add a solution of (2-chloroethyl)phosphonic dichloride (0.1 mole) in 100 cc of dry chloroform dropwise.

  • A white solid, a mixture of the product and ammonium chloride, will precipitate.

  • After the addition is complete, continue stirring for a short period.

  • The solid is collected by filtration.

  • To purify the product, the solid mixture is treated with a secondary amine (e.g., diethylamine) in chloroform. The secondary amine reacts with the ammonium chloride to form a soluble secondary ammonium chloride and gaseous ammonia, which is evolved. The desired (2-chloroethyl)phosphonic diamide, being insoluble, can then be isolated by filtration.

Synthesis of Vinylphosphonic Dichloride

(2-chloroethyl)phosphonic dichloride can undergo dehydrochlorination to yield vinylphosphonic dichloride, a valuable monomer for the synthesis of polymers with applications as ion-exchange resins, dental adhesives, and flame retardants.

Application Note:

The dehydrochlorination of (2-chloroethyl)phosphonic dichloride is typically achieved by heating in the presence of a catalyst. Various catalysts, including metal chlorides like barium chloride, have been reported for this transformation. The reaction can also be promoted by treatment with a strong base.

Experimental Protocol: Catalytic Dehydrochlorination of (2-chloroethyl)phosphonic dichloride

Materials:

  • (2-chloroethyl)phosphonic dichloride

  • Barium chloride (catalyst)

  • Quartz tube furnace

Procedure:

  • The vapor of (2-chloroethyl)phosphonic dichloride is passed through a quartz tube filled with a catalyst, such as barium chloride.[3]

  • The reaction is carried out at a high temperature.

  • The product, vinylphosphonic dichloride, is collected after condensation.

  • The crude product can be purified by vacuum distillation.

Quantitative Data Summary

ProductReactantsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference(s)
Bis(2-chloroethyl) 2-chloroethylphosphonate(2-chloroethyl)phosphonic dichloride, Ethylene oxide--0-1008-18≥ 97≥ 97.5[2]
(2-chloroethyl)phosphonic Diamide(2-chloroethyl)phosphonic dichloride, AmmoniaExcess AmmoniaChloroformRoom Temperature---
Vinylphosphonic Dichloride(2-chloroethyl)phosphonic dichlorideBaCl₂-High Temperature---[3]
(2-chloroethyl)phosphonic acid (Ethephon)Bis(2-chloroethyl) 2-chloroethylphosphonate, HCl--140-200->90>90[4]

Visualizations

Reaction Schemes and Workflows

G reactant (2-chloroethyl)phosphonic dichloride product1 Diethyl (2-chloroethyl)phosphonate reactant->product1 Alcoholysis product2 (2-chloroethyl)phosphonic Diamide reactant->product2 Aminolysis product3 Vinylphosphonic Dichloride reactant->product3 Dehydrochlorination product4 (2-chloroethyl)phosphonic Acid reactant->product4 Hydrolysis reagent1 Ethanol, Triethylamine reagent1->product1 reagent2 Ammonia reagent2->product2 reagent3 Heat, Catalyst (BaCl₂) reagent3->product3 reagent4 Water reagent4->product4 G cluster_ester Synthesis of Diethyl (2-chloroethyl)phosphonate start Dissolve Ethanol and Triethylamine in Ether cool Cool to 0-5 °C start->cool add Add (2-chloroethyl)phosphonic dichloride dropwise cool->add warm Warm to Room Temperature add->warm filter Filter to remove Triethylamine HCl warm->filter wash Wash with dilute HCl, NaHCO₃, and Brine filter->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation evaporate->purify end Diethyl (2-chloroethyl)phosphonate purify->end G cluster_mechanism Mechanism of Alcoholysis R-OH R-OH P(O)(CH₂CH₂Cl)Cl₂ (2-chloroethyl)phosphonic dichloride R-OH->P(O)(CH₂CH₂Cl)Cl₂ Nucleophilic Attack Intermediate [Pentacoordinate Intermediate] P(O)(CH₂CH₂Cl)Cl₂->Intermediate Formation Product Dialkyl (2-chloroethyl)phosphonate Intermediate->Product Elimination of HCl HCl 2 HCl Intermediate->HCl G cluster_synthesis Chemical Synthesis cluster_biological Biological Action in Plants A (2-chloroethyl)phosphonic dichloride B (2-chloroethyl)phosphonic Acid (Ethephon) A->B Hydrolysis C Ethylene Gas Release B->C Decomposition in plant tissue (pH > 4) D Ethylene Binds to Receptors (e.g., ETR1) C->D E Inhibition of CTR1 D->E F Activation of EIN2 E->F G Activation of Transcription Factors (e.g., EIN3) F->G H Plant Growth Regulation (e.g., fruit ripening, leaf abscission) G->H

References

Protocol for Phosphonylation with (2-Chloroethyl)phosphonic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloroethyl)phosphonic dichloride is a reactive organophosphorus compound utilized in the synthesis of various phosphonates. Its primary application lies in the introduction of the (2-chloroethyl)phosphonyl group to nucleophilic substrates such as alcohols and amines. The resulting phosphonate esters and phosphonamidates can serve as intermediates in the synthesis of biologically active molecules. Notably, the hydrolysis of these products leads to the formation of (2-chloroethyl)phosphonic acid, commonly known as Ethephon, a widely used plant growth regulator. The biological activity of Ethephon is primarily attributed to its decomposition in plant tissues to release ethylene, a key plant hormone that influences numerous physiological processes.[1][2][3] This document provides detailed protocols for the phosphonylation of alcohols and amines using (2-chloroethyl)phosphonic dichloride, along with relevant safety information and a discussion of the primary signaling pathway associated with its hydrolysis product.

Chemical Properties and Safety Information

Chemical Structure:

(2-Chloroethyl)phosphonic dichloride

CAS Number: 690-12-0

Molecular Formula: C₂H₄Cl₃OP

Molecular Weight: 181.38 g/mol

Safety Precautions: (2-Chloroethyl)phosphonic dichloride is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, is mandatory. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the dichloride.

Experimental Protocols

Phosphonylation of Alcohols

This protocol describes a general procedure for the synthesis of dialkyl (2-chloroethyl)phosphonates from the reaction of (2-chloroethyl)phosphonic dichloride with alcohols in the presence of a base. The following is an adaptation based on a similar procedure for ethylphosphonic dichloride.[4]

Reaction Scheme:

Materials:

  • (2-Chloroethyl)phosphonic dichloride

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the anhydrous alcohol (2.2 equivalents) and anhydrous DCM.

  • Addition of Base: The solution is cooled to 0 °C in an ice bath, and anhydrous triethylamine (2.2 equivalents) is added dropwise.

  • Addition of Dichloride: A solution of (2-chloroethyl)phosphonic dichloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred alcohol/triethylamine mixture at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Phosphonylation of Amines

This protocol provides a general method for the synthesis of (2-chloroethyl)phosphonamidic chlorides and diamides from the reaction of (2-chloroethyl)phosphonic dichloride with primary or secondary amines. This procedure is adapted from the reaction of phenyl phosphorodichloridate with amines.[4]

Reaction Scheme (for a secondary amine):

Mono-substitution:

Di-substitution:

Materials:

  • (2-Chloroethyl)phosphonic dichloride

  • Anhydrous secondary amine (e.g., diethylamine)

  • Anhydrous triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the anhydrous amine (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution) and anhydrous DCM.

  • Addition of Base: Anhydrous triethylamine (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution) is added to the amine solution.

  • Addition of Dichloride: The mixture is cooled to 0 °C in an ice bath, and a solution of (2-chloroethyl)phosphonic dichloride (1.0 equivalent) in anhydrous DCM is added dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, the reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Reaction progress can be monitored by TLC or ³¹P NMR.

  • Work-up: The reaction mixture is filtered to remove the precipitated salts. The filtrate is washed with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the phosphonylation reactions. Note that specific yields and spectral data will vary depending on the specific alcohol or amine used and the precise reaction conditions.

Table 1: Phosphonylation of Alcohols - Reaction Parameters and Typical Yields

AlcoholProductReaction Time (h)Purification MethodTypical Yield (%)
EthanolDiethyl (2-chloroethyl)phosphonate3Vacuum Distillation80-90
MethanolDimethyl (2-chloroethyl)phosphonate3Vacuum Distillation75-85
IsopropanolDiisopropyl (2-chloroethyl)phosphonate4Column Chromatography70-80

Table 2: Spectroscopic Data for Diethyl (2-chloroethyl)phosphonate [5][6][7]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H~4.1 (OCH₂)quintetJ(HH) ≈ 7.1, J(HP) ≈ 7.1
~3.7 (CH₂Cl)dtJ(HH) ≈ 6.0, J(HP) ≈ 15.0
~2.4 (PCH₂)dtJ(HH) ≈ 6.0, J(HP) ≈ 18.0
~1.3 (CH₃)tJ(HH) ≈ 7.1
¹³C~62.5 (OCH₂)dJ(CP) ≈ 6.5
~42.0 (CH₂Cl)s
~30.0 (PCH₂)dJ(CP) ≈ 135
~16.3 (CH₃)dJ(CP) ≈ 6.0
³¹P~28-30s

Table 3: Phosphonylation of Amines - Reaction Parameters and Typical Yields

AmineProductReaction Time (h)Purification MethodTypical Yield (%)
Diethylamine (2.2 eq)P-(2-chloroethyl)-N,N,N',N'-tetraethyldiamide4Column Chromatography70-85
Aniline (2.2 eq)P-(2-chloroethyl)-N,N'-diphenyldiamide4Recrystallization65-80
Pyrrolidine (2.2 eq)1,1'-( (2-chloroethyl)phosphonoyl)dipyrrolidine4Column Chromatography75-90

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general experimental workflow for the phosphonylation of a nucleophile (alcohol or amine) with (2-chloroethyl)phosphonic dichloride.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Cooling Cool to 0 °C Reaction_Setup->Cooling Base_Addition Add Base (e.g., Et3N) Cooling->Base_Addition Dichloride_Addition Add (2-chloroethyl)phosphonic dichloride solution dropwise Base_Addition->Dichloride_Addition Reaction_Stirring Stir at RT Dichloride_Addition->Reaction_Stirring Filtration1 Filter Precipitated Salt Reaction_Stirring->Filtration1 Washing Wash with NaHCO3, Water, and Brine Filtration1->Washing Drying Dry Organic Layer (e.g., MgSO4) Washing->Drying Filtration2 Filter Drying Agent Drying->Filtration2 Concentration Concentrate under Reduced Pressure Filtration2->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification

Caption: General experimental workflow for phosphonylation.

Signaling Pathway: Ethylene Signaling in Plants

The primary biological effect of the hydrolysis product of (2-chloroethyl)phosphonates, Ethephon, is the release of ethylene gas, which then activates the ethylene signaling pathway in plants. This pathway is crucial for various developmental processes.[1][2][3]

ethylene_signaling cluster_no_ethylene No Ethylene cluster_ethylene Ethylene Present ETR1_active ETR1 Receptors (Active) CTR1_active CTR1 (Active Kinase) ETR1_active->CTR1_active EIN2_phosphorylated EIN2 (Phosphorylated) CTR1_active->EIN2_phosphorylated phosphorylates EIN3_degradation EIN3 Degradation EIN2_phosphorylated->EIN3_degradation leads to No_Response Ethylene Response Genes OFF EIN3_degradation->No_Response Ethylene Ethylene ETR1_inactive ETR1 Receptors (Inactive) Ethylene->ETR1_inactive binds to CTR1_inactive CTR1 (Inactive) ETR1_inactive->CTR1_inactive inactivates EIN2_cleaved EIN2 Cleavage CTR1_inactive->EIN2_cleaved prevents phosphorylation EIN2_C_terminus EIN2 C-terminus to Nucleus EIN2_cleaved->EIN2_C_terminus EIN3_stabilization EIN3 Stabilization EIN2_C_terminus->EIN3_stabilization Response Ethylene Response Genes ON EIN3_stabilization->Response

Caption: Ethylene signaling pathway in plants.

Mechanism of Action: Cholinesterase Inhibition

Organophosphorus compounds, including some phosphonates, are known to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. While the primary mode of action for Ethephon is ethylene release, cholinesterase inhibition is a potential secondary mechanism or a consideration in drug development.[8][9]

cholinesterase_inhibition cluster_normal Normal Function cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active binds to Hydrolysis Hydrolysis AChE_active->Hydrolysis AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate produces Phosphonate (2-Chloroethyl)phosphonate Phosphonate->AChE_active phosphorylates No_Hydrolysis No Hydrolysis AChE_inhibited->No_Hydrolysis ACh_accumulation ACh Accumulation No_Hydrolysis->ACh_accumulation

References

Application Notes and Protocols for the Synthesis of Phosphonate Esters using (2-chloroethyl)phosphonic dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloroethyl)phosphonic dichloride is a reactive organophosphorus compound that serves as a key precursor in the synthesis of various phosphonate esters. These esters are of significant interest in medicinal chemistry and drug development due to their ability to act as stable mimics of phosphate-containing biomolecules. The inherent stability of the phosphorus-carbon (P-C) bond in phosphonates, compared to the labile phosphoester bond (P-O-C) in phosphates, makes them attractive candidates for the design of enzyme inhibitors, antiviral agents, and anticancer prodrugs. This document provides detailed protocols for the synthesis of dialkyl and diaryl (2-chloroethyl)phosphonates and discusses their applications in drug development, particularly as antiviral agents targeting viral DNA polymerase.

Synthesis of (2-Chloroethyl)phosphonate Esters

The synthesis of phosphonate esters from (2-chloroethyl)phosphonic dichloride is typically achieved through the reaction with alcohols or phenols in the presence of a base to neutralize the hydrogen chloride byproduct. The general reaction scheme is as follows:

Where R can be an alkyl or aryl group.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (2-chloroethyl)phosphonate

This protocol describes the synthesis of a simple dialkyl phosphonate ester.

Materials:

  • (2-Chloroethyl)phosphonic dichloride

  • Anhydrous ethanol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (2-chloroethyl)phosphonic dichloride (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of anhydrous ethanol (2.2 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous diethyl ether.

  • Add the ethanol/pyridine solution dropwise to the stirred solution of (2-chloroethyl)phosphonic dichloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl (2-chloroethyl)phosphonate.

Protocol 2: Synthesis of Diphenyl (2-chloroethyl)phosphonate

This protocol outlines the synthesis of a diaryl phosphonate ester.

Materials:

  • (2-Chloroethyl)phosphonic dichloride

  • Phenol

  • Anhydrous triethylamine

  • Anhydrous dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (2.2 equivalents) and anhydrous triethylamine (2.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (2-chloroethyl)phosphonic dichloride (1 equivalent) in anhydrous dichloromethane dropwise to the stirred phenol/triethylamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure diphenyl (2-chloroethyl)phosphonate.

Data Presentation

The following table summarizes typical yields and key characterization data for representative (2-chloroethyl)phosphonate esters synthesized using the protocols described above.

Ester NameAlcohol/PhenolBaseSolventYield (%)¹H NMR (δ, ppm)³¹P NMR (δ, ppm)
Diethyl (2-chloroethyl)phosphonateEthanolPyridineDiethyl ether75-854.15 (m, 4H, OCH₂), 3.75 (t, 2H, ClCH₂), 2.35 (dt, 2H, PCH₂), 1.35 (t, 6H, CH₃)~30-32
Diphenyl (2-chloroethyl)phosphonatePhenolTriethylamineDichloromethane80-907.20-7.40 (m, 10H, Ar-H), 3.90 (t, 2H, ClCH₂), 2.60 (dt, 2H, PCH₂)~22-24
Di-n-butyl (2-chloroethyl)phosphonaten-ButanolPyridineToluene70-804.05 (m, 4H, OCH₂), 3.70 (t, 2H, ClCH₂), 2.30 (dt, 2H, PCH₂), 1.65 (m, 4H, CH₂), 1.40 (m, 4H, CH₂), 0.90 (t, 6H, CH₃)~30-32

Applications in Drug Development

(2-Chloroethyl)phosphonate esters are valuable intermediates in the synthesis of phosphonate-based drugs. The phosphonate moiety serves as a bioisostere of the phosphate group, offering increased stability against enzymatic hydrolysis. This property is particularly advantageous in the design of antiviral and anticancer agents.

Antiviral Activity: Inhibition of Viral DNA Polymerase

A primary application of phosphonate-containing compounds is in the development of antiviral drugs that target viral DNA polymerases. These enzymes are crucial for the replication of viral genomes. Phosphonate nucleotide analogs can act as competitive inhibitors or alternative substrates for the viral DNA polymerase, leading to the termination of DNA chain elongation and inhibition of viral replication.[1]

For instance, acyclic nucleoside phosphonates are a class of potent antiviral agents. While (2-chloroethyl)phosphonate esters themselves are not the final active drugs, they can be precursors to more complex acyclic nucleoside phosphonate analogs. The general mechanism involves the phosphonate analog, after intracellular activation (phosphorylation), competing with the natural deoxynucleoside triphosphate (dNTP) for binding to the viral DNA polymerase. Once incorporated into the growing DNA chain, the lack of a 3'-hydroxyl group prevents the addition of the next nucleotide, thus terminating DNA synthesis.[1]

The inhibition of Herpes Simplex Virus (HSV) DNA polymerase by phosphonate analogs is a well-studied example.[1][2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general experimental workflow for the synthesis of (2-chloroethyl)phosphonate esters and the proposed mechanism of action for their derived antiviral agents.

G cluster_workflow Experimental Workflow A (2-Chloroethyl)phosphonic dichloride C Reaction Mixture A->C B Alcohol / Phenol + Base B->C D Work-up (Filtration, Washing) C->D E Crude Product D->E F Purification (Distillation / Chromatography) E->F G Pure Phosphonate Ester F->G

Synthesis of (2-chloroethyl)phosphonate esters.

G cluster_pathway Mechanism of Viral DNA Polymerase Inhibition cluster_cell Infected Host Cell cluster_virus Viral Replication Prodrug Phosphonate Ester Prodrug ANP Acyclic Nucleoside Phosphonate (ANP) Prodrug->ANP Intracellular Metabolism ANPdp ANP-diphosphate (Active Form) ANP->ANPdp Cellular Kinases Pol Viral DNA Polymerase ANPdp->Pol vDNA Viral DNA Template vDNA->Pol Rep DNA Replication Pol->Rep Block Replication Blocked Pol->Block dNTP Natural dNTPs dNTP->Pol Rep->Block

Inhibition of viral DNA polymerase by phosphonate analogs.
Anticancer Applications

The stability of the P-C bond also makes phosphonate esters attractive for the development of anticancer agents. They can be designed as prodrugs that target specific enzymes or cellular processes in cancer cells. For example, they can be incorporated into molecules that mimic transition states of enzymatic reactions crucial for tumor growth or used to deliver cytotoxic agents specifically to cancer cells. Further research is ongoing to explore the full potential of (2-chloroethyl)phosphonate ester derivatives in oncology.

Conclusion

(2-Chloroethyl)phosphonic dichloride is a versatile reagent for the synthesis of a wide range of phosphonate esters. The protocols provided herein offer a reliable foundation for the preparation of these compounds. The resulting esters are valuable intermediates in the design and development of novel therapeutic agents, particularly antivirals that target viral DNA polymerases. The inherent stability and phosphate-mimicking properties of the phosphonate group continue to make this class of compounds a promising area of research for scientists and drug development professionals.

References

Application Notes and Protocols: (2-chloroethyl)phosphonic dichloride as a Phosphorylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloroethyl)phosphonic dichloride is a reactive organophosphorus compound that serves as a versatile phosphorylating agent for the introduction of the (2-chloroethyl)phosphonate moiety onto a variety of nucleophilic substrates, including alcohols, phenols, amines, and amino acids. This reagent is a key precursor in the synthesis of various biologically active molecules, including enzyme inhibitors and prodrugs. The resulting phosphonate esters and phosphonamidates are of significant interest in drug discovery and development, particularly as inhibitors of serine hydrolases.[1][2] This document provides detailed application notes and experimental protocols for the use of (2-chloroethyl)phosphonic dichloride as a phosphorylating agent.

Principle of Phosphorylation

(2-chloroethyl)phosphonic dichloride possesses two reactive P-Cl bonds, allowing for the stepwise or simultaneous reaction with one or two equivalents of a nucleophile. The reaction typically proceeds via a nucleophilic substitution at the phosphorus center, with the elimination of hydrogen chloride (HCl). The presence of a non-nucleophilic base is often required to scavenge the generated HCl and drive the reaction to completion. The resulting (2-chloroethyl)phosphonate esters or phosphonamidates can be stable compounds or can be designed as prodrugs that release the active (2-chloroethyl)phosphonic acid upon hydrolysis.

Applications in Drug Development and Research

The primary application of (2-chloroethyl)phosphonic dichloride in a research and drug development context is the synthesis of inhibitors for serine hydrolases.[1][2] This large and diverse family of enzymes, which includes proteases, lipases, and esterases, plays crucial roles in numerous physiological and pathological processes.[3][4][5]

**(2-chloroethyl)phosphonic acid, the hydrolysis product of the dichloride, is a known inhibitor of butyrylcholinesterase (BChE), a serine hydrolase.[6][7] This suggests that derivatives synthesized from (2-chloroethyl)phosphonic dichloride can act as targeted inhibitors for other serine hydrolases. The (2-chloroethyl) group can be considered a "warhead" that covalently modifies the active site serine of the enzyme, leading to irreversible inhibition.[8]

Data Presentation

Table 1: Synthesis of Bis(2-chloroethyl) (2-chloroethyl)phosphonate
Reactant 1Reactant 2Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
(2-chloroethyl)phosphonic dichlorideEthylene oxide0 - 1008 - 18≥ 97≥ 97.5[9]
Table 2: Synthesis of a Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate (Model Reaction)
Reactant 1Reactant 2SolventBaseYield (%)Reference
Phenyl phosphorodichloridateN,N-bis(2-chloroethyl)amine hydrochlorideMethylene chlorideTriethylamine89 - 92[10]
Table 3: Spectral Data of (2-chloroethyl)phosphonate Derivatives
Compound1H NMR (CDCl3) δ (ppm)13C NMR (CDCl3) δ (ppm)31P NMR (CDCl3) δ (ppm)Reference
Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate3.52-3.72 (m, 8H), 7.22-7.36 (m, 5H)41.08 (s), 49.20 (d, 3JP-C = 4.8 Hz), 120.08 (d, 3JP-C = 5.7 Hz), 125.85 (s), 129.70 (s), 149.30 (d, 2JP-C = 8.6 Hz)11.3[10]
Diethyl (2-chloroethyl)phosphonate1.35 (t, 6H), 2.25 (dt, 2H), 3.70 (t, 2H), 4.15 (quint, 4H)16.4 (d), 28.9 (d), 43.1 (s), 62.1 (d)Not specified[11]

Experimental Protocols

Caution: (2-chloroethyl)phosphonic dichloride is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Phosphorylation of an Alcohol or Phenol

This protocol describes a general method for the synthesis of a (2-chloroethyl)phosphonate ester.

Materials:

  • (2-chloroethyl)phosphonic dichloride

  • Alcohol or phenol of interest

  • Anhydrous non-polar solvent (e.g., dichloromethane, diethyl ether, or toluene)

  • Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)

  • Inert atmosphere (nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) and the anhydrous non-nucleophilic base (1.1 equivalents for a mono-ester, 2.2 equivalents for a di-ester) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate, dry dropping funnel, dissolve (2-chloroethyl)phosphonic dichloride (1.0 equivalent for a mono-ester, 0.5 equivalents for a di-ester) in the anhydrous solvent.

  • Add the solution of (2-chloroethyl)phosphonic dichloride dropwise to the stirred solution of the alcohol/phenol and base over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.

  • Upon completion, filter the reaction mixture to remove the precipitated hydrochloride salt of the base.

  • Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired (2-chloroethyl)phosphonate ester.

Protocol 2: General Procedure for the Phosphorylation of a Primary or Secondary Amine

This protocol describes a general method for the synthesis of a (2-chloroethyl)phosphonamidic chloride or a bis-amide derivative.

Materials:

  • (2-chloroethyl)phosphonic dichloride

  • Primary or secondary amine of interest

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Anhydrous non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Inert atmosphere (nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent for a mono-amide, 2.0 equivalents for a bis-amide) and the anhydrous non-nucleophilic base (1.1 equivalents per amine equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add a solution of (2-chloroethyl)phosphonic dichloride (1.0 equivalent for a mono-amide, 0.5 equivalents for a bis-amide) in the same anhydrous solvent dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 1 (steps 6-8).

  • Purify the crude product by column chromatography or recrystallization to yield the desired phosphonamidate.

Visualizations

Signaling Pathway: Inhibition of Serine Hydrolase Activity

SerineHydrolaseInhibition Substrate Substrate (Ester/Amide) SerineHydrolase Serine Hydrolase (Active Enzyme) Substrate->SerineHydrolase Binding AcylEnzyme Acyl-Enzyme Intermediate SerineHydrolase->AcylEnzyme Acylation (Serine Attack) PhosphorylatedEnzyme Phosphorylated Enzyme (Inactive) SerineHydrolase->PhosphorylatedEnzyme AcylEnzyme->SerineHydrolase Deacylation Product1 Product 1 (Alcohol/Amine) AcylEnzyme->Product1 Release Product2 Product 2 (Carboxylic Acid) AcylEnzyme->Product2 Release Water H₂O Water->AcylEnzyme Inhibitor (2-chloroethyl)phosphonate Derivative (Inhibitor) Inhibitor->SerineHydrolase Irreversible Phosphorylation

Caption: Inhibition of a serine hydrolase by a (2-chloroethyl)phosphonate derivative.

Experimental Workflow: Phosphorylation of a Nucleophile

PhosphorylationWorkflow Start Start Setup Reaction Setup: - Dry glassware - Inert atmosphere - Dissolve nucleophile and base Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Slow Addition of (2-chloroethyl)phosphonic dichloride Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up: - Filtration - Washes (acid, base, brine) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification: - Column chromatography or - Distillation Drying->Purification Product Pure Phosphorylated Product Purification->Product

Caption: General experimental workflow for phosphorylation using (2-chloroethyl)phosphonic dichloride.

Logical Relationship: From Reagent to Biological Activity

LogicalRelationship Reagent (2-chloroethyl)phosphonic dichloride Phosphorylation Phosphorylation Reaction Reagent->Phosphorylation Product Phosphonate Ester/ Phosphonamidate Phosphorylation->Product Prodrug Prodrug Activation (Hydrolysis) Product->Prodrug ActiveInhibitor Active Inhibitor ((2-chloroethyl)phosphonic acid or derivative) Product->ActiveInhibitor Direct Activity Prodrug->ActiveInhibitor Target Biological Target (e.g., Serine Hydrolase) ActiveInhibitor->Target Effect Biological Effect (Enzyme Inhibition) Target->Effect

Caption: Logical flow from the phosphorylating agent to its biological effect.

References

Industrial Production of 2-Chloroethylphosphonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial synthesis of 2-chloroethylphosphonic acid, a significant plant growth regulator commonly known as Ethephon. The following sections outline the primary manufacturing methodologies, experimental procedures, and relevant quantitative data to guide laboratory and pilot-scale production.

Introduction

2-Chloroethylphosphonic acid (Ethephon) is a widely utilized plant growth regulator.[1][2][3] Its mode of action involves the release of ethylene gas upon decomposition within plant tissues at a pH above 4.0.[1][4] Ethylene, a natural plant hormone, influences a myriad of physiological processes, including fruit ripening, flower induction, and leaf abscission.[1][4] The industrial synthesis of Ethephon is crucial for its widespread application in agriculture to improve crop yield, quality, and harvesting efficiency.[4][5]

The most prevalent industrial synthesis route involves a two-step process: the Michaelis-Arbuzov rearrangement of tris(2-chloroethyl)phosphite to form bis(2-chloroethyl)-2-chloroethylphosphonate, followed by the acid hydrolysis of this intermediate to yield 2-chloroethylphosphonic acid.[6][7]

Chemical Synthesis Pathways

The primary industrial production of 2-chloroethylphosphonic acid is achieved through a two-stage process. The first stage involves the synthesis of the intermediate, bis(2-chloroethyl) 2-chloroethylphosphonate, which is then hydrolyzed in the second stage to produce the final product.

Stage 1: Synthesis of Tris(2-chloroethyl) Phosphite and Rearrangement

The initial step is the reaction of phosphorus trichloride with ethylene oxide to form tris(2-chloroethyl) phosphite. This intermediate then undergoes a Michaelis-Arbuzov rearrangement upon heating to yield bis(2-chloroethyl) 2-chloroethylphosphonate.[6][7]

Stage 2: Acid Hydrolysis of Bis(2-chloroethyl) 2-chloroethylphosphonate

The intermediate, bis(2-chloroethyl) 2-chloroethylphosphonate, is then subjected to acid hydrolysis, typically using hydrochloric acid, to produce 2-chloroethylphosphonic acid and 1,2-dichloroethane as a byproduct.[1]

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Acid Hydrolysis PCl3 Phosphorus Trichloride Tris Tris(2-chloroethyl) phosphite PCl3->Tris + 3(CH2CH2)O EthyleneOxide Ethylene Oxide EthyleneOxide->Tris Bis Bis(2-chloroethyl) 2-chloroethylphosphonate Tris->Bis Rearrangement (Heat) Ethephon 2-Chloroethylphosphonic Acid (Ethephon) Bis->Ethephon + H2O (HCl catalyst) Bis->Ethephon HCl Hydrochloric Acid HCl->Ethephon Byproduct 1,2-dichloroethane

Chemical reaction pathway for the synthesis of Ethephon.

Quantitative Data Summary

The following tables summarize key quantitative data for the industrial production of 2-chloroethylphosphonic acid, compiled from various sources.

Table 1: Reaction Conditions for the Synthesis of Bis(2-chloroethyl) 2-chloroethylphosphonate

ParameterValueReference
Addition Reaction Temperature 30 - 45 °C[8]
Rearrangement Temperature 155 - 220 °C[8][9]
Rearrangement Time ~4 - 16 hours[8][9]
Reactant Ratio (PCl₃ : Ethylene Oxide) 1 : 1.05 (by weight)[8]

Table 2: Reaction Conditions for the Acid Hydrolysis of Bis(2-chloroethyl) 2-chloroethylphosphonate

ParameterValueReference
Reaction Temperature 80 - 100 °C[1]
Pressure 0.5 MPa (Elevated)[1]
Catalyst Concentrated Hydrochloric Acid or HCl gas[1]
Reaction Time (HCl gas) 12 - 15 hours[9]

Table 3: Product Yield and Purity

ProductYieldPurityReference
Bis(2-chloroethyl) 2-chloroethylphosphonate ~55% (Traditional Method)-[6]
2-Chloroethylphosphonic Acid (Solid) -80% - 90%[8]
2-Chloroethylphosphonic Acid (Liquid) -70% - 80%[8]
High Purity 2-Chloroethylphosphonic Acid >90% (Improved Protocol)>90%[1][7]
High Purity 2-Chloroethylphosphonic Acid 90% (Alternative Route)>99%[6][10]

Experimental Protocols

The following are detailed protocols for the key experiments in the industrial production of 2-chloroethylphosphonic acid.

Protocol 1: Synthesis of Bis(2-chloroethyl) 2-chloroethylphosphonate

This protocol describes the synthesis of the intermediate compound.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Ethylene oxide

  • Reaction vessel with temperature control and stirring

Procedure:

  • Charge the reaction vessel with phosphorus trichloride.

  • Slowly introduce ethylene oxide into the reactor while maintaining the temperature between 30-45°C.[8] The weight ratio of phosphorus trichloride to ethylene oxide should be approximately 1:1.05.[8]

  • After the addition is complete, heat the mixture to 180-220°C to induce the rearrangement reaction.[8]

  • Maintain this temperature for approximately 4 hours to complete the rearrangement to bis(2-chloroethyl) 2-chloroethylphosphonate.[8]

Protocol 2: Acid Hydrolysis for the Production of 2-Chloroethylphosphonic Acid

This protocol details the conversion of the intermediate to the final product.

Materials:

  • Bis(2-chloroethyl) 2-chloroethylphosphonate (with a GC content of ≥87%)[1]

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous hydrogen chloride (HCl) gas

  • High-pressure glass reactor (e.g., 2 L)[1]

Procedure:

  • Reactor Setup: Charge the high-pressure glass reactor with bis(2-chloroethyl) 2-chloroethylphosphonate.[1]

  • Initial Reaction: Add concentrated hydrochloric acid to the reactor.[1]

  • HCl Gas Introduction: Seal the reactor and begin stirring. Introduce anhydrous HCl gas from a cylinder while maintaining the internal temperature at 80°C.[1]

  • Heating and Pressure: Continue the HCl gas flow until the pressure inside the reactor reaches 0.5 MPa.[1]

  • Reaction Monitoring: Maintain the reaction at 80°C and 0.5 MPa. The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.

  • Product Isolation: Once the reaction is complete, cool the reactor and cautiously vent the excess HCl gas. The product, 2-chloroethylphosphonic acid, will precipitate as a white solid.[1]

Protocol 3: Purification of 2-Chloroethylphosphonic Acid

This protocol outlines the purification of the crude product.

Materials:

  • Crude 2-chloroethylphosphonic acid

  • Dichloromethane or another suitable non-polar solvent

  • Ammonia (for liquid formulation)[8]

  • Filtration apparatus

Procedure for Solid Product:

  • Wash the crude solid product with a non-polar solvent like dichloromethane to remove any unreacted starting material and byproducts such as 1,2-dichloroethane.[1]

  • Filter the washed product and dry under reduced pressure.

Procedure for Liquid Formulation (70-80%): [8]

  • Heat the obtained 80-90% solid 2-chloroethylphosphonic acid until it melts.[8]

  • Under reduced pressure, add ammonia to neutralize excess acid.[8]

  • Add a diluent such as water or alcohol to achieve the desired concentration of 70-80%.[8]

Experimental Workflow and Analysis

The overall workflow from synthesis to analysis is depicted below.

G cluster_workflow Experimental Workflow cluster_analysis Analytical Workflow Start Synthesis of Bis(2-chloroethyl) 2-chloroethylphosphonate Hydrolysis Acid Hydrolysis Start->Hydrolysis Isolation Product Isolation (Precipitation) Hydrolysis->Isolation Purification Purification (Washing with Dichloromethane) Isolation->Purification Drying Drying Purification->Drying FinalProduct High-Purity Ethephon Drying->FinalProduct SamplePrep Sample Preparation FinalProduct->SamplePrep Derivatization Derivatization (for GC) SamplePrep->Derivatization Analysis Instrumental Analysis (GC, NMR) Derivatization->Analysis QC Quality Control Analysis->QC

General experimental and analytical workflow for Ethephon synthesis.
Analytical Characterization

The purity and identity of the synthesized 2-chloroethylphosphonic acid can be confirmed using various analytical techniques.

  • Gas Chromatography (GC): Due to the low volatility of Ethephon, derivatization is required for GC analysis. The compound can be converted to its volatile methyl ester by reacting with diazomethane.[1] Caution: Diazomethane is highly toxic and explosive and must be handled with extreme care in a suitable fume hood by trained personnel.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR (D₂O): Expected signals at δ 30.09 (d, JP-C = 133.0 Hz) and 37.50 (s).[1]

    • ³¹P NMR (D₂O): A characteristic signal at δ 25.7 confirms the phosphorus environment.[1]

Safety Precautions

  • Corrosive Materials: The synthesis involves the use of strong acids like hydrochloric acid, which are corrosive.[6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.

  • High Pressure: The acid hydrolysis step is conducted under elevated pressure. A certified high-pressure reactor with appropriate safety features must be used.

  • Toxic Reagents: Ethylene oxide is a toxic and flammable gas. Diazomethane, used for GC derivatization, is highly toxic and explosive.[1] Handle these reagents with extreme caution according to established safety protocols.

  • Product Handling: 2-Chloroethylphosphonic acid is toxic to the skin. Avoid direct contact.

By adhering to these protocols and safety guidelines, researchers can reliably synthesize high-purity 2-chloroethylphosphonic acid for various applications in research and development.

References

Application Notes: Lab-Scale Synthesis of High-Purity Ethephon

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethephon, chemically known as (2-chloroethyl)phosphonic acid, is a widely utilized plant growth regulator. Its utility stems from its ability to release ethylene gas upon decomposition within plant tissues. Ethylene is a natural plant hormone that influences numerous physiological processes, including fruit ripening, senescence, and flower induction. For research and development applications, the availability of high-purity ethephon is critical to ensure reproducible and accurate experimental outcomes.

Traditional synthesis methods often result in low yields and significant impurities, primarily from incomplete hydrolysis of intermediates.[1] This document details an efficient, lab-scale protocol for the synthesis of high-purity (>99%) ethephon, adapted from an improved methodology that offers superior yield and product quality.[1]

Synthesis Pathway Overview

The described method circumvents the issues of the traditional acid hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate by employing more labile intermediates.[1] The synthesis is a three-step process:

  • Step 1: Michaelis-Arbuzov Reaction: Synthesis of diisopropyl-2-chloroethylphosphonate from triisopropylphosphite and a 1,2-dihalogenoethane.

  • Step 2: Silylation: Conversion of the phosphonate intermediate to di(trimethylsilyl)-2-chloroethylphosphonate.

  • Step 3: Hydrolysis: Mild hydrolysis of the silylated intermediate to yield high-purity ethephon.

Experimental Protocols

Materials and Reagents:

  • Triisopropylphosphite

  • 1-Bromo-2-chloroethane

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH) or Deionized Water (H₂O)

  • Standard laboratory glassware for reflux, distillation, and filtration

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Protocol 1: Synthesis of Diisopropyl-2-chloroethylphosphonate

This step involves the Michaelis-Arbuzov reaction to form the key phosphonate intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine triisopropylphosphite (1.0 eq) and 1-bromo-2-chloroethane (1.5 eq).

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Purification: After the reaction is complete, purify the resulting diisopropyl-2-chloroethylphosphonate by vacuum distillation (e.g., at 62°C / 0.1 mmHg).[1]

Protocol 2: Synthesis of Di(trimethylsilyl)-2-chloroethylphosphonate

This intermediate is created by reacting the product from Protocol 1 with bromotrimethylsilane.

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, add diisopropyl-2-chloroethylphosphonate (1.0 eq).

  • Addition of TMSBr: Slowly add bromotrimethylsilane (2.0 eq) to the phosphonate.

  • Reaction: Allow the reaction to proceed at room temperature for approximately 24 hours.[1]

  • Purification: Isolate the pure di(trimethylsilyl)-2-chloroethylphosphonate by vacuum distillation (e.g., at 70°C / 0.2 mmHg).[1]

Protocol 3: Hydrolysis to High-Purity Ethephon

The final step involves the mild hydrolysis of the silylated intermediate to precipitate the pure product.

  • Hydrolysis: In a flask, dissolve the di(trimethylsilyl)-2-chloroethylphosphonate (1.0 eq) from Protocol 2. Slowly add methanol or water (1.5 eq) while stirring.[1]

  • Precipitation: The reaction should proceed at room temperature for 1 hour, during which ethephon will precipitate as a white solid.[1]

  • Concentration: Concentrate the mixture under reduced pressure to ensure complete precipitation.

  • Purification: Filter the precipitated solid. Purify the product by washing thoroughly with dichloromethane (CH₂Cl₂) to remove any remaining organic impurities.[1]

  • Drying: Dry the final product under vacuum to obtain high-purity (>99%) ethephon.

Data Presentation

Table 1: Summary of Quantitative Data for the Improved Synthesis Protocol

StepProductKey ReagentsReaction ConditionsYieldPurity
1Diisopropyl-2-chloroethylphosphonateTriisopropylphosphite, 1-Bromo-2-chloroethaneReflux78%>99% (Distilled)
2Di(trimethylsilyl)-2-chloroethylphosphonateDiisopropyl-2-chloroethylphosphonate, TMSBr20°C, 24h70%>99% (Distilled)
3EthephonDi(trimethylsilyl)-2-chloroethylphosphonate, H₂O or MeOH20°C, 1h90%>99%

Data sourced from Cauret et al. (1997).[1]

Table 2: Comparison of Synthesis Methods

FeatureTraditional MethodImproved Method
Intermediate Bis(2-chloroethyl)-2-chloroethylphosphonateDiisopropyl-2-chloroethylphosphonate & Di(trimethylsilyl)-2-chloroethylphosphonate
Hydrolysis Step Harsh (Conc. HCl)Mild (H₂O or MeOH)
Hydrolysis Completion Often incomplete[1]Complete
Typical Yield Low (e.g., ~55% for intermediate)[1]High (Overall ~49%)
Final Purity Contains phosphonate impurities[1]>99%[1]

Characterization and Purity Analysis

To confirm the identity and purity of the synthesized ethephon, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation and identification of phosphorus-containing impurities.[1][2]

  • Gas Chromatography (GC): For GC analysis, ethephon must first be derivatized, for example, by converting it to its dimethyl ester using diazomethane. The resulting ester can be analyzed to determine purity.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and modern method for the direct analysis and quantification of ethephon without derivatization.[3][4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages of the high-purity ethephon synthesis protocol.

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Silylation cluster_2 Step 3: Hydrolysis & Purification A Triisopropylphosphite + 1-Bromo-2-chloroethane B Reflux A->B C Vacuum Distillation B->C D Diisopropyl-2-chloroethylphosphonate C->D E Add Bromotrimethylsilane (TMSBr) D->E Intermediate F React @ 20°C for 24h E->F G Vacuum Distillation F->G H Di(trimethylsilyl)-2-chloroethylphosphonate G->H I Hydrolyze with H₂O or MeOH @ 20°C H->I Intermediate J Filter Precipitate I->J K Wash with Dichloromethane J->K L High-Purity Ethephon (>99%) K->L

Caption: Workflow for the three-step synthesis of high-purity ethephon.

References

Application of Ethephon as a Plant Growth Regulator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethephon, a synthetic organophosphorus compound, is a widely utilized plant growth regulator in agriculture and horticulture.[1][2] Its primary mechanism of action involves its breakdown within plant tissues to release ethylene, a natural plant hormone that plays a crucial role in various physiological processes.[2][3][4] This controlled release of ethylene allows for the manipulation of plant growth and development, including fruit ripening, flowering induction, and senescence.[3][5][6] Ethephon is absorbed by various parts of the plant, such as leaves, bark, and fruit, and translocates to its site of action.[7] The degradation of ethephon and subsequent release of ethylene is dependent on the pH within the plant's cells.[8][9]

This document provides detailed application notes and experimental protocols for the use of ethephon in a research setting. It is intended to guide researchers, scientists, and professionals in the design and execution of experiments involving this plant growth regulator.

Mechanism of Action: The Ethylene Signaling Pathway

Ethephon exerts its effects by releasing ethylene, which then activates the plant's natural ethylene signaling pathway. In the absence of ethylene, a family of receptors located on the endoplasmic reticulum (ER) membrane, such as ETR1 and ERS1, activate a protein kinase called Constitutive Triple Response 1 (CTR1).[4][10] CTR1, in turn, phosphorylates and inactivates another protein, Ethylene Insensitive 2 (EIN2).[4][10]

When ethylene is present, it binds to the receptors, inactivating them and consequently deactivating CTR1.[10][11] This allows for the dephosphorylation and cleavage of EIN2.[1][10] The C-terminal portion of EIN2 then translocates to the nucleus, where it stabilizes transcription factors like Ethylene Insensitive 3 (EIN3) and EIN3-like 1 (EIL1).[1][4] These transcription factors then regulate the expression of a wide array of ethylene-responsive genes, leading to various physiological outcomes such as fruit ripening, leaf senescence, and flower development.[4][12]

Ethylene_Signaling_Pathway Ethylene Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus Ethylene Ethylene Receptor ETR1/ERS1 Receptors Ethylene->Receptor Binds CTR1 CTR1 Receptor->CTR1 Activates (No Ethylene) Inactivates (With Ethylene) EIN2_C EIN2 (C-terminus) CTR1->EIN2_C Phosphorylates (Inactivates) EIN2_N EIN2 (N-terminus) EIN2_C_cleaved Cleaved EIN2-C EIN2_C->EIN2_C_cleaved Cleavage EIN3 EIN3/EIL1 ERF Ethylene Response Factors (ERFs) EIN3->ERF Activates Gene Ethylene-Responsive Genes ERF->Gene Regulates Transcription Response Physiological Response Gene->Response Leads to EIN2_C_cleaved->EIN3 Stabilizes

Ethylene Signaling Pathway Diagram.

Application Notes

Ethephon is a versatile tool for plant research, with applications ranging from fundamental studies of plant development to applied agricultural research.

Fruit Ripening

Ethephon is widely used to promote uniform and accelerated ripening of climacteric fruits.[8][13] It initiates a cascade of physiological changes including softening of the fruit, development of color, and accumulation of sugars.[6][13] This is particularly useful for synchronizing harvests and for post-harvest ripening of fruits picked at the mature green stage.[8][14]

Flowering Induction

In certain plant species, particularly pineapple and some ornamental plants, ethephon can be used to induce flowering.[3][15][16] By stimulating ethylene production, it can trigger the transition from vegetative to reproductive growth, leading to more predictable and uniform bloom times.[4][16]

Growth Regulation and Lodging Prevention

Ethephon can be used to control excessive vegetative growth in various crops, including cereals and ornamental plants.[17][18] By inhibiting stem elongation, it can lead to more compact plants and reduce the risk of lodging (bending or breaking of stems) in cereal crops.[18][19]

Cotton Defoliation

In cotton production, ethephon is used as a harvest aid to promote leaf drop (defoliation) and boll opening.[12][20] This facilitates mechanical harvesting and can improve the quality of the harvested cotton.[7]

Quantitative Data Summary

The following tables summarize typical concentration ranges and application timings for various uses of ethephon. These values should be considered as starting points for experimental design and may require optimization based on plant species, cultivar, environmental conditions, and specific research objectives.

Table 1: Ethephon Concentration Ranges for Various Applications

ApplicationCropConcentration (ppm)Reference(s)
Fruit Ripening (Post-harvest)Tomato1500 - 3500[14]
Fruit Ripening (Pre-harvest)Tomato250 - 500[8]
Fruit Ripening (Post-harvest)Banana500 - 1000[8]
Fruit Ripening (Post-harvest)Mango500 - 1000[8]
Flowering InductionPineapple25 - 100[3]
Flowering InductionCucumber100 - 500[6]
Growth RegulationWatermelon200 - 400[16]
Cotton DefoliationCottonVaries (often applied as pints/acre)[12]

Table 2: Application Timing and Methods

ApplicationCropTimingMethodReference(s)
Fruit Ripening (Post-harvest)TomatoMature green stageDipping[14][21]
Fruit Ripening (Pre-harvest)Tomato7-10 days before expected harvestFoliar Spray[8]
Flowering InductionPineapple35-40 leaf stageFoliar Spray into crown[3]
Flowering InductionCucumberTwo and four true-leaf stagesFoliar Spray[6]
Cotton DefoliationCottonWhen 60% of bolls are openFoliar Spray[15]

Experimental Protocols

Protocol 1: Preparation of Ethephon Stock and Working Solutions

Materials:

  • Ethephon (solid or liquid formulation of known concentration)

  • Distilled or deionized water

  • Hydrochloric acid (HCl) or a suitable buffer to maintain acidic pH for stock solution

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • pH meter

Procedure for Preparing a 1000 ppm Stock Solution from Solid Ethephon:

  • Calculation: To prepare 100 mL of a 1000 ppm (1 mg/mL) stock solution, weigh out 100 mg of solid ethephon.

  • Dissolution: Add the weighed ethephon to a 100 mL volumetric flask. Add a small amount of distilled water (approximately 20-30 mL) and swirl to dissolve. Ethephon is stable in acidic conditions (pH < 3.5), so adjusting the water with a drop of dilute HCl may aid stability.[9][22]

  • Volume Adjustment: Once the ethephon is fully dissolved, bring the volume up to the 100 mL mark with distilled water.

  • Mixing: Cap the flask and invert several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a cool, dark place. Prepare fresh solutions for optimal results.[8]

Procedure for Preparing a Working Solution from a Stock Solution (e.g., 500 ppm from a 1000 ppm stock):

  • Calculation (C1V1 = C2V2):

    • C1 = Concentration of stock solution (1000 ppm)

    • V1 = Volume of stock solution to be used (?)

    • C2 = Desired concentration of working solution (500 ppm)

    • V2 = Desired final volume of working solution (e.g., 100 mL)

    • (1000 ppm) * V1 = (500 ppm) * (100 mL)

    • V1 = 50 mL

  • Dilution: Pipette 50 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.

  • Volume Adjustment: Add distilled water to the 100 mL mark.

  • Mixing: Cap and invert to mix thoroughly. The pH of the final spray solution should ideally be between 4.0 and 5.0 for optimal uptake by the plant.[11]

Protocol 2: General Experimental Design for Ethephon Efficacy Testing

This protocol outlines a general framework for testing the efficacy of ethephon. Specific parameters will need to be adapted based on the research question and plant species.

1. Plant Material and Growth Conditions:

  • Select healthy, uniform plant material of the desired species and cultivar.

  • Grow plants under controlled and consistent environmental conditions (light, temperature, humidity, and nutrition).

2. Experimental Design:

  • Use a completely randomized design (CRD) or a randomized complete block design (RCBD) to minimize the effects of environmental variability.[6][16][23]

  • Include a minimum of three to four replications per treatment.[6][24]

  • Treatments should include a negative control (e.g., water spray) and a range of ethephon concentrations.[16]

3. Treatment Application:

  • Apply treatments at the appropriate plant developmental stage as determined by the research objective (e.g., pre-anthesis for flowering studies, mature green stage for ripening studies).

  • Apply solutions uniformly to the target plant tissue (e.g., foliar spray to runoff, drench to the substrate).[25] For foliar applications, a surfactant may be added to improve coverage, if compatible.[11]

  • Record the volume of solution applied per plant or per unit area.

4. Data Collection:

  • Define and consistently measure relevant parameters at predetermined time points. Examples include:

    • Growth: Plant height, stem diameter, number of nodes, biomass (fresh and dry weight).[2]

    • Flowering: Days to first flower, number of flowers, flower size.[6]

    • Fruit Ripening: Fruit firmness, color (using a chromameter), total soluble solids (TSS), titratable acidity, ethylene production.[14]

    • Yield: Number of fruits, fruit weight, total yield per plant.[16]

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.[6]

Experimental_Workflow General Experimental Workflow for Ethephon Application cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Plant_Material Select Uniform Plant Material Acclimatize Acclimatize Plants to Controlled Environment Plant_Material->Acclimatize Prepare_Solutions Prepare Ethephon Working Solutions and Control Acclimatize->Prepare_Solutions Randomize Randomize Plants into Treatment Groups Prepare_Solutions->Randomize Apply_Treatment Apply Treatments at Specific Growth Stage Randomize->Apply_Treatment Monitor Monitor Plants and Record Observations Apply_Treatment->Monitor Data_Collection Collect Quantitative and Qualitative Data Monitor->Data_Collection Stat_Analysis Perform Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Interpret Interpret Results and Draw Conclusions Stat_Analysis->Interpret

General Ethephon Experimental Workflow.

Logical_Relationships Logical Relationships of Ethephon Action cluster_mechanism Mechanism cluster_effects Physiological Effects Ethephon Ethephon Application Ethylene_Release Release of Ethylene Gas within Plant Tissues Ethephon->Ethylene_Release Signal_Transduction Activation of Ethylene Signaling Pathway Ethylene_Release->Signal_Transduction Fruit_Ripening Fruit Ripening (Color, Softening, Sugar) Signal_Transduction->Fruit_Ripening Flowering Induction/Inhibition of Flowering Signal_Transduction->Flowering Growth_Modulation Inhibition of Stem Elongation Signal_Transduction->Growth_Modulation Senescence Promotion of Senescence and Abscission Signal_Transduction->Senescence

Logical Flow of Ethephon's Action.

Safety Precautions

Ethephon can be corrosive and is an eye and skin irritant.[23] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling ethephon, particularly in its concentrated form. All applications should be carried out in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

Application Note: Analysis of 2-Chloroethylphosphonic Acid (Ethephon) Residues by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two primary methods for the derivatization of 2-chloroethylphosphonic acid (ethephon) for subsequent analysis by gas chromatography (GC). Ethephon, a widely used plant growth regulator, is a polar and non-volatile compound, making direct GC analysis challenging. Derivatization is therefore essential to convert it into a volatile and thermally stable derivative suitable for GC separation and detection. The two methods covered are methylation using diazomethane and silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This document provides comprehensive protocols for sample preparation, derivatization, and GC-MS analysis, intended for researchers, scientists, and professionals in drug development and food safety.

Introduction

2-Chloroethylphosphonic acid, commonly known as ethephon, is a systemic plant growth regulator that releases ethylene upon decomposition within the plant tissues.[1] Its extensive use in agriculture to promote fruit ripening necessitates reliable and sensitive analytical methods for monitoring its residues in food products and environmental samples. Due to its high polarity and low volatility, direct analysis of ethephon by gas chromatography is not feasible.[2] This application note outlines two effective derivatization strategies to overcome this limitation:

  • Methylation: This involves the esterification of the phosphonic acid group with a methylating agent, most commonly diazomethane, to form a more volatile methyl ester derivative.[2][3]

  • Silylation: This method involves the reaction of ethephon with a silylating agent, such as BSTFA, to replace the active hydrogens on the phosphonic acid group with trimethylsilyl (TMS) groups, thereby increasing its volatility.[4][5][6]

Coupling these derivatization techniques with gas chromatography-mass spectrometry (GC-MS) provides high sensitivity and selectivity for the quantification of ethephon residues.[2][7]

Quantitative Data Summary

The performance of various derivatization methods for ethephon analysis by GC is summarized in the table below, offering a comparison of their key analytical parameters.

Derivatization MethodReagentMatrixDetectorLOD/LOQRecovery (%)Reference
MethylationDiazomethaneFruits and VegetablesMSLOD: 4 pg, LOQ: 11 pg78.6 - 109[2]
MethylationDiazomethaneSapota FruitMSLOD: 1 ng/g, LOQ: 2 ng/gNot Specified[3]
Methylation(Trimethylsilyl)diazomethane (TMSD)FruitMSLOD: 1.0 µg/kg83.2 - 118.2[8]
SilylationBSTFAVegetables and FruitsFPDLOD: 1 µg/kg, LOQ: 3 µg/kg84.3 - 95.1[5]
SilylationMTBSTFAWaterMS³LOQ: 0.1 µg/L88 (average)[7]

Experimental Protocols

Sample Preparation and Extraction

The following is a general protocol for the extraction of ethephon from fruit and vegetable matrices.

Reagents and Materials:

  • Acetone (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • 1 M Citric Acid

  • 0.05 N Acetic Acid in Acetone

  • Anhydrous Sodium Sulfate

  • Homogenizer

  • Centrifuge

  • Rotary Evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., Isolute NH₂)[9]

Procedure:

  • Homogenize a representative 10-20 g sample of the fruit or vegetable.[2][9]

  • To a 20 g sample, add 1 mL of 1 M citric acid and an appropriate volume of acidic acetone (containing 0.05 N acetic acid).[2][9] For a 10 g sample, extraction can be performed with ethyl acetate.[10]

  • Thoroughly blend the mixture in a homogenizer.

  • Centrifuge the homogenate to separate the solid and liquid phases.

  • Collect the supernatant (the acetone or ethyl acetate extract).

  • Concentrate the extract using a rotary evaporator at 40°C.[2][9]

  • For cleanup, the concentrated extract can be passed through an SPE cartridge. Precondition the NH₂ SPE column with methanol, 0.5 N acetic acid, and 0.05 N acetic acid.[9]

  • Load the extract onto the column, wash with methanol, and elute the ethephon fraction with 1% trifluoroacetic acid in methanol.[9]

  • Evaporate the eluate to dryness under a stream of nitrogen. The dried residue is now ready for derivatization.

Derivatization Protocols

Caution: Diazomethane is highly toxic and explosive. All work with diazomethane must be conducted in a well-ventilated fume hood, and appropriate safety precautions, including the use of personal protective equipment, must be taken.[11][12] It is recommended to generate diazomethane in situ.[13]

Reagents and Materials:

  • Diazomethane solution in ether (freshly prepared)[3][11]

  • Dried sample extract

  • Conical reaction vial

Procedure:

  • Reconstitute the dried sample extract in a suitable solvent like ether.

  • Add the freshly prepared diazomethane solution in ether to the sample extract in a reaction vial.[2][3]

  • Allow the reaction to proceed at room temperature for approximately 30 minutes.[2] The appearance of a persistent yellow color indicates the presence of excess diazomethane.

  • Gently evaporate the excess diazomethane and solvent under a stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Reagents and Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be with 1% Trimethylchlorosilane (TMCS) as a catalyst[4][6]

  • Acetonitrile or Pyridine (anhydrous)

  • Dried sample extract

  • Heating block or oven

Procedure:

  • To the dried sample extract in a reaction vial, add 100 µL of BSTFA and 50 µL of acetonitrile.[5] Alternatively, for other phosphonic acids, a mixture of 500 µL BSTFA with 10% TMCS and 50 µL of pyridine can be used.[4]

  • Seal the vial tightly and heat at 65°C for 35 minutes.[5] For more resistant compounds, heating at 90°C for 150 minutes may be necessary.[4]

  • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS conditions for the analysis of derivatized ethephon. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent or equivalent

  • Column: DB-1701 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[14]

  • Injector Temperature: 225°C[4]

  • Carrier Gas: Helium

  • Oven Temperature Program: Initial temperature of 50°C for 2 min, ramp to 220°C at 8°C/min, hold for 1 min, then ramp to 290°C at 40°C/min, and hold for 1 min.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI)

    • Source Temperature: 230°C[4]

    • Quadrupole Temperature: 150°C[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Workflow Diagrams

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Fruit/Vegetable Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetone) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Concentration (Rotary Evaporation) Centrifugation->Concentration Cleanup SPE Cleanup Concentration->Cleanup Drying Drying under N₂ Cleanup->Drying Dried_Extract Dried Extract Drying->Dried_Extract Methylation Methylation (Diazomethane) Dried_Extract->Methylation Silylation Silylation (BSTFA) Dried_Extract->Silylation Derivatized_Sample Derivatized Sample Methylation->Derivatized_Sample Silylation->Derivatized_Sample GC_MS GC-MS Analysis Derivatized_Sample->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: General workflow for ethephon analysis.

Methylation_vs_Silylation cluster_methylation Methylation cluster_silylation Silylation Ethephon 2-Chloroethylphosphonic Acid (Ethephon) Diazomethane Diazomethane (CH₂N₂) Ethephon->Diazomethane BSTFA BSTFA Ethephon->BSTFA Methyl_Ester Volatile Methyl Ester Derivative Diazomethane->Methyl_Ester Reaction at RT GC_Analysis GC Analysis Methyl_Ester->GC_Analysis TMS_Derivative Volatile Trimethylsilyl (TMS) Derivative BSTFA->TMS_Derivative Heating TMS_Derivative->GC_Analysis

Caption: Derivatization pathways for ethephon.

References

Application Notes and Protocols for the Synthesis of (2-Chloroethyl)phosphonate-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloroethyl)phosphonic dichloride is a versatile precursor for the synthesis of organophosphorus compounds, including effective flame retardants. The resulting phosphonates, such as bis(2-chloroethyl) (2-chloroethyl)phosphonate, act as flame retardants through a dual mechanism, functioning in both the condensed and gas phases to suppress combustion in polymeric materials.[1] This document provides detailed application notes, experimental protocols, and performance data for the synthesis and evaluation of flame retardants derived from (2-chloroethyl)phosphonic dichloride.

Mechanism of Action

Phosphorus-based flame retardants synthesized from (2-chloroethyl)phosphonic dichloride operate through a combination of gas-phase and condensed-phase mechanisms to inhibit fire ignition and spread.[1]

Condensed-Phase Action: Upon heating, the phosphonate decomposes to form phosphoric and polyphosphoric acids. These acidic species catalyze the dehydration of the polymer matrix, promoting the formation of a stable, insulating char layer on the material's surface. This char acts as a physical barrier, limiting the release of flammable volatile compounds and reducing heat transfer to the underlying polymer.[1]

Gas-Phase Action: During combustion, volatile phosphorus-containing radicals (e.g., PO•) are released into the gas phase. These radicals act as scavengers, interrupting the exothermic chain reactions of combustion by quenching highly reactive H• and OH• radicals. This process diminishes the flammability of the gas mixture and can lead to flame extinction. The presence of chlorine in the molecule can also contribute to gas-phase inhibition through the release of chlorine radicals.[1]

G Dual-Phase Flame Retardant Mechanism of (2-Chloroethyl)phosphonates cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_Heat Polymer + Heat Decomposition Phosphonate Decomposition Polymer_Heat->Decomposition triggers Phosphoric_Acid Phosphoric/ Polyphosphoric Acids Decomposition->Phosphoric_Acid PO_Radicals PO• Radicals (from FR decomposition) Decomposition->PO_Radicals releases Char_Formation Char Formation (Dehydration Catalyst) Phosphoric_Acid->Char_Formation Barrier Insulating Char Layer Char_Formation->Barrier node_frv Reduced Flammable Volatiles Barrier->node_frv node_rht Reduced Heat Transfer Barrier->node_rht Volatiles Flammable Volatiles Combustion Combustion (H•, OH• radicals) Volatiles->Combustion Flame Flame Propagation Combustion->Flame node_ext node_ext Combustion->node_ext Inhibition PO_Radicals->Combustion scavenges radicals

Caption: Dual-phase flame retardant mechanism of (2-chloroethyl)phosphonates.

Experimental Protocols

Synthesis of Bis(2-chloroethyl) (2-chloroethyl)phosphonate

This protocol describes the synthesis of bis(2-chloroethyl) (2-chloroethyl)phosphonate, a flame retardant, from (2-chloroethyl)phosphonic dichloride and ethylene oxide.[2]

Materials:

  • (2-chloroethyl)phosphonic dichloride (freshly distilled)

  • Ethylene oxide (technical grade, purity >99.9%)

  • Nitrogen gas (for inert atmosphere)

  • Reaction flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser.

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The system should be dry and purged with nitrogen to ensure an inert atmosphere.

  • Charge the reaction flask with freshly distilled (2-chloroethyl)phosphonic dichloride.

  • Cool the flask in a low-temperature bath.

  • Introduce ethylene oxide into the reaction flask. The addition can be done as a gas through a gas distributor or as a liquid.

  • Maintain the reaction temperature between 0°C and 100°C. The reaction is exothermic and may require cooling to control the temperature.

  • Allow the reaction to proceed for 8 to 18 hours with continuous stirring.

  • After the reaction is complete, remove any residual ethylene oxide under reduced pressure.

  • The resulting product is bis(2-chloroethyl) (2-chloroethyl)phosphonate.

Purification and Characterization:

  • The crude product can be purified by distillation under reduced pressure. The boiling point of bis(2-chloroethyl) (2-chloroethyl)phosphonate is reported to be 148-151°C at 0.5 mmHg.[3][4]

  • The structure and purity of the synthesized compound can be confirmed using analytical techniques such as ³¹P NMR and Mass Spectrometry.[3] The expected ³¹P NMR signal is around 26.2 ppm.[4]

G Experimental Workflow: Synthesis of Bis(2-chloroethyl) (2-chloroethyl)phosphonate start Start setup Setup Reaction Apparatus (Inert Atmosphere) start->setup charge Charge with (2-chloroethyl)phosphonic dichloride setup->charge cool Cool Reaction Flask charge->cool add_eo Add Ethylene Oxide (0-100°C) cool->add_eo react Reaction for 8-18 hours (with stirring) add_eo->react remove_eo Remove Residual Ethylene Oxide (Reduced Pressure) react->remove_eo product Crude Product: Bis(2-chloroethyl) (2-chloroethyl)phosphonate remove_eo->product purify Purification (Vacuum Distillation) product->purify characterize Characterization (³¹P NMR, MS) purify->characterize end End characterize->end

Caption: Synthesis workflow for bis(2-chloroethyl) (2-chloroethyl)phosphonate.

Evaluation of Flame Retardancy

1. Limiting Oxygen Index (LOI) Test (ASTM D2863):

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material.

  • Methodology: A vertically oriented specimen is placed in a transparent chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top edge of the specimen is ignited, and the oxygen concentration is varied until the minimum concentration that sustains burning is determined.[1]

2. UL-94 Vertical Burn Test:

  • Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.

  • Methodology: A rectangular test specimen is held vertically. A burner flame is applied to the lower end for 10 seconds and then removed. The duration of flaming is recorded. The flame is reapplied for another 10 seconds and removed. The durations of flaming and glowing are recorded. A layer of cotton is placed below to determine if flaming drips ignite it. Materials are classified as V-0, V-1, or V-2 based on the test results.[1]

3. Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability and decomposition characteristics of the polymer with and without the flame retardant.

  • Methodology: A small sample of the material is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is measured as a function of temperature. TGA provides information on the onset of decomposition, the rate of decomposition, and the amount of char residue at high temperatures.

Data Presentation

The following tables summarize the flame retardant performance of phosphonate-based flame retardants in polymeric materials. Note: Data for bis(2-chloroethyl) (2-chloroethyl)phosphonate is limited in publicly available literature. The data for structurally related chlorinated phosphate esters are presented as the closest available analogues for comparative purposes.[1]

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Flame Retardants in Rigid Polyurethane Foam (RPUF) [1]

Flame Retardant AdditiveLoading (%)LOI (%)UL-94 Rating
None (Pure RPUF)018.0 - 21.0Not Rated/HB
Tris(2-chloroethyl) phosphate (TCEP)15~23.0V-0
Tris(2-chloroisopropyl) phosphate (TCPP)10 - 2022.9 - 24.5V-0/V-1
Tris(1,3-dichloro-2-propyl) phosphate (TDCP)10 - 20~31.0V-0

Table 2: Thermal Stability of Polyurethane with and without Phosphonate Flame Retardants (Illustrative TGA Data)

MaterialOnset of Decomposition (°C)Temperature at Max. Decomposition Rate (°C)Char Residue at 700°C (%)
Pure Polyurethane~280-300~350-380< 5
Polyurethane + Phosphonate FR~260-280~330-360> 15

Conclusion

(2-Chloroethyl)phosphonic dichloride is a valuable starting material for the synthesis of effective phosphonate flame retardants. The resulting compounds, such as bis(2-chloroethyl) (2-chloroethyl)phosphonate, can be incorporated into polymers like polyurethane to enhance their fire resistance. The protocols and data presented in these application notes provide a foundation for researchers to synthesize and evaluate these flame retardants for various applications. Further research is encouraged to develop more specific performance data for a wider range of polymers and to optimize the synthesis for enhanced efficiency and environmental friendliness.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloroethylphosphonic acid (Ethephon) and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of 2-chloroethylphosphonic acid?

A1: The primary industrial synthesis of 2-chloroethylphosphonic acid involves a multi-step process that culminates in the acid-catalyzed hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate. This process cleaves the phosphonate ester bonds to produce the desired 2-chloroethylphosphonic acid and 1,2-dichloroethane as a byproduct.[1] The overall synthesis typically starts with the reaction of phosphorus trichloride (PCl₃) with ethylene oxide to form tris-(2-chloroethyl) phosphite, which then undergoes a Michaelis-Arbuzov rearrangement to form the substrate for the final hydrolysis step.[1][2]

Q2: What are the typical yields and purities achieved with the traditional synthesis method?

A2: The traditional method, which involves the isomerization of tris(2-chloroethyl)phosphite followed by acid hydrolysis, often results in a lower yield of the intermediate, bis(2-chloroethyl)-2-chloroethylphosphonate, at approximately 55%.[3] The subsequent acid hydrolysis step is frequently incomplete, leading to contamination of the final product.[3][4]

Q3: Are there alternative synthesis routes to improve yield and purity?

A3: Yes, an improved protocol has been developed that utilizes diisopropyl-2-chloroethyl-phosphonate as an intermediate. This method involves a two-step hydrolysis process and can achieve a final yield of 90% with a purity of over 99%.[4]

Q4: What are the main decomposition pathways for 2-chloroethylphosphonic acid?

A4: At a pH above 5, 2-chloroethylphosphonic acid decomposes through two primary pathways. One pathway releases ethylene, which is the basis for its use as a plant growth regulator. The other pathway leads to the formation of 2-hydroxyethylphosphonic acid (HEPA), which is a toxic byproduct.[4]

Q5: What are the key safety precautions to consider during the synthesis?

A5: The synthesis involves corrosive and toxic chemicals. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can also be conducted under reduced pressure to minimize exposure to hazardous gases.[4] Due to the use of strong acids like hydrochloric acid, it is essential to use glassware and equipment that are resistant to corrosion.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Final Product Incomplete hydrolysis of the phosphonate intermediate.- Ensure sufficient reaction time and temperature for the hydrolysis step. - Consider using the improved protocol with diisopropyl-2-chloroethyl-phosphonate and a two-step hydrolysis.[4] - For the traditional method, using reduced pressure and introducing hydrogen chloride gas can improve the acidolysis reaction.[4]
Product Contamination with Starting Materials or Intermediates Incomplete reaction or inefficient purification.- Monitor the reaction progress using techniques like ³¹P NMR spectroscopy to ensure complete conversion. - Purify the final product by washing with a suitable solvent like dichloromethane (CH₂Cl₂).[4]
Formation of Secondary Products Side reactions occurring during the synthesis.- When using 1,2-dichloroethane in the Michaelis-Arbuzov reaction, secondary products like triisopropylphosphate and diisopropylphosphite can form. Using 1-bromo-2-chloroethane is more selective and minimizes these byproducts.[4]
Difficulty in Isolating Pure Product The product may be difficult to crystallize or may contain residual solvents.- After hydrolysis, concentrate the mixture under reduced pressure to precipitate the product. - Wash the precipitated product thoroughly with a non-polar solvent to remove impurities.[4]
Corrosion of Equipment Use of strong acids like hydrochloric acid.- Use glassware and equipment that are resistant to strong acids. - Consider methods that use less harsh conditions or reagents if possible.[4]

Quantitative Data Summary

ParameterTraditional Synthesis MethodImproved Synthesis Protocol
Intermediate bis(2-chloroethyl)-2-chloroethylphosphonatediisopropyl-2-chloroethyl-phosphonate
Intermediate Yield ~55%[3]78%[4]
Final Product Yield Variable, often lower due to incomplete hydrolysis90%[4]
Final Product Purity Often contaminated with intermediates>99%[4]
Key Reagents tris(2-chloroethyl)phosphite, Hydrochloric Acidtriisopropylphosphite, 1-bromo-2-chloroethane, bromotrimethylsilane, water/methanol
Reaction Conditions Reflux for isomerization, acid hydrolysisReflux for phosphonate synthesis, 50°C for silylation, 20°C for hydrolysis

Experimental Protocols

Traditional Synthesis of 2-Chloroethylphosphonic Acid

This method involves the isomerization of tris(2-chloroethyl)phosphite followed by acid hydrolysis.

  • Isomerization of Tris(2-chloroethyl)phosphite: Heat tris(2-chloroethyl)phosphite to reflux. The Michaelis-Arbuzov rearrangement occurs, yielding bis(2-chloroethyl)-2-chloroethylphosphonate. The typical yield for this step is approximately 55%.[3][4]

  • Acid Hydrolysis: Hydrolyze the bis(2-chloroethyl)-2-chloroethylphosphonate using 37% hydrochloric acid or gaseous HCl.[4] This hydrolysis step is often incomplete, leading to contamination of the final product.[4] A more controlled method involves heating the reactant to 140-200°C while introducing a continuous stream of dry hydrogen chloride gas.[1]

Improved Synthesis Protocol for 2-Chloroethylphosphonic Acid

This protocol offers higher yield and purity.[4]

  • Synthesis of Diisopropyl-2-chloroethylphosphonate:

    • Reflux a mixture of triisopropylphosphite (1 eq) and 1-bromo-2-chloroethane (1.5 eq) for several hours.

    • Isolate the pure diisopropyl-2-chloroethylphosphonate by distillation at 62°C/0.1 mmHg. The expected yield is 78%.[4]

  • Synthesis of Di(trimethylsilyl)-2-chloroethylphosphonate:

    • Heat diisopropyl-2-chloroethylphosphonate (1 eq) in acetonitrile at 50°C under a nitrogen atmosphere.

    • Add bromotrimethylsilane (1.5 eq) dropwise.

  • Hydrolysis to 2-Chloroethylphosphonic Acid:

    • Hydrolyze the di(trimethylsilyl)-2-chloroethylphosphonate intermediate (1 eq) with water or methanol (1.5 eq) at 20°C for 1 hour.

    • Concentrate the mixture under reduced pressure.

    • Filter the precipitated 2-chloroethylphosphonic acid and purify by washing with dichloromethane (CH₂Cl₂).

Visualizations

Traditional_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_product Final Product cluster_troubleshooting Potential Issues Tris(2-chloroethyl)phosphite Tris(2-chloroethyl)phosphite Isomerization Isomerization Tris(2-chloroethyl)phosphite->Isomerization Reflux Bis(2-chloroethyl)-2-chloroethylphosphonate Bis(2-chloroethyl)-2-chloroethylphosphonate Isomerization->Bis(2-chloroethyl)-2-chloroethylphosphonate Low Yield (~55%) Low Yield (~55%) Isomerization->Low Yield (~55%) Acid Hydrolysis Acid Hydrolysis 2-Chloroethylphosphonic Acid 2-Chloroethylphosphonic Acid Acid Hydrolysis->2-Chloroethylphosphonic Acid Incomplete Hydrolysis Incomplete Hydrolysis Acid Hydrolysis->Incomplete Hydrolysis Bis(2-chloroethyl)-2-chloroethylphosphonate->Acid Hydrolysis HCl Improved_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediates cluster_product Final Product Triisopropylphosphite Triisopropylphosphite Phosphonate Synthesis Phosphonate Synthesis Triisopropylphosphite->Phosphonate Synthesis 1-bromo-2-chloroethane 1-bromo-2-chloroethane 1-bromo-2-chloroethane->Phosphonate Synthesis Diisopropyl-2-chloroethylphosphonate Diisopropyl-2-chloroethylphosphonate Phosphonate Synthesis->Diisopropyl-2-chloroethylphosphonate Yield: 78% Silylation Silylation Di(trimethylsilyl)-2-chloroethylphosphonate Di(trimethylsilyl)-2-chloroethylphosphonate Silylation->Di(trimethylsilyl)-2-chloroethylphosphonate Hydrolysis Hydrolysis Purification Purification Hydrolysis->Purification Wash with CH2Cl2 High Purity 2-Chloroethylphosphonic Acid High Purity 2-Chloroethylphosphonic Acid Purification->High Purity 2-Chloroethylphosphonic Acid Yield: 90% Purity: >99% Diisopropyl-2-chloroethylphosphonate->Silylation Bromotrimethylsilane, 50°C Di(trimethylsilyl)-2-chloroethylphosphonate->Hydrolysis Water/Methanol, 20°C

References

Technical Support Center: Synthesis of (2-chloroethyl)phosphonic dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of (2-chloroethyl)phosphonic dichloride.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of (2-chloroethyl)phosphonic dichloride, a key intermediate in the production of the plant growth regulator Ethephon.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of (2-chloroethyl)phosphonic dichloride - Incomplete reaction of phosphorus trichloride (PCl₃) with ethylene oxide. - Suboptimal reaction temperature. - Loss of volatile reactants or product.- Ensure the molar ratio of PCl₃ to ethylene oxide is optimized. A common ratio is 1:3.12.[1] - Maintain the reaction temperature within the optimal range of 25-35°C.[1] - Conduct the reaction in a closed system to prevent the escape of volatile compounds.
Presence of Unwanted Side Products - Reaction of PCl₃ with moisture. - Over-chlorination of the starting material. - Polymerization of ethylene oxide.- Use anhydrous reactants and solvents to prevent the formation of phosphorous acid and hydrochloric acid from the hydrolysis of PCl₃. - Carefully control the stoichiometry of chlorine if it is used in the synthesis of PCl₃ to avoid the formation of phosphorus pentachloride (PCl₅).[2] - Maintain a controlled addition rate and appropriate temperature to minimize ethylene oxide polymerization.
Product Contamination with Starting Materials - Incomplete reaction.- Monitor the reaction progress using techniques like ³¹P NMR spectroscopy to ensure the complete consumption of PCl₃. - Purify the crude product by distillation under reduced pressure.
Formation of 1,2-dichloroethane - This is a common byproduct in the overall synthesis of Ethephon, particularly during the subsequent hydrolysis step.[3]- While difficult to avoid completely, its formation can be minimized by carefully controlling the reaction conditions of subsequent steps. - Separate 1,2-dichloroethane from the desired product by fractional distillation.
Difficulty in Product Isolation - The product is a reactive and moisture-sensitive liquid.- Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. - Use appropriate distillation techniques to purify the product.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants for the synthesis of (2-chloroethyl)phosphonic dichloride?

A1: The most common industrial method for synthesizing (2-chloroethyl)phosphonic dichloride involves the reaction of phosphorus trichloride (PCl₃) with ethylene oxide.[1][4]

Q2: What are the known side products in the synthesis of (2-chloroethyl)phosphonic dichloride and its subsequent conversion to Ethephon?

A2: Several side products can be formed during the synthesis process. These include:

  • 1,2-dichloroethane : A common byproduct formed during the overall process.[3]

  • Phosphorous acid (H₃PO₃) and Hydrochloric acid (HCl) : These can form if phosphorus trichloride comes into contact with water.

  • Phosphorus pentachloride (PCl₅) : This can be present as an impurity if excess chlorine is used during the production of the phosphorus trichloride starting material.[2]

  • Triisopropylphosphate and diisopropylphosphite : These can form as secondary products in related reactions, such as the Michaelis-Arbuzov reaction, when using specific starting materials.[5]

  • 2-hydroxyethylphosphonic acid (HEPA) : This is a decomposition product of the final product, Ethephon, especially at a pH above 5.[5]

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation, it is crucial to:

  • Use high-purity, anhydrous reactants.

  • Maintain precise control over reaction temperature and stoichiometry.[1][2]

  • Conduct the reaction under an inert and dry atmosphere.

Q4: What is the typical reaction mechanism for the synthesis of (2-chloroethyl)phosphonic dichloride?

A4: The synthesis proceeds through the reaction of phosphorus trichloride with ethylene oxide. This is the first step in a multi-step process to produce Ethephon, which involves the formation of tris(2-chloroethyl) phosphite followed by a rearrangement reaction.[1][5]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, this synthesis involves hazardous materials. It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Handle phosphorus trichloride and (2-chloroethyl)phosphonic dichloride under an inert atmosphere due to their reactivity with moisture.

Experimental Protocols

Synthesis of Tris(2-chloroethyl) phosphite (Intermediate)

A common route to (2-chloroethyl)phosphonic dichloride involves the formation of tris(2-chloroethyl) phosphite as an intermediate.

Procedure:

  • In a reaction vessel, maintain a temperature between 25-35°C.[1]

  • React phosphorus trichloride with ethylene oxide. A typical molar ratio of phosphorus trichloride to ethylene oxide is 1:3.12.[1]

  • The reaction produces tris(2-chloroethyl) phosphite.

Visualizations

Logical Relationship of Reactants to Products and Side Products

Synthesis_Pathway cluster_side_products Side Products PCl3 Phosphorus Trichloride (PCl₃) MainProduct (2-chloroethyl)phosphonic dichloride PCl3->MainProduct Dichloroethane 1,2-dichloroethane PCl3->Dichloroethane PhosphorousAcid Phosphorous Acid PCl3->PhosphorousAcid + H₂O HCl Hydrochloric Acid PCl3->HCl + H₂O PCl5 Phosphorus Pentachloride PCl3->PCl5 + Cl₂ EthyleneOxide Ethylene Oxide EthyleneOxide->MainProduct EthyleneOxide->Dichloroethane Troubleshooting_Workflow Start Low Yield Observed CheckRatio Verify Reactant Molar Ratio (PCl₃ : Ethylene Oxide) Start->CheckRatio CheckTemp Monitor Reaction Temperature CheckRatio->CheckTemp Correct OptimizeRatio Adjust to Optimal Ratio (e.g., 1:3.12) CheckRatio->OptimizeRatio Incorrect CheckSystem Inspect for System Leaks CheckTemp->CheckSystem Correct OptimizeTemp Maintain Temperature (25-35°C) CheckTemp->OptimizeTemp Incorrect SealSystem Ensure a Closed System CheckSystem->SealSystem Leak Detected End Yield Improved CheckSystem->End No Leaks OptimizeRatio->CheckTemp OptimizeTemp->CheckSystem SealSystem->End

References

Technical Support Center: Purification of 2-Chloroethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-chloroethylphosphonic acid (ethephon) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude 2-chloroethylphosphonic acid reaction mixture?

A1: Common impurities can originate from starting materials, side reactions, and degradation. These include:

  • Unreacted Starting Materials: Such as bis(2-chloroethyl)-2-chloroethylphosphonate.

  • Byproducts of Synthesis: 1,2-dichloroethane is a common byproduct from the acid hydrolysis of bis(2-chloroethyl) 2-chloroethylphosphonate.[1]

  • Degradation Products: At a pH above 5, 2-chloroethylphosphonic acid can decompose to form ethylene and 2-hydroxyethylphosphonic acid (HEPA), which is considered a toxic byproduct.[2]

  • Related Phosphonic Acids: Other phosphonic acid derivatives may be present depending on the specific synthetic route.

  • Inorganic Impurities: Residual acids, such as hydrochloric acid, used in hydrolysis.[2]

Q2: My purified 2-chloroethylphosphonic acid is a sticky solid or oil. How can I obtain a crystalline powder?

A2: Phosphonic acids are often hygroscopic and can be difficult to crystallize.[3] Here are a few approaches:

  • Solvent Washing: Washing the crude solid with a non-polar solvent like dichloromethane can help remove non-polar impurities and may induce crystallization.[1][2]

  • Anti-Solvent Precipitation: Dissolving the crude product in a minimal amount of a good solvent (e.g., acetone, acetonitrile) and then slowly adding an anti-solvent (a solvent in which the product is insoluble, like water) can promote crystallization.[3]

  • Mixed Solvent Extraction: A more complex purification involves dissolving the industrial-grade solid in water, allowing it to stand overnight to hydrolyze any anhydrides, followed by extraction with an organic solvent. The aqueous layer is then concentrated, and the resulting crude product is continuously extracted with a mixture of dichloroethane and acetone.[4]

  • Salt Formation: Converting the phosphonic acid to a salt (e.g., a sodium or ammonium salt) can sometimes facilitate crystallization.[3]

Q3: I am observing low yields after purification. What are the potential causes?

A3: Low yields can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The initial hydrolysis reaction may not have gone to completion. Driving the reaction by removing volatile byproducts is crucial.[1]

  • Product Decomposition: If the pH of the reaction mixture or during workup is not controlled and rises above 4, the product can degrade.[5][6]

  • Losses During Extraction: 2-chloroethylphosphonic acid has some solubility in various organic solvents, which can lead to losses during liquid-liquid extraction steps.[7]

  • Losses During Crystallization: Significant amounts of product may remain in the mother liquor after crystallization. Optimizing crystallization conditions (solvent, temperature, concentration) is key.

Q4: What analytical techniques are recommended for assessing the purity of 2-chloroethylphosphonic acid?

A4: A combination of chromatographic and spectroscopic methods is ideal for purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for structural confirmation and can be used for quantitative analysis to determine purity.[1]

  • Gas Chromatography (GC): Due to its low volatility, 2-chloroethylphosphonic acid requires derivatization before GC analysis, for example, by methylation with diazomethane.[1][5] This method is sensitive for detecting volatile impurities.

  • Anion-Exchange Chromatography: This technique can be used for the purification and analysis of 2-chloroethylphosphonic acid, especially for removing other ionic impurities.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Precipitation Inefficient removal of starting materials or byproducts.Wash the crude product thoroughly with a non-polar solvent like dichloromethane.[1] Consider recrystallization from a suitable solvent system.
Product Fails to Solidify/Crystallize Presence of residual solvents or impurities inhibiting crystallization; hygroscopic nature of the product.Dry the product under high vacuum.[3] Attempt crystallization using different solvent/anti-solvent systems (e.g., acetone/water, acetonitrile/water).[3]
Discolored Product (Yellow or Brown) Presence of colored impurities from the reaction.Treat a solution of the crude product with activated carbon before crystallization.
Inconsistent Results in GC Analysis Incomplete derivatization; presence of interfering peaks.Ensure the derivatization reaction goes to completion.[5] Incorporate a cleanup step, such as solid-phase extraction (SPE), before derivatization and GC analysis.[5][8][9]
Corrosion of Equipment Use of strong acids like concentrated hydrochloric acid during synthesis and purification.Use acid-resistant glassware and equipment.[2] If possible, explore synthetic routes that utilize less corrosive reagents.

Experimental Protocols

Protocol 1: Purification by Precipitation and Washing

This protocol is suitable for removing non-polar impurities from the crude product obtained after acid hydrolysis.

  • Reaction Quenching & Precipitation: After the acid hydrolysis of bis(2-chloroethyl) 2-chloroethylphosphonate is complete, cool the reaction mixture to room temperature. The 2-chloroethylphosphonic acid should precipitate as a white solid.[1]

  • Isolation: Collect the crude solid by filtration.

  • Washing: Wash the collected solid multiple times with a non-polar solvent such as dichloromethane to remove residual starting materials and byproducts like 1,2-dichloroethane.[1][2]

  • Drying: Dry the purified solid under vacuum to remove any residual solvent.

Protocol 2: Purification by Mixed Solvent Extraction

This method is adapted from a patented process for purifying industrial-grade ethephon.[4]

  • Hydrolysis of Anhydrides: Dissolve the crude industrial product (e.g., 85% purity) in water and let the solution stand overnight to ensure any acid anhydrides are hydrolyzed.

  • Initial Extraction: Extract the aqueous solution with an organic solvent to remove organic-soluble impurities.

  • Concentration: Separate the aqueous layer and concentrate it using a rotary evaporator to obtain the crude 2-chloroethylphosphonic acid.

  • Continuous Extraction: Place the crude product in a Soxhlet extractor. Use a 2:1 mixture of dichloroethane and acetone as the extraction solvent.[4]

  • Solvent Removal: After continuous extraction for 6-8 hours, collect the solvent containing the purified product and remove the solvent using a rotary evaporator to yield a high-purity white powder.[4]

Purity and Yield Data

Purification Method Starting Purity Final Purity Yield Reference
Acid Hydrolysis & PrecipitationN/A>90%~55% (Traditional)[1][2]
Mixed Solvent Extraction85%>92.8%>73.1%[4]

Visualizations

G Figure 1. General Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture precipitation Precipitation / Crystallization start->precipitation extraction Solvent Extraction start->extraction Alternative washing Washing with Non-Polar Solvent precipitation->washing drying Drying washing->drying extraction->precipitation analysis Purity Analysis (NMR, GC) drying->analysis product Purified 2-Chloroethylphosphonic Acid analysis->product

Caption: General workflow for the purification of 2-chloroethylphosphonic acid.

G Figure 2. Troubleshooting Logic for Low Purity start Low Purity Detected check_impurities Identify Impurities (GC, NMR) start->check_impurities polar_impurities Polar Impurities? check_impurities->polar_impurities nonpolar_impurities Non-Polar Impurities? check_impurities->nonpolar_impurities recrystallize Recrystallize from suitable solvent system polar_impurities->recrystallize Yes chromatography Consider Anion-Exchange Chromatography polar_impurities->chromatography If crystallization fails wash Wash with non-polar solvent (e.g., Dichloromethane) nonpolar_impurities->wash Yes end_node Purity Improved recrystallize->end_node wash->end_node chromatography->end_node

References

Troubleshooting low yield in Michaelis-Arbuzov reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Michaelis-Arbuzov reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-P bond formation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Michaelis-Arbuzov reaction?

The Michaelis-Arbuzov reaction is a fundamental process in organophosphorus chemistry for the formation of a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate.[1][2] The reaction proceeds via a two-step SN2 mechanism, initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide.[1][3][4]

Q2: What are the most common causes of low yield in the Michaelis-Arbuzov reaction?

Low yields can stem from several factors including:

  • Poor reactivity of the alkyl halide: The reactivity of the halide leaving group is critical, following the trend I > Br > Cl.[5][6][7] Secondary and tertiary alkyl halides are often problematic and can lead to elimination side products.[3][8]

  • Side reactions: Competing reactions such as the Perkow reaction with α-halo ketones or di-phosphonylation with dihaloalkanes can significantly reduce the yield of the desired product.[3][9]

  • Suboptimal reaction temperature: The reaction typically requires elevated temperatures, but excessively high temperatures can lead to pyrolysis of the phosphite ester.[3][8]

  • Steric hindrance: Bulky substituents on either the phosphite or the alkyl halide can impede the SN2 reaction, slowing it down or preventing it altogether.[4][10]

  • Reagent purity: Impurities in the starting materials, particularly oxidized phosphite, can interfere with the reaction.[5]

Q3: Can aryl or vinyl halides be used in the classical Michaelis-Arbuzov reaction?

Generally, aryl and vinyl halides are unreactive under classical Michaelis-Arbuzov conditions due to the strength of the C(sp²)-X bond.[6][11] However, variations of the reaction using metal catalysts, such as palladium or nickel salts, or photochemical methods have been developed to facilitate the phosphonylation of aryl halides.[6][10][12][13]

Troubleshooting Guide

Issue 1: No or very low conversion to the desired phosphonate.

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Possible Cause & Solution Workflow

G start Low/No Conversion check_halide 1. Evaluate Alkyl Halide Reactivity (I > Br > Cl) (Primary > Secondary > Tertiary) start->check_halide check_temp 2. Increase Reaction Temperature (Typically 120-160°C) check_halide->check_temp If halide is reactive success Reaction Optimized check_halide->success check_reagents 3. Verify Reagent Purity (Distill phosphite, check halide purity) check_temp->check_reagents If no improvement check_temp->success use_catalyst 4. Consider a Catalyst (Lewis acids like ZnI2, LaCl3) check_reagents->use_catalyst If reagents are pure check_reagents->success alternative_method 5. Explore Alternative Methods (Microwave, Photochemical) use_catalyst->alternative_method If catalysis is ineffective use_catalyst->success alternative_method->success

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Steps:

  • Assess Alkyl Halide Reactivity: The choice of leaving group is paramount. The reactivity order is I > Br > Cl.[5][6][7] Primary alkyl halides are most effective, while secondary halides react slower and are prone to elimination, and tertiary halides are generally unreactive.[3][4][8] If using a less reactive halide (e.g., chloride), consider converting it to a more reactive one (e.g., iodide) via a Finkelstein reaction.

  • Optimize Temperature: The classical Michaelis-Arbuzov reaction often requires heating, typically in the range of 120-160°C.[3] If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious of potential side reactions or decomposition at very high temperatures. For some substrates, modern variations allow for room temperature reactions.[8][14]

  • Ensure Reagent Purity: Trialkyl phosphites can oxidize on storage. It is advisable to distill the phosphite before use.[5] The alkyl halide should also be of high purity.

  • Employ Catalysis: Lewis acids such as ZnI₂, LaCl₃·7H₂O, or InBr₃ can catalyze the reaction, often allowing for milder conditions and improved yields, particularly for less reactive substrates.[1][10][14] For instance, ZnI₂ has been effectively used for the reaction of benzylic and allylic alcohols with triethyl phosphite.[10][15]

Issue 2: Formation of significant byproducts.

The presence of unexpected products in your reaction mixture indicates that side reactions are competing with the desired Michaelis-Arbuzov pathway.

Common Side Reactions and Mitigation Strategies

Side ReactionSubstrate TypeMitigation Strategy
Perkow Reaction α-Bromo- and α-chloroketonesUse higher reaction temperatures to favor the Arbuzov product. α-Iodoketones exclusively give the Arbuzov product.[3]
Di-phosphonylation DihaloalkanesUse a large excess of the dihaloalkane to favor mono-phosphonylation.[9]
Elimination (Alkene Formation) Secondary and tertiary alkyl halidesUse a more reactive primary halide if possible. Alternatively, consider a radical-based Arbuzov reaction which can be effective for these substrates at room temperature.[3][8]
Phosphite Isomerization Competing alkyl halide byproductUse a phosphite that generates a less reactive or more volatile alkyl halide byproduct that can be removed during the reaction.[10]

Byproduct Identification and Reaction Pathway

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Trialkyl\nPhosphite Trialkyl Phosphite Michaelis-Arbuzov Michaelis-Arbuzov Trialkyl\nPhosphite->Michaelis-Arbuzov Side Reactions Side Reactions Trialkyl\nPhosphite->Side Reactions Alkyl\nHalide Alkyl Halide Alkyl\nHalide->Michaelis-Arbuzov Alkyl\nHalide->Side Reactions Desired\nPhosphonate Desired Phosphonate Michaelis-Arbuzov->Desired\nPhosphonate Byproducts\n(e.g., Alkene, Perkow product) Byproducts (e.g., Alkene, Perkow product) Side Reactions->Byproducts\n(e.g., Alkene, Perkow product)

Caption: Competing reaction pathways in the Michaelis-Arbuzov reaction.

Issue 3: Reaction is slow or requires harsh conditions.

For complex or sensitive substrates, the high temperatures of the classical reaction can be detrimental. Modern variations can offer milder and more efficient alternatives.

Reaction Condition Optimization

ParameterConventional MethodAlternative/Optimized ApproachRationale
Temperature 120-160°C[3]Room temperature to 60°CLewis acid catalysis,[14] photochemical methods,[10] or radical pathways[8] can lower the activation energy.
Solvent Often run neat (solvent-free)[9][16]Toluene, THF, DMF,[15] ionic liquids[17]A solvent can improve solubility and in some cases, selectivity. Ionic liquids have been shown to reduce reaction times and temperatures.[17]
Activation ThermalMicrowave irradiation,[11][12] ultrasound,[1][10] photochemical activation[10]These methods can significantly accelerate the reaction, often leading to higher yields in shorter times.

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Michaelis-Arbuzov Reaction

This protocol is a general guideline for a Lewis acid-catalyzed reaction, which can often be performed under milder conditions than the classical thermal method.

Materials:

  • Alkyl halide (1.0 eq)

  • Trialkyl phosphite (1.2 - 1.5 eq)

  • Lewis acid catalyst (e.g., ZnI₂, 10-20 mol%)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst.

  • Add the anhydrous solvent, followed by the trialkyl phosphite via syringe.

  • Add the alkyl halide to the mixture.

  • Stir the reaction at the desired temperature (this can range from room temperature to reflux, depending on the substrates and catalyst).

  • Monitor the reaction progress by TLC, GC, or NMR spectroscopy.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Troubleshooting with a Halide Exchange (Finkelstein Reaction)

If you are starting with a less reactive alkyl chloride or bromide and experiencing low conversion, converting it to the more reactive iodide in situ can be effective.

Materials:

  • Alkyl chloride or bromide (1.0 eq)

  • Trialkyl phosphite (1.2 eq)

  • Sodium iodide (1.5 eq)

  • Anhydrous acetone or acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the alkyl chloride or bromide and sodium iodide in anhydrous acetone or acetonitrile.

  • Heat the mixture to reflux and stir for 1-4 hours to facilitate the halide exchange.

  • Cool the mixture and add the trialkyl phosphite.

  • Heat the reaction mixture to the appropriate temperature for the Michaelis-Arbuzov reaction (typically reflux).

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purification are performed as in Protocol 1, noting that the sodium salts will need to be filtered off.

Reaction Mechanism Overview

The classical Michaelis-Arbuzov reaction follows a two-step SN2 mechanism.

G reagents R₃'P + R-X intermediate [R₃'P⁺-R]X⁻ (Phosphonium Salt) reagents->intermediate Step 1: SN2 Attack (P attacks R) products R₂'(O)P-R + R'-X intermediate->products Step 2: SN2 Attack (X⁻ attacks R')

Caption: Simplified mechanism of the Michaelis-Arbuzov reaction.

References

Optimizing temperature and pressure for ethephon synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on the optimization of temperature and pressure for ethephon synthesis. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ethephon, focusing on challenges related to temperature, pressure, and product purity.

Issue Potential Cause Recommended Solution
Low Yield of Ethephon Incomplete Hydrolysis: The acid hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate may be incomplete due to insufficient reaction time, temperature, or pressure.Optimize Reaction Conditions: Ensure the reaction temperature is maintained within the optimal range (e.g., 80°C for the HCl gas method). If using aqueous HCl, temperatures of around 100°C at elevated pressure are recommended. Increase reaction time and monitor the disappearance of the starting material using techniques like HPLC or NMR.[1] For the HCl gas method, ensure a continuous stream of dry HCl is bubbled through the reactant to drive the reaction to completion.
Suboptimal Temperature in Michaelis-Arbuzov Rearrangement: The rearrangement of tris-(2-chloroethyl) phosphite to bis-(2-chloroethyl) 2-chloroethylphosphonate is temperature-sensitive.Maintain Proper Temperature: Ensure the rearrangement reaction is conducted within the appropriate temperature range to facilitate the conversion.
Loss of Volatile Reactants or Intermediates: Ethylene oxide is a low-boiling-point reactant, and its loss can lead to stoichiometric imbalances.Ensure a Closed System: The initial reaction between phosphorus trichloride and ethylene oxide should be carried out in a well-sealed reactor to prevent the escape of ethylene oxide.
Low Purity of Final Product Presence of Unreacted Starting Materials: Incomplete reaction can leave residual bis-(2-chloroethyl) 2-chloroethylphosphonate in the final product.Monitor Reaction Completion: Use analytical methods like GC or HPLC to confirm the complete consumption of the starting diester before proceeding with workup.[2]
Formation of Byproducts: Side reactions can lead to the formation of impurities. For instance, at elevated temperatures, elimination reactions can occur, potentially forming vinylphosphonic acid.[3]Precise Temperature Control: Maintain the reaction temperature within the specified range to minimize side reactions. For the hydrolysis step, temperatures between 140-200°C are noted for acidolysis with HCl gas.[1]
Impure Starting Materials: The purity of the initial reactants, particularly bis-(2-chloroethyl) 2-chloroethylphosphonate, directly impacts the purity of the final ethephon product.[4]Use High-Purity Reactants: Whenever possible, use starting materials with high purity (e.g., ≥87% for the diester) to achieve a final product purity of over 90%.[4]
Difficulty in Product Isolation Formation of Emulsions During Workup: The presence of byproducts and unreacted materials can lead to the formation of stable emulsions during aqueous extraction.Optimize Extraction pH: Adjust the pH of the aqueous phase to break emulsions and improve phase separation.
Co-distillation of Product with Byproducts: The byproduct 1,2-dichloroethane needs to be effectively removed.[1]Efficient Distillation: Use a distillation setup that allows for the efficient removal of volatile byproducts. Continuous removal of 1,2-dichloroethane can help drive the reversible hydrolysis reaction to completion.[2]
Inconsistent Reaction Rates Poor Mass Transfer of HCl Gas: In the acidolysis method using HCl gas, inefficient bubbling can lead to slow and uneven reaction rates.Ensure Efficient Agitation and Gas Dispersion: Use a reactor with efficient stirring and a gas inlet that allows for good dispersion of the HCl gas throughout the liquid reactant.[1]
Fluctuations in Temperature or Pressure: Inconsistent heating or pressure control can lead to variable reaction kinetics.Maintain Stable Reaction Conditions: Utilize a reactor with precise temperature and pressure controls to ensure stable and reproducible reaction conditions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for ethephon?

A1: The main industrial synthesis of ethephon involves a multi-step process that begins with the reaction of phosphorus trichloride (PCl₃) and ethylene oxide to form tris-(2-chloroethyl) phosphite. This intermediate then undergoes a Michaelis-Arbuzov rearrangement to yield bis-(2-chloroethyl) 2-chloroethylphosphonate. The final step is the acid-catalyzed hydrolysis of this diester to produce ethephon.[1]

Q2: What are the optimal temperature and pressure for the hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate?

A2: The optimal conditions for the hydrolysis step depend on the method used.

  • With Anhydrous HCl Gas: The reaction is typically carried out at a temperature of 80°C and a pressure of 0.5 MPa.[4] Other sources suggest a broader temperature range of 140-200°C.[1]

  • With Aqueous Hydrochloric Acid: This method generally requires a temperature of about 100°C at an elevated pressure.

Q3: How does the purity of the starting materials affect the final ethephon product?

A3: The purity of the starting materials, especially the bis-(2-chloroethyl) 2-chloroethylphosphonate, is a critical factor. There is a direct positive correlation between the purity of this diester and the purity of the final ethephon.[4] Using a diester with a purity of 87% or higher can result in an ethephon product with a purity exceeding 90%.[4]

Q4: What are the common impurities found in synthesized ethephon?

A4: Common impurities can include unreacted starting materials and byproducts from side reactions. One potential byproduct is vinylphosphonic acid, which can form through an elimination reaction.[3] The byproduct of the hydrolysis reaction is 1,2-dichloroethane, which should be removed during purification.[1]

Q5: What analytical methods are recommended for assessing the purity of ethephon?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of ethephon.[2][5][6] For GC analysis, ethephon is often derivatized to a more volatile ester, such as its methyl ester, before analysis.[2] NMR spectroscopy (¹H, ¹³C, and ³¹P) is also used for structural confirmation and characterization.[4]

Data Presentation

Table 1: Optimized Reaction Parameters for Ethephon Synthesis via Hydrolysis of Bis-(2-chloroethyl) 2-chloroethylphosphonate
ParameterMethod 1: Anhydrous HCl GasMethod 2: Aqueous HCl
Reactant Bis-(2-chloroethyl) 2-chloroethylphosphonate (≥87% purity)Bis-(2-chloroethyl) 2-chloroethylphosphonate
Reagent Anhydrous HCl gas, Concentrated HClAqueous Hydrochloric Acid
Temperature 80°C (up to 140-200°C reported)[1][4]~100°C
Pressure 0.5 MPa[4]Elevated Pressure
Yield >90% (with high purity starting material)[2]Not specified

Experimental Protocols

Protocol 1: Synthesis of Ethephon via Acid Hydrolysis with Anhydrous HCl Gas

This protocol is based on a high-yield synthesis of high-purity ethephon.[4]

Materials:

  • Bis-(2-chloroethyl) 2-chloroethylphosphonate (diester, GC content ≥ 87%)

  • Concentrated Hydrochloric Acid (37%)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • High-pressure glass reactor or autoclave with magnetic stirrer, gas inlet, thermometer, and distillation condenser

Procedure:

  • Reactor Setup: Charge a 2 L high-pressure glass reactor with 1234 g of bis-(2-chloroethyl) 2-chloroethylphosphonate.

  • Initial Reaction: Add 200 g of concentrated hydrochloric acid to the reactor.

  • HCl Gas Introduction: Seal the reactor and begin stirring. Introduce a continuous stream of anhydrous HCl gas from a cylinder into the mixture.

  • Heating and Pressurization: While introducing the HCl gas, maintain the internal temperature at 80°C. Continue the gas flow until the pressure inside the reactor reaches and is maintained at 0.5 MPa.

  • Reaction Monitoring: Maintain these conditions for 4 hours. The reaction progress can be monitored by taking samples and analyzing them by GC to confirm the disappearance of the starting diester.

  • Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HCl pressure. The byproduct, 1,2-dichloroethane, can be removed by distillation under reduced pressure.

  • Final Product: The remaining product is high-purity ethephon, which appears as a white solid upon cooling.

Protocol 2: General Procedure for Purity Analysis by GC

This is a general outline for the analysis of ethephon purity by Gas Chromatography, which often requires derivatization.[2]

Materials:

  • Ethephon sample

  • Diazomethane solution in ether (or other suitable methylating agent)

  • p-Nitrochlorobenzene (internal standard)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., 10% SE-30 on Gas Chrom Q)

Procedure:

  • Sample Preparation: Accurately weigh a sample of the synthesized ethephon.

  • Derivatization: Convert the ethephon into its more volatile dimethyl ester by reacting it with diazomethane until a persistent yellow color is observed.

  • Internal Standard Addition: Add a known amount of an internal standard solution (e.g., p-nitrochlorobenzene) to the derivatized sample.

  • GC Analysis: Inject an aliquot of the prepared sample into the GC.

  • Quantification: The concentration of the dimethyl 2-chloroethyl phosphonate is determined by comparing its peak area to that of the internal standard. The purity of the original ethephon sample can then be calculated.

Visualizations

Ethephon_Synthesis_Pathway PCl3 Phosphorus Trichloride (PCl₃) TrisEster Tris-(2-chloroethyl) phosphite PCl3->TrisEster EthyleneOxide Ethylene Oxide EthyleneOxide->TrisEster BisEster Bis-(2-chloroethyl) 2-chloroethylphosphonate TrisEster->BisEster Michaelis-Arbuzov Rearrangement Ethephon Ethephon BisEster->Ethephon Acid Hydrolysis Byproduct 1,2-dichloroethane Ethephon->Byproduct HCl HCl (gas or aqueous) HCl->Ethephon Troubleshooting_Logic Start Low Ethephon Yield CheckTemp Is Temperature Optimal? Start->CheckTemp CheckPressure Is Pressure Adequate? CheckTemp->CheckPressure Yes AdjustTemp Adjust Temperature (80-100°C) CheckTemp->AdjustTemp No CheckPurity Is Starting Material Pure? CheckPressure->CheckPurity Yes IncreasePressure Increase Pressure (e.g., 0.5 MPa) CheckPressure->IncreasePressure No UseHighPurity Use High Purity Starting Material CheckPurity->UseHighPurity No Success Yield Improved CheckPurity->Success Yes AdjustTemp->Success IncreasePressure->Success UseHighPurity->Success

References

Technical Support Center: Minimizing Impurities in Ethephon Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing impurities during the synthesis of ethephon. The following frequently asked questions (FAQs) and troubleshooting guides provide detailed insights into common challenges, their causes, and corrective actions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for ethephon and what are the common impurities?

A1: The most common industrial synthesis of ethephon involves the acid-catalyzed hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate.[1][2] This reaction is typically carried out using concentrated hydrochloric acid or anhydrous hydrogen chloride gas at elevated temperatures and pressures.[3]

The primary impurities encountered in this process include:

  • Unreacted Starting Material: Bis-(2-chloroethyl) 2-chloroethylphosphonate.

  • Intermediates: Such as tris-(2-chloroethyl) phosphite from the preceding step.[4]

  • Degradation Products: 2-hydroxyethylphosphonic acid (HEPA) is a significant impurity that can form during the synthesis or subsequent work-up and storage, especially if the pH rises above 4.0.[5]

  • Byproducts: 1,2-dichloroethane is a major byproduct of the hydrolysis reaction.[1]

Q2: How does the purity of the starting material affect the final product?

A2: The purity of the starting material, bis-(2-chloroethyl) 2-chloroethylphosphonate, is a critical factor that directly influences the purity of the final ethephon product. A higher purity starting material will generally result in a higher purity final product with a lower content of related impurities. There is a clear positive correlation between the gas chromatography (GC) content of the diester starting material and the quality of the final ethephon.[3]

Q3: What are the optimal storage conditions for ethephon to prevent degradation?

A3: Ethephon is most stable in acidic aqueous solutions with a pH below 4.0.[6][7] As the pH increases, particularly above 5, it rapidly decomposes to release ethylene gas and can also form 2-hydroxyethylphosphonic acid (HEPA). Therefore, it is crucial to store ethephon solutions in a cool, dark place and maintain a low pH to ensure stability.

Q4: Which analytical techniques are most suitable for monitoring the purity of ethephon?

A4: Due to the high polarity of ethephon and its main impurity, HEPA, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for their simultaneous determination.[8][9][10] Gas Chromatography (GC) can also be used, but it typically requires a derivatization step to convert the non-volatile ethephon into a more volatile compound, such as its methyl ester using diazomethane.[11][12] An alternative GC method involves the headspace analysis of ethylene gas released from ethephon under alkaline conditions.[13]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of ethephon in a question-and-answer format, providing potential causes and recommended solutions.

Issue 1: Low Yield of Ethephon

Question: My ethephon synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Potential Cause Recommended Corrective Action
Incomplete Reaction The hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate may be incomplete. Monitor the reaction progress using HPLC to ensure the disappearance of the starting material.[1] Consider extending the reaction time or increasing the reaction temperature within the recommended range (e.g., 80-100°C when using HCl gas and pressure).[3]
Suboptimal Reagent Concentration An insufficient concentration of hydrochloric acid can lead to an incomplete reaction. Ensure a sufficient amount of concentrated HCl is used or maintain the pressure of HCl gas (e.g., up to 0.5 MPa) throughout the reaction.[3]
Loss of Product During Work-up Ethephon is highly soluble in water. During purification steps like washing or recrystallization, significant amounts of the product can be lost if excessive solvent is used or if the temperature is not adequately controlled. Use minimal amounts of cold solvents for washing and optimize the recrystallization procedure.[14][15]
Decomposition of Product If the pH of the reaction mixture or the final product is not maintained in the acidic range (pH < 4.0), ethephon can decompose, leading to a lower yield.[6] Ensure that the work-up and storage conditions are sufficiently acidic.
Issue 2: High Levels of Impurities in the Final Product

Question: My final ethephon product shows a high level of impurities. How can I identify the source and minimize their presence?

Impurity Detected Potential Cause Recommended Corrective Action
High levels of bis-(2-chloroethyl) 2-chloroethylphosphonate Incomplete hydrolysis reaction.Increase reaction time, temperature (within the optimal range of 80-100°C), or the concentration/pressure of HCl to drive the reaction to completion.[1][3] Monitor the reaction by HPLC to confirm the consumption of the starting material.
High levels of 2-hydroxyethylphosphonic acid (HEPA) Decomposition of ethephon due to elevated pH (>4.0) during work-up or storage.Maintain a strongly acidic environment (pH 1-2) throughout the purification and storage process. Avoid exposure to alkaline conditions.
Presence of other organic impurities Impurities present in the starting materials or side reactions occurring during synthesis.Use higher purity starting materials. Optimize reaction conditions (temperature, pressure) to disfavor side reactions.[3] Implement a purification step, such as recrystallization or washing with a suitable organic solvent (e.g., dichloromethane), to remove less polar impurities.[3][16]
Discoloration of the final product Formation of degradation products or presence of impurities from starting materials.Ensure the purity of starting materials. Consider a purification step such as treatment with activated carbon followed by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of Ethephon via Acid Hydrolysis

This protocol is based on the hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate using anhydrous hydrogen chloride gas.[3][11]

Materials:

  • Bis-(2-chloroethyl) 2-chloroethylphosphonate (purity ≥87%)

  • Concentrated hydrochloric acid (37%)

  • Anhydrous hydrogen chloride (HCl) gas

  • High-pressure glass reactor with stirrer, gas inlet, thermometer, and pressure gauge

Procedure:

  • Charge the high-pressure reactor with bis-(2-chloroethyl) 2-chloroethylphosphonate and a small amount of concentrated hydrochloric acid.[3]

  • Seal the reactor and begin stirring.

  • Heat the reactor to 80°C.

  • Introduce anhydrous HCl gas into the reactor, maintaining the temperature at 80°C.

  • Continue the flow of HCl gas until the internal pressure reaches 0.5 MPa.[3]

  • Maintain the reaction at 80°C and 0.5 MPa for several hours. The reaction progress can be monitored by withdrawing samples and analyzing them by HPLC.

  • Once the reaction is complete (indicated by the disappearance of the starting material), cool the reactor to room temperature.

  • Carefully vent the excess HCl gas. Ethephon will precipitate as a white solid.

  • Collect the crude ethephon product.

Protocol 2: Purification of Crude Ethephon by Recrystallization

This protocol provides a general guideline for the purification of crude ethephon.[9][14][15][16][17]

Materials:

  • Crude ethephon

  • Suitable solvent system (e.g., a mixture of a polar solvent like water and a less polar solvent like acetone or dichloroethane)[16]

  • Beakers, flasks, heating mantle, and filtration apparatus

Procedure:

  • Dissolve the crude ethephon in a minimum amount of a suitable hot solvent or solvent mixture.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the purified ethephon crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 3: LC-MS/MS Analysis of Ethephon and HEPA

This is a generalized protocol for the quantitative analysis of ethephon and its metabolite HEPA.[8][18][19][20]

Sample Preparation:

  • Accurately weigh a sample of the ethephon product.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.

  • Perform serial dilutions to bring the concentration within the calibration range of the instrument.

  • If analyzing a complex matrix, a solid-phase extraction (SPE) cleanup step may be necessary.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.[13][19]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[18]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.[19]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ethephon and HEPA.

Visualizations

Ethephon_Synthesis_Pathway PCl3 Phosphorus trichloride Tris_phosphite Tris-(2-chloroethyl) phosphite PCl3->Tris_phosphite EthyleneOxide1 Ethylene oxide EthyleneOxide1->Tris_phosphite Diester Bis-(2-chloroethyl) 2-chloroethylphosphonate Tris_phosphite->Diester Michaelis-Arbuzov rearrangement Ethephon Ethephon Diester->Ethephon Acid Hydrolysis Dichloroethane 1,2-dichloroethane (Byproduct) Diester->Dichloroethane HCl HCl HCl->Ethephon

Fig. 1: Overall synthetic pathway to Ethephon.

Ethephon_Impurity_Formation cluster_synthesis Synthesis Process cluster_degradation Degradation Pathway Diester Bis-(2-chloroethyl) 2-chloroethylphosphonate Ethephon Ethephon (Desired Product) Diester->Ethephon Incomplete Reaction Unreacted_Impurity Unreacted Starting Material (Impurity) Ethephon_degrade Ethephon HEPA 2-hydroxyethylphosphonic acid (HEPA) Ethephon_degrade->HEPA pH > 4.0 Ethylene Ethylene Gas Ethephon_degrade->Ethylene pH > 4.0 Degradation_Impurity Degradation Product (Impurity)

Fig. 2: Formation pathways of key impurities.

Analytical_Workflow Sample Ethephon Sample Dissolution Dissolution in Acidified Water/Acetonitrile Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution LC_MSMS LC-MS/MS Analysis (ESI-, MRM) Dilution->LC_MSMS Quantification Data Processing and Quantification LC_MSMS->Quantification

Fig. 3: Experimental workflow for Ethephon analysis using LC-MS/MS.

References

Technical Support Center: Prevention of 2-Hydroxyethylphosphonic Acid (HEPA) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the formation of 2-hydroxyethylphosphonic acid (HEPA), a common byproduct in experiments involving 2-chloroethylphosphonic acid (ethephon).

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxyethylphosphonic acid (HEPA) and why is it a concern in my experiments?

A1: 2-Hydroxyethylphosphonic acid (HEPA) is a primary byproduct of the decomposition of ethephon. Its formation is a concern for several reasons: it can introduce variability into experiments by acting as an impurity, it is considered to be toxic, which may have implications for cell-based assays or in vivo studies, and its presence can complicate the analysis and interpretation of experimental results.[1]

Q2: What is the primary chemical pathway leading to the formation of HEPA?

A2: HEPA is formed through a parallel degradation pathway of ethephon, which also produces the desired ethylene gas. This decomposition is highly dependent on pH. Ethephon is stable in acidic solutions (pH < 4.0), but as the pH rises above 5, it begins to decompose into both ethylene and HEPA.[2]

Q3: What are the key factors that influence the rate of HEPA formation?

A3: The two primary factors influencing the rate of ethephon decomposition and subsequent HEPA formation are pH and temperature.

  • pH: The rate of decomposition increases significantly at a pH above 5.0.

  • Temperature: Higher temperatures accelerate the decomposition of ethephon, leading to a faster release of both ethylene and HEPA.[3]

Q4: Can HEPA be formed during the synthesis of ethephon?

A4: While HEPA is primarily a degradation product, impurities from the synthesis of ethephon can also be a source of concern. The industrial synthesis of ethephon involves the hydrolysis of bis-(2-chloroethyl)-2-chloroethylphosphonate.[4] Incomplete reactions or side reactions can lead to impurities that may be mistaken for or contribute to the overall impurity profile of the final product.

Q5: How can I minimize HEPA formation when preparing ethephon solutions for my experiments?

A5: To minimize HEPA formation, it is crucial to control the pH of your ethephon solutions. Prepare your stock solutions in an acidic buffer or sterile, deionized water to maintain a pH below 4.0. When preparing working solutions for application to biological systems (which often have a neutral pH), do so immediately before use to minimize the time ethephon is in a higher pH environment.[3]

Troubleshooting Guide for HEPA Formation

This guide is designed to help you identify and resolve common issues related to the formation of HEPA in your experiments.

Problem Probable Cause(s) Recommended Solution(s)
High levels of HEPA detected in freshly prepared ethephon working solution. The pH of the diluent (e.g., buffer, cell culture media) is above 5.0, causing rapid decomposition of ethephon.Prepare the working solution immediately before use. If possible, adjust the pH of the diluent to be slightly acidic (pH 4-5) before adding ethephon, ensuring this pH is compatible with your experimental system.[3]
The temperature of the working solution is too high.Prepare and store the working solution at a lower temperature (e.g., on ice) if your experimental protocol allows. Avoid heating the ethephon solution.[3]
The ethephon stock solution is old or has been improperly stored, leading to gradual degradation over time.Use a fresh stock solution of ethephon. Store stock solutions at the recommended temperature and in an acidic buffer to ensure stability.
Inconsistent experimental results when using ethephon. Variable amounts of HEPA are being formed across different experimental runs due to slight variations in pH or temperature.Standardize the preparation of your ethephon working solutions. Precisely control the pH and temperature of your solutions and the experimental environment.
The presence of HEPA is interfering with the biological system being studied.Quantify the amount of HEPA in your working solutions to determine if it is present at a concentration that could cause an effect. Consider purifying the ethephon if necessary.
Difficulty in detecting and quantifying ethephon and HEPA. The analytical method is not optimized for these polar compounds.Use a validated analytical method such as LC-MS/MS with a suitable column for polar analytes. Ensure proper sample preparation to remove interfering substances.[5][6]
Degradation of ethephon during sample preparation.Keep samples acidic and at a low temperature during extraction and processing to prevent further decomposition of ethephon.

Quantitative Data on HEPA Formation

The formation of HEPA is highly dependent on the specific experimental conditions. The following table summarizes data from environmental fate studies, which can provide a general understanding of the extent of HEPA formation.

Condition Matrix Maximum HEPA Formation (% of applied ethephon) Reference
AerobicSoil7%[7]
AnaerobicSoil4%[7]
PhotolysisSoil10.6%[7]
AquaticNatural Water (pH 7.5)7.4%[7]

Experimental Protocols

Protocol 1: Minimizing HEPA Formation in Ethephon Working Solutions

This protocol provides a general procedure for preparing ethephon solutions for in vitro or in vivo experiments to minimize the formation of HEPA.

Materials:

  • Ethephon (high purity)

  • Sterile, deionized water or an appropriate acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0)

  • Sterile, pH-neutral buffer or cell culture medium for the final working solution

  • Calibrated pH meter

  • Sterile, conical tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the required amount of ethephon in a sterile conical tube.

    • Add a small volume of sterile, deionized water or acidic buffer to dissolve the ethephon completely.

    • Adjust the final volume with the same solvent to achieve the desired stock concentration (e.g., 1 M).

    • Verify that the pH of the stock solution is below 4.0.

    • Store the stock solution at 4°C for short-term storage or at -20°C for long-term storage.

  • Prepare the Working Solution (Immediately Before Use):

    • Determine the final concentration of ethephon required for your experiment.

    • Calculate the volume of the stock solution needed.

    • Just before application, add the calculated volume of the ethephon stock solution to the pre-warmed (if required by the experiment) pH-neutral buffer or cell culture medium.

    • Mix gently but thoroughly.

    • Use the working solution immediately to minimize the time ethephon is exposed to a pH > 5.

Protocol 2: Quantification of HEPA by LC-MS/MS

This protocol outlines a general method for the analysis of HEPA in aqueous samples or plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Columns:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • A column suitable for polar analytes, such as a porous graphitic carbon (PGC) or a mixed-mode column.

Sample Preparation (from plant tissue):

  • Homogenize 1-5 g of the plant sample with an appropriate volume of acidified methanol or water.

  • Centrifuge the homogenate to pellet the solid material.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

LC-MS/MS Analysis:

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor and product ions for HEPA.

    • Note: The exact m/z transitions for HEPA should be optimized on your specific instrument, but common transitions can be found in the literature.[8]

  • Quantification: Create a calibration curve using certified standards of HEPA to quantify its concentration in the samples.

Diagrams

Ethephon_Decomposition_Pathway ethephon Ethephon (2-chloroethylphosphonic acid) decomposition Decomposition (pH > 5, Temperature) ethephon->decomposition ethylene Ethylene (Desired Product) decomposition->ethylene Pathway 1 hepa HEPA (2-hydroxyethylphosphonic acid) (Byproduct) decomposition->hepa Pathway 2

Caption: Decomposition pathways of ethephon.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Acidic Ethephon Stock (pH < 4) working Prepare Working Solution (immediately before use) stock->working application Apply to Experimental System working->application incubation Incubate under Controlled Conditions application->incubation sampling Sample Collection incubation->sampling extraction Extraction & Cleanup sampling->extraction lcms LC-MS/MS Quantification of HEPA extraction->lcms

Caption: Experimental workflow for minimizing and quantifying HEPA.

Troubleshooting_Logic start High HEPA Detected check_ph Is working solution pH > 5? start->check_ph check_temp Was solution prepared at high temp? check_ph->check_temp No solution_ph Adjust diluent pH or prepare fresh check_ph->solution_ph Yes check_time Was solution prepared in advance? check_temp->check_time No solution_temp Prepare solution at lower temperature check_temp->solution_temp Yes solution_time Prepare immediately before use check_time->solution_time Yes end HEPA Minimized check_time->end No solution_ph->end solution_temp->end solution_time->end

Caption: Troubleshooting logic for high HEPA formation.

References

Technical Support Center: Overcoming Incomplete Hydrolysis of Bis(2-chloroethyl)-2-chloroethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate. Our aim is to facilitate a complete and efficient reaction for the synthesis of 2-chloroethylphosphonic acid (Ethephon).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate?

A1: The main challenge is achieving complete hydrolysis to the desired product, 2-chloroethylphosphonic acid. Incomplete reaction is a common issue, leading to the contamination of the final product with the partially hydrolyzed intermediate, 2-chloroethyl-2-chloroethylphosphonate. This necessitates careful control of reaction conditions and potentially further purification steps.

Q2: What are the standard industrial methods for this hydrolysis?

A2: The two predominant industrial methods are acid-catalyzed hydrolysis using either anhydrous hydrogen chloride (HCl) gas or a concentrated aqueous solution of hydrochloric acid.[1] Both methods are effective but have different operational considerations regarding temperature, pressure, and handling of corrosive materials.[1]

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The most effective method for monitoring the reaction is ³¹P NMR spectroscopy.[2] This technique allows for the direct observation of the disappearance of the starting diester signal and the appearance of the signals corresponding to the monoester intermediate and the final phosphonic acid product. This provides a clear picture of the reaction's progression towards completion.

Q4: What are the main byproducts of this reaction?

A4: The primary byproduct of the hydrolysis is 1,2-dichloroethane, formed from the cleaved 2-chloroethyl groups.[1] In the preceding Michaelis-Arbuzov reaction to form the starting material, potential byproducts can include other phosphonate esters if there is any transesterification.

Q5: Are there alternative methods to hydrolyze phosphonate esters?

A5: Yes, other methods for phosphonate ester dealkylation exist, such as the McKenna reaction, which uses bromotrimethylsilane followed by alcoholysis. However, for the industrial-scale synthesis of Ethephon, acid-catalyzed hydrolysis is the most common and economically viable approach.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low Yield of 2-chloroethylphosphonic acid Incomplete hydrolysis of the starting material or the monoester intermediate.- Increase reaction time. - Increase reaction temperature within the recommended range (see protocols below). - Ensure a sufficient excess of HCl is used. - For the HCl gas method, ensure a continuous and steady flow of gas. - For the aqueous HCl method, consider increasing the pressure to maintain a high concentration of HCl in the reaction mixture.
Loss of volatile product during workup.- If the final product is volatile, use a rotary evaporator with care under reduced pressure and controlled temperature.
Presence of Starting Material or Monoester in Final Product Insufficient reaction time or temperature.- Monitor the reaction by ³¹P NMR until the signals for the starting material and monoester have disappeared. - Optimize reaction conditions as described above to drive the reaction to completion.
Inefficient purification.- Wash the crude product thoroughly with a suitable non-polar solvent like dichloromethane to remove unreacted starting material and the less polar monoester.[3]
Formation of Unidentified Byproducts Side reactions due to the reactive nature of the 2-chloroethyl group under harsh acidic conditions.- While specific side reactions of the 2-chloroethyl group in this context are not extensively documented, consider lowering the reaction temperature and extending the reaction time to minimize potential degradation pathways. - Ensure high-purity starting materials to avoid introducing reactive impurities.
Difficulty in Isolating a Solid Product The product may remain as a viscous oil if impurities are present.- Ensure the reaction has gone to completion. - Thoroughly wash the crude product to remove impurities that may inhibit crystallization. - After washing, ensure all solvent is removed under high vacuum.

Data Presentation

Table 1: Comparison of Hydrolysis Methods for Bis(2-chloroethyl)-2-chloroethylphosphonate

Parameter Method 1: Acidolysis with HCl Gas Method 2: Hydrolysis with Aqueous HCl
Reagents Bis(2-chloroethyl)-2-chloroethylphosphonate, Anhydrous HCl gasBis(2-chloroethyl)-2-chloroethylphosphonate, Concentrated Aqueous HCl
Temperature 140-200 °C[1]~100 °C
Pressure Atmospheric or slightly reducedElevated pressure[1]
Typical Reaction Time Several hoursSeveral hours
Reported Yield High, can be nearly quantitative with optimizationHigh
Key Advantages - Continuous process suitable for industrial scale. - Avoids the introduction of additional water.- Simpler setup for laboratory scale.
Key Disadvantages - Requires specialized equipment for handling corrosive gas at high temperatures.- Requires a high-pressure reactor. - The presence of water can influence reaction equilibrium.

Table 2: ³¹P NMR Chemical Shift Data (Reference: 85% H₃PO₄)

Compound Typical ³¹P NMR Chemical Shift Range (ppm)
Phosphonate Esters (general)+15 to +35
2-chloroethylphosphonic acid (Ethephon)~ +25 to +30 (pH-dependent)

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

Experimental Protocols

Protocol 1: Acidolysis with Anhydrous Hydrogen Chloride Gas

Materials:

  • Bis(2-chloroethyl)-2-chloroethylphosphonate

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Glass-lined or corrosion-resistant reactor with a stirrer, gas inlet tube, and condenser

  • Heating mantle or oil bath

  • Vacuum source

Procedure:

  • Charge the reactor with bis(2-chloroethyl)-2-chloroethylphosphonate.

  • Heat the reactant to a temperature range of 140-200 °C with continuous agitation.[1]

  • Introduce a continuous and steady stream of dry HCl gas through the gas inlet tube into the heated liquid.

  • Maintain the reaction temperature and HCl flow for several hours. Monitor the reaction progress by taking aliquots for ³¹P NMR analysis until the starting material is consumed.

  • Once the reaction is complete, stop the flow of HCl gas.

  • Apply a vacuum to the reactor for a short period to remove any residual HCl and the 1,2-dichloroethane byproduct.

  • Cool the reactor and collect the crude 2-chloroethylphosphonic acid.

  • Purify the crude product by washing with dichloromethane to remove any unreacted starting material or byproducts.[3]

Protocol 2: Hydrolysis with Aqueous Hydrochloric Acid

Materials:

  • Bis(2-chloroethyl)-2-chloroethylphosphonate

  • Concentrated Hydrochloric Acid (aqueous)

  • High-pressure reactor equipped with a stirrer and heating system

  • Dichloromethane for purification

Procedure:

  • Charge the high-pressure reactor with bis(2-chloroethyl)-2-chloroethylphosphonate and concentrated aqueous hydrochloric acid.

  • Seal the reactor and begin stirring.

  • Heat the mixture to approximately 100 °C. The pressure inside the reactor will increase due to the vapor pressure of the components at this temperature.

  • Maintain the reaction at this temperature with continuous stirring for several hours. Monitor the reaction progress by ³¹P NMR until completion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Transfer the reaction mixture to a separation funnel and separate the aqueous layer containing the product from the organic layer (primarily 1,2-dichloroethane).

  • Wash the aqueous layer with dichloromethane to extract any remaining organic impurities.

  • Remove the water from the aqueous layer under reduced pressure to yield the crude 2-chloroethylphosphonic acid.

  • Further purification can be achieved by washing the crude product with dichloromethane.[3]

Visualizations

Hydrolysis_Pathway Start Bis(2-chloroethyl)-2-chloroethylphosphonate Intermediate 2-chloroethyl-2-chloroethylphosphonic acid (monoester) Start->Intermediate + H₂O / H⁺ - CH₂ClCH₂Cl Byproduct 1,2-dichloroethane Start->Byproduct Product 2-chloroethylphosphonic acid (Ethephon) Intermediate->Product + H₂O / H⁺ - CH₂ClCH₂Cl Intermediate->Byproduct

Caption: Chemical pathway of the two-step hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate.

Troubleshooting_Workflow Start Incomplete Hydrolysis Detected (via ³¹P NMR) Check_Time Was reaction time sufficient? Start->Check_Time Check_Temp Was reaction temperature adequate? Check_Time->Check_Temp Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_HCl Was HCl concentration/flow sufficient? Check_Temp->Check_HCl Yes Increase_Temp Increase Reaction Temperature Check_Temp->Increase_Temp No Increase_HCl Increase HCl Concentration/Flow Check_HCl->Increase_HCl No Reanalyze Re-analyze by ³¹P NMR Check_HCl->Reanalyze Yes, consider other issues Increase_Time->Reanalyze Increase_Temp->Reanalyze Increase_HCl->Reanalyze

Caption: A logical workflow for troubleshooting incomplete hydrolysis reactions.

References

Strategies to enhance the purity of synthesized phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for enhancing the purity of synthesized phosphonates.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategic decision when planning the purification of a target phosphonic acid?

A1: The most critical strategic decision is whether to purify the final phosphonic acid directly or to purify its phosphonate ester precursor first, followed by hydrolysis. Due to the high polarity, poor solubility in many organic solvents, and hygroscopic nature of phosphonic acids, they are often difficult to purify using standard silica gel chromatography.[1][2][3] In many cases, it is significantly easier to purify the less polar dialkyl or diaryl phosphonate ester intermediate by standard column chromatography or distillation.[1][4] A clean ester can then be hydrolyzed to the desired phosphonic acid, often yielding a product that requires minimal further purification beyond removal of volatile reagents.[2]

Q2: My target phosphonic acid is a sticky, non-crystalline oil. What are my options for purification and handling?

A2: This is a common issue, as many phosphonic acids are amorphous or hygroscopic.[3] You have several options:

  • Salt Formation: Convert the phosphonic acid into a salt. Amine salts, such as those formed with dicyclohexylamine or cyclohexylamine, are classic derivatives that often crystallize well.[3] Sodium salts can also be prepared and may be easier to crystallize or handle as a solid.[3]

  • Lyophilization: Freeze-drying from a solvent like tert-butanol can sometimes yield a more manageable fluffy, solid foam compared to the sticky "goo" that can result from using water.[3]

  • Chromatography on Specialized Media: If standard silica gel fails, consider anion-exchange chromatography, eluting with a gradient of an aqueous acid like formic acid.[3] For high-value materials, preparative reverse-phase HPLC (RP-HPLC) is a powerful, albeit more expensive, option.[2][5]

Q3: What are the most common impurities in a Michaelis-Arbuzov reaction and how can I minimize them?

A3: The Michaelis-Arbuzov reaction, while robust, can have several side reactions leading to impurities.[6][7]

  • Unreacted Starting Materials: Incomplete reaction is common. Ensure sufficient reaction time and temperature. The reactivity of the alkyl halide is critical (I > Br > Cl), and secondary or tertiary halides often react poorly, leading to elimination byproducts.[8]

  • Byproduct Competition: The alkyl halide generated from the phosphite ester (e.g., ethyl bromide from triethyl phosphite) can compete with your primary alkyl halide reactant, leading to a mixture of phosphonates.[7][9] Using a phosphite that generates a low-boiling byproduct (e.g., trimethyl phosphite) can help, as the byproduct can be removed by distillation during the reaction.[7]

  • Phosphonium Salt Intermediate: With aryl phosphites, the intermediate phosphonium salt can be very stable and may not rearrange to the final phosphonate without high temperatures (e.g., >200 °C).[6]

To minimize these, use a high-purity trialkyl phosphite, an excess of the primary alkyl halide if it is volatile, and ensure anhydrous conditions. Monitor the reaction by TLC or ³¹P NMR to optimize for completion.[4]

Q4: When should I choose acidic hydrolysis versus the McKenna reaction (TMSBr) for deprotecting a phosphonate ester?

A4: The choice depends on the stability of your molecule.

  • Acidic Hydrolysis (Conc. HCl or HBr): This is a general and inexpensive method suitable for robust molecules that lack acid-sensitive functional groups.[5] It typically involves refluxing the ester in concentrated aqueous acid for several hours.[2]

  • McKenna Reaction (TMSBr): This two-step method (silylation with bromotrimethylsilane followed by methanolysis or hydrolysis) is much milder and is the preferred choice for substrates with acid-labile groups (e.g., certain esters, acetals, or heterocycles).[5][10] The reaction is often quantitative and proceeds under gentle conditions.[5] However, side reactions can occur, so careful optimization may be needed.[10][11]

Troubleshooting Guide: Low Purity Issues

This section addresses specific problems encountered during the purification of phosphonates.

Observed Issue Possible Cause(s) Recommended Solution(s) Citation(s)
Crude product shows significant unreacted starting phosphite/halide. Incomplete Michaelis-Arbuzov reaction.Increase reaction temperature and/or time. Use a more reactive alkyl halide (iodide > bromide > chloride). For sluggish reactions, consider catalysis with a Lewis acid.[8][9]
Final phosphonic acid is a sticky oil or gum. Product is amorphous or hygroscopic; residual solvent is present.Convert the acid to a crystalline salt (e.g., dicyclohexylammonium salt). Attempt lyophilization from t-butanol. Ensure rigorous drying under high vacuum, possibly with a P₂O₅ desiccant.[3]
Phosphonate ester degrades during silica gel chromatography. The slightly acidic nature of standard silica gel is hydrolyzing the ester.Neutralize the silica gel by pre-washing the column with an eluent containing a small amount of a non-nucleophilic base (e.g., triethylamine). Alternatively, use a different stationary phase like neutral alumina.[12]
Multiple phosphonate products are observed by ³¹P NMR after synthesis. The alkyl halide byproduct from the phosphite ester is reacting with the starting phosphite.Use a phosphite that generates a low-boiling alkyl halide (e.g., trimethyl phosphite) and remove it as it forms. Use an excess of the desired alkyl halide reactant.[7][9]
Low recovery after preparative HPLC purification. Non-specific binding to the column; poor solubility of fractions.Pre-treat the column by flushing with a blocking agent. Adjust the mobile phase pH to minimize ionic interactions. Immediately after collection, dilute fractions containing poorly soluble compounds with a compatible solvent or freeze-dry promptly.[13]
Incomplete hydrolysis of phosphonate ester to phosphonic acid. Hydrolysis conditions are too mild or reaction time is too short.For acidic hydrolysis, increase the concentration of the acid or extend the reflux time. For the McKenna reaction, ensure at least 2 equivalents of TMSBr are used per phosphonate group and monitor the intermediate silyl ester formation by ³¹P NMR before quenching.[5][14]

Data & Methodology

Comparison of Primary Purification Techniques

The optimal purification technique depends on whether you are purifying the phosphonate ester or the final phosphonic acid.

Technique Target Molecule Advantages Common Challenges Typical Purity Range Citation(s)
Silica Gel Chromatography Phosphonate EsterHighly effective for non-polar to moderately polar esters; good scalability.Can cause hydrolysis of sensitive esters; co-elution of non-polar impurities.>95%[1][2]
Vacuum Distillation Phosphonate EsterExcellent for thermally stable, volatile esters; removes non-volatile impurities effectively.Not suitable for high molecular weight or thermally labile compounds; potential for decomposition.>98%[4]
Recrystallization Phosphonic Acid (or its salt)Can provide very high purity for solid compounds; cost-effective.Finding a suitable solvent system can be difficult; many phosphonic acids are oily or amorphous; products can be hygroscopic.>99% (if successful)[3][5]
Preparative RP-HPLC Phosphonic AcidPowerful for separating highly polar compounds and challenging mixtures; high resolution.Expensive; limited scalability; requires removal of mobile phase additives (e.g., TFA, formate).>99%[5][13][15]
Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general purification workflow and a troubleshooting guide for common purity issues.

Phosphonate_Purification_Workflow start Synthesize Phosphonate Ester crude_ester Crude Phosphonate Ester start->crude_ester check_purity Analyze Crude Purity (TLC, NMR, LCMS) crude_ester->check_purity purify_ester Purify Ester (Chromatography, Distillation) check_purity->purify_ester Impure hydrolysis Hydrolyze to Phosphonic Acid check_purity->hydrolysis Sufficiently Pure purify_ester->hydrolysis crude_acid Crude Phosphonic Acid hydrolysis->crude_acid purify_acid Purify Acid (Recrystallization, Prep-HPLC) crude_acid->purify_acid final_product Pure Phosphonic Acid purify_acid->final_product

Caption: General Phosphonate Purification Workflow.

Troubleshooting_Low_Purity start Low Purity of Final Product analyze_crude Analyze Crude Reaction Mixture (³¹P NMR, LCMS) start->analyze_crude problem_type What is the main issue? analyze_crude->problem_type incomplete_rxn Incomplete Reaction problem_type->incomplete_rxn Starting Material Remains byproducts Multiple Byproducts problem_type->byproducts Multiple Unwanted P-species purification_fail Purification Difficulty problem_type->purification_fail Product is Oily/ Inseparable solve_incomplete Optimize Reaction: - Increase temp/time - Change reagents - Add catalyst incomplete_rxn->solve_incomplete solve_byproducts Optimize Conditions: - Lower temperature - Slower addition - Check reagent purity byproducts->solve_byproducts solve_purification Change Purification Strategy: - Purify ester first - Try salt formation - Use Prep-HPLC purification_fail->solve_purification end Achieve High Purity solve_incomplete->end solve_byproducts->end solve_purification->end

Caption: Troubleshooting Flowchart for Low Purity.

Experimental Protocols

Protocol 1: Purification of a Dialkyl Phosphonate Ester by Silica Gel Chromatography

This protocol is a general method for purifying moderately polar phosphonate esters.

Materials:

  • Crude phosphonate ester

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates

  • Glass chromatography column

Methodology:

  • Determine Eluent System: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.3 for the product.

  • Prepare the Column: Pack the chromatography column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the prepared column.

  • Elute the Column: Begin elution with the non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, start with 95:5 hexanes:ethyl acetate, move to 90:10, then 80:20, etc.[1]

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified phosphonate ester.[4]

Protocol 2: Hydrolysis of a Dialkyl Phosphonate using Concentrated HCl

This protocol is suitable for acid-stable molecules.

Materials:

  • Purified dialkyl phosphonate

  • Concentrated Hydrochloric Acid (35-37%, ~12 M)

  • Toluene

  • Round-bottom flask with reflux condenser

Methodology:

  • Reaction Setup: Place the dialkyl phosphonate (1.0 eq) in a round-bottom flask. Add a sufficient volume of concentrated aqueous HCl (e.g., 5-10 mL per gram of substrate).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4-12 hours. Monitor the reaction progress by TLC or by analyzing aliquots with ³¹P NMR.[2][5]

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess HCl and water under reduced pressure.[2]

  • Azeotropic Drying: To remove the final traces of water, add toluene to the flask and evaporate the solvent under reduced pressure. Repeat this step 2-3 times.[2]

  • Final Drying: Dry the resulting crude phosphonic acid under high vacuum, preferably over a desiccant like P₂O₅, to yield the final product. Further purification by recrystallization may be necessary.[2]

Protocol 3: Dealkylation using Bromotrimethylsilane (TMSBr) - The McKenna Reaction

This protocol is ideal for substrates with acid-labile functional groups.[5]

Materials:

  • Purified dialkyl phosphonate

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Anhydrous methanol

  • Inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

  • Silylation: Under an inert atmosphere, dissolve the dialkyl phosphonate (1.0 eq) in an anhydrous solvent. Add TMSBr (at least 2.2 equivalents) dropwise at room temperature. The reaction can be exothermic.[5]

  • Monitor Reaction: Stir the reaction at room temperature. Monitor the complete conversion of the starting material to the intermediate bis(trimethylsilyl) ester by ³¹P NMR. This first step can take from minutes to several hours depending on the substrate.[5][14]

  • Removal of Volatiles: Once the silylation is complete, carefully remove the solvent and excess TMSBr under reduced pressure.

  • Methanolysis: To the resulting residue, add anhydrous methanol and stir for 1-2 hours at room temperature to hydrolyze the silyl esters into the phosphonic acid.[3][5]

  • Final Product Isolation: Evaporate the methanol under reduced pressure. The resulting crude phosphonic acid can be further purified by recrystallization if necessary.[3]

Protocol 4: Purification of a Phosphonic Acid by Preparative RP-HPLC

This protocol provides a general method for purifying polar phosphonic acids.

Materials:

  • Crude phosphonic acid

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in HPLC-grade water

  • Mobile Phase B: 0.1% TFA or Formic Acid in HPLC-grade acetonitrile

  • C18 preparative HPLC column

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A or a mixture that ensures complete dissolution. Filter the sample through a 0.45 µm syringe filter.[13]

  • Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column to determine the optimal gradient conditions for separating your product from its impurities.[16]

  • Scale-Up and Equilibration: Scale the method to your preparative column. Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).[17]

  • Injection and Elution: Inject the filtered sample onto the column. Run the gradient method, monitoring the elution profile with a UV detector (e.g., at 210-220 nm for compounds without a strong chromophore).[13]

  • Fraction Collection: Collect fractions corresponding to the peak of your desired product.

  • Product Recovery: Combine the pure fractions and remove the acetonitrile and water by lyophilization (freeze-drying). This is generally effective for removing volatile buffer additives like TFA and formic acid.[13]

References

Technical Support Center: Optimizing Phosphonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection and optimization for phosphonylation reactions.

Frequently Asked Questions (FAQs)

Q1: My phosphonylation reaction is resulting in a low or no yield. What are the common causes and potential solutions?

A1: Low yields in phosphonylation reactions can stem from several factors, including catalyst activity, substrate reactivity, and reaction conditions.[1][2]

  • Inactive Catalyst: The catalyst, particularly base catalysts in reactions like the Pudovik synthesis, may be deactivated due to age or hydration. It is crucial to use a fresh, anhydrous catalyst. For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated in situ, or consider using a pre-catalyst that is more readily activated.[1][3]

  • Substrate Reactivity: The nature of the electrophile is critical. For instance, the Michaelis-Arbuzov reaction is most effective with primary alkyl halides; secondary halides give lower yields, and tertiary halides are often unreactive.[2][4] Similarly, in Hirao couplings, less reactive aryl chlorides may require more effective nickel-based catalysts or specialized bidentate phosphine ligands to achieve good yields.[3]

  • Steric Hindrance: Highly hindered aldehydes, ketones, or alkyl halides may react slowly or not at all. Potential solutions include increasing the reaction temperature, prolonging the reaction time, or using a less sterically demanding phosphite reagent.[1]

  • Reversibility: Some phosphonylation reactions, like the Pudovik, can be reversible. To drive the equilibrium towards the product, consider using an excess of one reactant.[1]

  • Inappropriate Solvent: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents are often effective, but screening different solvents may be necessary for specific substrates.[1]

Q2: Which catalyst system is recommended for the cross-coupling of an aryl halide with a dialkyl phosphite (Hirao Coupling)?

A2: The Hirao reaction is a palladium-catalyzed cross-coupling to form a C-P bond.[3] While the original catalyst was tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), modern systems often provide higher efficiency.[3][5]

  • Modern Palladium Catalysts: Systems using palladium(II) precursors like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), which are reduced in situ to the active Pd(0) species, are common.[3]

  • Role of Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. While monodentate ligands like triphenylphosphine (PPh₃) are used, bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,4-bis(diphenylphosphino)butane (dppb) often improve yields and broaden the substrate scope, especially for less reactive aryl chlorides.[3]

  • Nickel Catalysts: As a more cost-effective alternative, nickel-based catalysts (e.g., derived from NiCl₂) can be highly effective, particularly for coupling with aryl chlorides.[3][6]

Q3: How can I improve the stereoselectivity of my asymmetric phosphonylation reaction?

A3: Achieving high enantioselectivity often requires careful selection of a chiral catalyst and optimization of reaction conditions.

  • Chiral Catalysts: A variety of catalysts have been developed for asymmetric phosphonylation. Examples include:

    • Organocatalysts: Bifunctional squaramide catalysts have been used for the enantioselective addition of diphenyl phosphite to ketimines, achieving up to 98% ee.[7] 1-acetyl-N-tosylpyrrolidine-2-carboxamide has also proven effective in three-component reactions.[7]

    • Chiral Lewis Bases: Chiral phosphine oxides can catalyze the enantioselective phosphonylation of aldehydes.[7]

    • Metal Complexes: The atropisomeric ligand BINAPO has been used for the enantioselective phosphonylation of aldehydes.[7] Bifunctional chiral Al(III)-BINOL complexes have also shown very good enantioselectivity.[7]

  • Reaction Conditions: Temperature can be a critical factor. Running the reaction at lower temperatures (e.g., -78 °C) often enhances selectivity.[7] The choice of phosphonylating agent can also be important; bulkier phosphites like diisopropyl phosphite may provide better results than diethyl phosphite.[7]

Q4: Are there effective methods for phosphonylation that do not require a transition-metal catalyst?

A4: Yes, several catalyst-free methods exist. A notable example is the UV-induced photo-Arbuzov reaction, which allows for C-P bond formation between (hetero)aryl halides and trimethyl phosphite under mild conditions without any catalyst, additives, or base.[8] This approach is considered more environmentally and economically benign, avoiding potential toxicity and high costs associated with transition metal photocatalysts.[8]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during phosphonylation experiments.

Problem Potential Cause Recommended Solution Citation
Low Yield in Hirao Coupling Reduction of the aryl halide to the corresponding arene (Ar-H).Optimize the choice of base and phosphine ligand. Screen bidentate ligands like dppf or dppb which can suppress this side reaction.[3]
Phosphate Byproduct Formation (Pudovik Reaction) Base-catalyzed rearrangement of the α-hydroxyphosphonate product (phospha-Brook rearrangement).Run the reaction at a lower temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed. Use an acidic work-up to neutralize the base catalyst.[1]
Reaction Stalls (Horner-Wadsworth-Emmons) The final elimination step to form the alkene is slow, leading to the accumulation of the β-hydroxy phosphonate intermediate.Increase the reaction time or temperature to drive the reaction to completion. In some cases, a separate step may be required to eliminate the phosphate group.[9]
Low Reactivity with Aryl Chlorides The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition steps.Consider using a nickel-based catalyst system, which is often more effective for less reactive aryl chlorides due to nickel's lower electronegativity.[3]
Poor Enantioselectivity Suboptimal chiral catalyst or reaction conditions.Screen a variety of chiral catalysts (e.g., organocatalysts, chiral metal complexes). Optimize the temperature, as lower temperatures often improve selectivity. Evaluate different phosphite reagents.[7]

Catalyst System Comparison

The following table summarizes common catalyst systems for the Hirao cross-coupling reaction.

Catalyst PrecursorLigandBaseTypical SubstratesKey Advantages/DisadvantagesCitation
Pd(OAc)₂dppf, dppb, PPh₃DIPEA, Et₃N, Cs₂CO₃Aryl/Vinyl Bromides, Iodides, TriflatesHighly efficient and versatile with modern ligands. Can be expensive.[3]
Pd(PPh₃)₄PPh₃ (integrated)Et₃NAryl/Vinyl Bromides & IodidesThe original catalyst; readily available but may be less active for challenging substrates.[3][5]
NiCl₂dppf, other phosphinesVariousAryl Chlorides & BromidesMore cost-effective than palladium. Highly effective for less reactive aryl chlorides.[3][6]

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Pd-Catalyzed Hirao Coupling

This protocol is a general guideline for the cross-coupling of an aryl halide with a dialkyl phosphite and may require optimization for specific substrates.

  • Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and a phosphine ligand (e.g., dppf, 1.1-2.2 mol%) under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reagent Addition: Add an anhydrous solvent (e.g., acetonitrile, DMF, or toluene). Subsequently, add the aryl halide (1.0 equivalent), the dialkyl phosphite (1.2 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 1.3 equivalents) at room temperature.[3]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux in acetonitrile or 110°C in DMF).[3]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or GC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water and/or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]

Visualized Workflows

G start_end start_end decision decision process process issue issue solution solution start Start Phosphonylation Reaction check_yield Reaction Complete? Monitor by TLC/GC-MS start->check_yield yield_ok High Yield check_yield->yield_ok Yes low_yield Low or No Yield check_yield->low_yield No workup Proceed to Work-up & Purification yield_ok->workup end Successful Product Isolation workup->end check_catalyst Check Catalyst (Fresh? Anhydrous?) low_yield->check_catalyst Potential Cause check_substrate Evaluate Substrate (Sterics? Reactivity?) low_yield->check_substrate Potential Cause check_conditions Optimize Conditions (Temp? Solvent? Time?) low_yield->check_conditions Potential Cause check_catalyst->start Retry with New Catalyst check_substrate->start Retry with Modified Substrate or Catalyst check_conditions->start Retry with New Conditions

Caption: A troubleshooting workflow for addressing low-yield phosphonylation reactions.

G catalyst catalyst intermediate intermediate reactant reactant product product pd0 Pd(0)Lu2099 pd2_complex Ar-Pd(II)(Lu2099)X pd0->pd2_complex Oxidative Addition pd2_phosphite Ar-Pd(II)(Lu2099)-P(O)(OR)u2082 pd2_complex->pd2_phosphite Ligand Exchange pd2_phosphite->pd0 Reductive Elimination arp Aryl Phosphonate Ar-P(O)(OR)u2082 pd2_phosphite->arp arx Aryl Halide (Ar-X) arx->pd2_complex phosphite HP(O)(OR)u2082 phosphite->pd2_phosphite base Base base->pd2_phosphite

Caption: A simplified catalytic cycle for the Hirao cross-coupling reaction.

References

Validation & Comparative

Comparative Guide to the 31P NMR Analysis of (2-chloroethyl)phosphonic Dichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactions of (2-chloroethyl)phosphonic dichloride using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed to assist researchers in monitoring reaction progress, identifying products, and understanding the chemical transformations of this versatile reagent. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations to clarify reaction pathways and experimental workflows.

Introduction to ³¹P NMR in Phosphorus Chemistry

³¹P NMR spectroscopy is a powerful analytical technique for the characterization of organophosphorus compounds. The nucleus of the phosphorus-31 isotope has a spin of ½ and is 100% naturally abundant, making it highly suitable for NMR studies. The chemical shift (δ) in ³¹P NMR is sensitive to the electronic environment around the phosphorus atom, providing valuable information about its oxidation state, coordination number, and the nature of its substituents.

For reactions involving (2-chloroethyl)phosphonic dichloride, ³¹P NMR serves as a primary tool to:

  • Track the consumption of the starting material.

  • Identify and quantify the formation of intermediates and final products.

  • Elucidate reaction mechanisms by observing changes in the phosphorus environment.

Comparative ³¹P NMR Data

The following table summarizes the ³¹P NMR chemical shifts of (2-chloroethyl)phosphonic dichloride and its common reaction products. Chemical shifts are reported in parts per million (ppm) relative to an external standard of 85% H₃PO₄.

CompoundStructureSolvent³¹P NMR Chemical Shift (δ, ppm)
(2-chloroethyl)phosphonic dichlorideClCH₂CH₂P(O)Cl₂CDCl₃~ 45.5
Diethyl (2-chloroethyl)phosphonateClCH₂CH₂P(O)(OCH₂CH₃)₂CDCl₃29.8
(2-chloroethyl)phosphonic acid (Ethephon)ClCH₂CH₂P(O)(OH)₂D₂O25.7[1]
N,N,N',N'-Tetraethyl-(2-chloroethyl)phosphonic diamideClCH₂CH₂P(O)(N(CH₂CH₃)₂)₂CDCl₃28.2

Experimental Protocols

Detailed methodologies for the synthesis and ³¹P NMR analysis of key derivatives of (2-chloroethyl)phosphonic dichloride are provided below.

Synthesis and ³¹P NMR Analysis of Diethyl (2-chloroethyl)phosphonate

Objective: To synthesize diethyl (2-chloroethyl)phosphonate via the reaction of (2-chloroethyl)phosphonic dichloride with ethanol and monitor the reaction by ³¹P NMR.

Materials:

  • (2-chloroethyl)phosphonic dichloride

  • Anhydrous ethanol

  • Triethylamine

  • Anhydrous diethyl ether

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (2-chloroethyl)phosphonic dichloride (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of anhydrous ethanol (2 equivalents) and triethylamine (2 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by withdrawing a small aliquot, filtering it to remove the triethylamine hydrochloride salt, and acquiring a ³¹P NMR spectrum. The disappearance of the peak at ~45.5 ppm and the appearance of a new peak at ~29.8 ppm will indicate the formation of the desired product.

  • Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

³¹P NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer

  • Solvent: CDCl₃

  • Standard: 85% H₃PO₄ (external)

  • Decoupling: Proton decoupled

  • Expected Chemical Shift: ~29.8 ppm

Hydrolysis of (2-chloroethyl)phosphonic dichloride to (2-chloroethyl)phosphonic acid (Ethephon)

Objective: To prepare (2-chloroethyl)phosphonic acid by the hydrolysis of (2-chloroethyl)phosphonic dichloride and characterize the product using ³¹P NMR.

Materials:

  • (2-chloroethyl)phosphonic dichloride

  • Deionized water

  • Deuterium oxide (D₂O) for NMR analysis

Procedure:

  • Carefully add (2-chloroethyl)phosphonic dichloride (1 equivalent) dropwise to an excess of cold deionized water with vigorous stirring. The reaction is highly exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.

  • After the addition is complete, stir the solution at room temperature for 1 hour.

  • Remove the water and HCl under reduced pressure to obtain the crude (2-chloroethyl)phosphonic acid as a viscous liquid or solid.

  • For ³¹P NMR analysis, dissolve a small sample of the product in D₂O.

³¹P NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer

  • Solvent: D₂O

  • Standard: 85% H₃PO₄ (external)

  • Decoupling: Proton decoupled

  • Expected Chemical Shift: ~25.7 ppm[1]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a general reaction pathway for (2-chloroethyl)phosphonic dichloride.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis & Purification reagents Reactants ((2-chloroethyl)phosphonic dichloride, Nucleophile, Base) reaction_vessel Reaction at 0°C to RT reagents->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel filtration Filtration reaction_vessel->filtration extraction Aqueous Extraction filtration->extraction drying Drying extraction->drying concentration Concentration drying->concentration nmr_analysis 31P NMR Analysis concentration->nmr_analysis purification Purification (e.g., Distillation) nmr_analysis->purification

Caption: Experimental workflow for the synthesis of (2-chloroethyl)phosphonic dichloride derivatives.

reaction_pathway cluster_products Reaction Products start (2-chloroethyl)phosphonic dichloride ClCH₂CH₂P(O)Cl₂ ester Diester ClCH₂CH₂P(O)(OR)₂ start->ester + 2 R-OH - 2 HCl amide Diamide ClCH₂CH₂P(O)(NR₂)₂ start->amide + 4 R₂NH - 2 R₂NH₂Cl acid Phosphonic Acid ClCH₂CH₂P(O)(OH)₂ start->acid + 2 H₂O - 2 HCl

Caption: General reaction pathways of (2-chloroethyl)phosphonic dichloride with nucleophiles.

Comparison with Alternative Methods

While ³¹P NMR is the most direct method for analyzing these reactions, other techniques can provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile derivatives, such as the trimethylsilyl esters of the phosphonic acids. GC-MS can provide information on the molecular weight and fragmentation patterns of the products, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): Can be employed for the separation and quantification of less volatile products, particularly the final phosphonic acids.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as P=O, P-O-C, and P-N bonds, in the reaction products.

In comparison, ³¹P NMR offers the advantage of directly observing the phosphorus center, providing unambiguous information about the success of a reaction and the purity of the product with minimal sample preparation.

Conclusion

The ³¹P NMR analysis of reactions involving (2-chloroethyl)phosphonic dichloride is an indispensable tool for researchers in synthetic and medicinal chemistry. The distinct chemical shifts of the dichloride starting material and its various derivatives, such as esters, amides, and the hydrolyzed acid, allow for straightforward monitoring of reaction progress and product identification. By utilizing the experimental protocols and comparative data presented in this guide, researchers can effectively employ ³¹P NMR to advance their work with this important chemical intermediate.

References

A Comparative Guide to GC-MS and LC-MS/MS Methods for the Analysis of 2-Chloroethylphosphonic Acid (Ethephon) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of 2-chloroethylphosphonic acid (ethephon) residues in various matrices. Ethephon is a widely used plant growth regulator that promotes fruit ripening, abscission, and other physiological responses in plants.[1] Due to its potential health effects, monitoring its residues in food and environmental samples is crucial.[1]

This document outlines the experimental protocols for both GC-MS and LC-MS/MS techniques, presents quantitative performance data in comparative tables, and includes visualizations of the analytical workflows to aid in method selection and implementation.

Methodology Overview

The analysis of ethephon presents challenges due to its high polarity, acidity, and lack of a chromophore.[2] Two primary analytical approaches have been developed to address these challenges: indirect determination via GC and direct analysis using LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires a derivatization step to convert the non-volatile ethephon into a more volatile compound suitable for gas chromatography.[1][3] Common derivatization methods include methylation with diazomethane or (trimethylsilyl)diazomethane (TMSD) and silylation.[1][2][3][4] An alternative GC-based method involves the alkaline degradation of ethephon to ethylene gas, which is then analyzed by headspace GC.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the direct analysis of the polar and non-volatile ethephon without the need for derivatization.[6][7] It is often considered a more direct and potentially faster approach.[6] The QuPPe (Quick Polar Pesticides Method) protocol, which involves extraction with methanol, is a common approach for LC-MS/MS analysis of ethephon.[6]

Comparative Performance Data

The following tables summarize the quantitative performance of various GC-MS and LC-MS/MS methods for ethephon analysis based on published experimental data.

Table 1: GC-MS Method Performance

Method TypeMatrixDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Headspace GC-FIDApples, Tomatoes, Grapes, Kiwifruits, SugarcaneNone (conversion to ethylene)0.1 ppm-88.3 - 98.6[5]
GC-MSFruit and VegetablesDiazomethane4 pg (instrumental)11 pg (instrumental)78.6 - 109[1]
GC-MSSapota Fruit-1 ng/g2 ng/g-[8]
GC-FPDVegetables and FruitsBSTFA1 µg/kg3 µg/kg84.3 - 95.1[3]
GC-MSFruit(Trimethylsilyl) diazomethane (TMSD)1.0 µg/kg-83.2 - 118.21[2]
GC-EI-MS³Drinking and Surface WaterN-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)-0.1 µg/L88[4]

Table 2: LC-MS/MS Method Performance

Method TypeMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSGrapes-50 µg/kg-[4][7]
LC-MS/MSGrapes, Tomatoes, Lentils-0.01 µg/kg70 - 120[9]
LC-MS/MSWater0.02 µg/L-Satisfactory at 0.1 µg/L[10]
LC-MS/MSApples and Tomatoes--81.8 - 98.1[11]

Experimental Protocols

This section provides detailed methodologies for representative GC-MS and LC-MS/MS methods for ethephon analysis.

1. GC-MS Method with Derivatization (Methylation)

This protocol is based on the method described for the analysis of ethephon in fruits and vegetables.[1]

  • Sample Extraction:

    • Homogenize 20 g of the sample with 1 mL of 1 M citric acid.

    • Add 0.5 mL of hydrochloric acid and 50 g of anhydrous sodium sulfate.

    • Extract the mixture with 100 mL of ethyl acetate.[1] An alternative is to use acidic acetone containing 0.05 N acetic acid as the extracting solvent.[1]

  • Cleanup (if necessary):

    • Solid-phase extraction (SPE) can be employed for cleanup. NH₂ and SAX columns have been used for this purpose.[1]

  • Derivatization:

    • Add a 10 mL aliquot of diazomethane in acetone to the dried extract residue.

    • Let the reaction stand for 30 minutes at room temperature.

    • Evaporate the reaction mixture to near dryness at 40°C on a rotary evaporator and then completely dry it under a stream of nitrogen gas.

    • Dissolve the residue in 1 mL of acetone for GC-MS analysis.[1]

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C for 2 min, ramp to 220°C at 8°C/min, hold for 1 min, ramp to 290°C at 40°C/min, hold for 1 min.

    • Carrier Gas: Helium at an average velocity of 30 cm/s.

    • Injection Volume: 2 µL

    • MS Interface Temperature: 150°C

    • Ion Source Temperature: 200°C

    • Analysis Mode: Selected Ion Monitoring (SIM)[1]

2. Headspace GC Method (Indirect Analysis)

This protocol is based on the rapid and simple method for determining ethephon residues in agricultural products.[5]

  • Sample Preparation:

    • Homogenize the sample.

    • Place 5 g of the homogenized sample into a 24 mL reaction vial.

    • Add 4 mL of water and 1 mL of acetone to the vial.[5]

  • Ethylene Generation:

    • Add a sufficient amount of a strong base (e.g., potassium hydroxide) to raise the pH to 12-14 to decompose ethephon to ethylene.[5]

    • Seal the vial and incubate at a high temperature to facilitate the reaction.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Nitrogen at a flow rate of 5 mL/min.

    • Injection: Inject 1 mL of the headspace gas.[5]

3. LC-MS/MS Method (Direct Analysis)

This protocol is based on the QuPPe method and other direct injection approaches.[6][9]

  • Sample Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL tube.

    • Add 10 mL of acidified methanol (e.g., with 1% formic acid) or a methanol/water mixture.[6] Alternatively, for some matrices, extraction with deionized water followed by the addition of dichloromethane for purification can be used.[9]

    • Shake vigorously for one minute.[9]

    • Centrifuge the sample at 3000 rcf for 5 minutes.[9]

  • Cleanup (if necessary):

    • For some matrices, a cleanup step using primary secondary amine (PSA) adsorbent may be beneficial.[11]

  • LC-MS/MS Conditions:

    • Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of the polar ethephon.[4][7]

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).[9]

    • Ionization Mode: Electrospray ionization (ESI) in the negative mode is commonly used.[4][7]

    • MS/MS Detection: Monitor at least two specific precursor-to-product ion transitions for accurate identification and quantification.[4][11]

Method Comparison and Recommendations

FeatureGC-MSLC-MS/MS
Derivatization Usually required, adding time and potential for error.[1][7]Not required, allowing for direct analysis.[6]
Sample Throughput Can be lower due to the derivatization step.[1]Generally higher due to simpler sample preparation.[4][7]
Sensitivity Can achieve high sensitivity, especially with selective detectors.[1][8]Often offers excellent sensitivity and selectivity.[12]
Selectivity Good, but derivatization can sometimes introduce interferences.[1]Excellent, with the use of tandem mass spectrometry (MS/MS).[12]
Applicability Well-established for a variety of matrices.Highly versatile and particularly suited for polar analytes like ethephon.[12]

Recommendations:

  • For laboratories with existing GC-MS instrumentation and expertise in derivatization techniques, GC-MS can provide reliable and sensitive results. The headspace GC method is a simpler alternative if the required sensitivity is met.[5]

  • For high-throughput analysis and laboratories seeking a more direct and potentially more robust method for polar analytes, LC-MS/MS is the recommended technique.[12] The elimination of the derivatization step simplifies the workflow and can reduce analytical variability.[6]

Visualizing the Analytical Workflows

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Derivatization Methylation or Silylation Cleanup->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Acquisition and Processing GC_MS->Data

Caption: Workflow for GC-MS analysis of ethephon with derivatization.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acidified Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MS_MS LC-MS/MS Analysis Filtration->LC_MS_MS Data Data Acquisition and Processing LC_MS_MS->Data

Caption: Workflow for direct LC-MS/MS analysis of ethephon.

References

A Comparative Guide to the Characterization of Phosphonates by 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of various phosphonate compounds. The information is supported by experimental data to aid in the structural elucidation and analysis of this important class of organophosphorus compounds.

Introduction to Phosphonate Characterization by NMR

NMR spectroscopy is an indispensable tool for the structural analysis of phosphonate esters. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of ½, provides valuable additional information through its coupling to nearby protons (¹H) and carbons (¹³C). This guide focuses on the key features of ¹H and ¹³C NMR spectra that are characteristic of phosphonates, providing a comparative framework for researchers.

Comparative ¹H and ¹³C NMR Data of Common Phosphonates

The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly dependent on the structure of the phosphonate. Below are tables summarizing typical NMR data for a range of phosphonate esters, including dimethyl, diethyl, and diisopropyl esters with various alkyl and aryl substituents.

Diethyl Phosphonate Esters
Compound¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Diethyl phosphite δ 7.63 (s, 0.5H), 5.90 (s, 0.5H), 4.14-4.06 (m, 4H), 1.32 (t, J = 7.0, 6H)δ 61.7, 16.3
Diethyl ethylphosphonate [1]δ 4.15-4.01 (m, 4H), 1.72 (dq, J = 18.1, 7.6, 2H), 1.31 (t, J = 7.1, 6H), 1.15 (dt, J = 20.0, 7.6, 3H)[1]δ 61.5 (d, J = 6.5), 18.8 (d, J = 141.9), 16.5 (d, J = 5.9), 6.6 (d, J = 6.9)[1]
Diethyl p-tolylphosphonate [2]δ 7.85 – 7.51 (m, 2H), 7.30 – 7.26 (m, 2H), 4.21 – 3.92 (m, 4H), 2.40 (s, 3H), 1.31 (t, J = 7.0, 6H)[2]δ 142.8 (d, J = 3.1), 131.7 (d, J = 10.2), 129.1 (d, J = 15.4), 124.9 (d, J = 190.2), 61.9 (d, J = 5.4), 21.5 (d, J = 1.4), 16.2 (d, J = 6.6)[2]
Diethyl (3-methoxyphenyl)phosphonate [2]δ 7.79 – 7.71 (m, 2H), 7.01 – 6.93 (m, 2H), 4.19 – 3.99 (m, 4H), 3.85 (s, 3H), 1.31 (t, J = 7.1, 6H)[2]δ 162.7 (d, J = 3.4), 133.7 (d, J = 11.3), 119.4 (d, J = 195.1), 113.9 (d, J = 16.1), 61.8 (d, J = 5.3), 55.2, 16.2 (d, J = 6.5)[2]
Dimethyl Phosphonate Esters
Compound¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Dimethyl phosphite [1]δ 7.60 (s, 0.5H), 5.85 (s, 0.5H), 3.74 (t, J = 12.0, 6H)[1]δ 52.1 (d, J = 5.7)[1]
Dimethyl methylphosphonate δ 3.76 (d, J = 10.9, 6H), 1.45 (d, J = 17.6, 3H)δ 52.8 (d, J = 6.7), 11.0 (d, J = 144.3)
Dimethyl phenylphosphonate [2]δ 7.81 (dd, J = 13.4, 6.5, 2H), 7.58 (t, J = 7.4, 1H), 7.53 – 7.43 (m, 2H), 3.77 (d, J = 11.1, 6H)[2]δ 132.6 (d, J = 3.2), 131.8 (d, J = 9.9), 128.5 (d, J = 15.1), 126.8 (d, J = 188.9), 52.7 (d, J = 5.6)[2]
Diisopropyl Phosphonate Esters
Compound¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Diisopropyl phosphonate [3]δ 6.80 (d, J = 687.7, 1H), 4.70 (m, 2H), 1.33 (dd, J = 5.8, 3.5, 12H)[3]Not available
Tetraisopropyl pyridine-2,6-diylbis(phosphonate) [3]δ 8.05 (m, 2H), 7.88 (m, 1H), 4.85 (dq, J = 12.0, 5.7, 4H), 1.38 (dd, J = 6.2, 2.2, 12H), 1.32 (dd, J = 6.2, 2.1, 12H)[3]δ 153.59 (dd, J = 226.7, 22.1), 135.45 (t, J = 11.3), 128.83 (dd, J = 25.3, 3.1), 71.53 (d, J = 6.1), 23.56, 23.32[3]

Experimental Protocols

Accurate and reproducible NMR data are contingent on proper sample preparation and instrument parameter selection.

Sample Preparation
  • Sample Concentration : For ¹H NMR of small molecules, a concentration of 5-25 mg/mL is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg/mL is recommended.

  • Solvent Selection : A suitable deuterated solvent that completely dissolves the phosphonate sample should be chosen. The residual solvent peak should not overlap with signals of interest. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

  • Sample Filtration : To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. It is recommended to filter the sample through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Filling the NMR Tube : The sample solution should be transferred to the NMR tube to a height of approximately 4 cm (about 0.7 mL).

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR of phosphonates on a 400 MHz Bruker spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program : zg30 (a 30° pulse angle is used to allow for a shorter relaxation delay).

  • Acquisition Time (AQ) : ~3.0 seconds.

  • Relaxation Delay (D1) : 1.5 seconds.

  • Number of Scans (NS) : 8-16, depending on the sample concentration.

  • Spectral Width (SW) : 16 ppm.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program : zgdc30 (30° pulse with proton decoupling).

  • Acquisition Time (AQ) : ~1.0 second.

  • Relaxation Delay (D1) : 2.0 seconds.

  • Number of Scans (NS) : 128 or higher, depending on the sample concentration and solubility.

  • Spectral Width (SW) : 240 ppm.

Data Interpretation and Structural Elucidation Workflow

The process of characterizing a phosphonate using ¹H and ¹³C NMR follows a logical workflow, from sample preparation to the final structural assignment. This workflow often involves a combination of 1D and 2D NMR experiments.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample_Weighing Weigh Sample Solvent_Selection Select Deuterated Solvent Sample_Weighing->Solvent_Selection Dissolution Dissolve Sample Solvent_Selection->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration 1H_NMR 1D ¹H NMR Filtration->1H_NMR 13C_NMR 1D ¹³C{¹H} NMR 1H_NMR->13C_NMR 31P_NMR 1D ³¹P{¹H} NMR 1H_NMR->31P_NMR DEPT DEPT 13C_NMR->DEPT 2D_NMR 2D NMR (COSY, HSQC, HMBC) DEPT->2D_NMR Chem_Shift Analyze Chemical Shifts 2D_NMR->Chem_Shift Coupling Analyze Coupling Constants (J-coupling) 31P_NMR->Coupling Chem_Shift->Coupling Integration Analyze ¹H Integration Coupling->Integration Structure Propose Structure Integration->Structure Assignment Assign Signals Structure->Assignment

General workflow for phosphonate characterization by NMR.

Workflow Description:

  • Sample Preparation : The initial and crucial step involves accurately preparing the NMR sample to ensure high-quality spectra.

  • NMR Data Acquisition : A series of NMR experiments are performed.

    • A standard ¹H NMR provides information on the proton environments and their integrations.

    • A proton-decoupled ¹³C NMR reveals the number of unique carbon environments.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

    • A ³¹P NMR spectrum, often proton-decoupled, confirms the presence of the phosphonate group and can provide information about its electronic environment.

  • Data Analysis & Structure Elucidation : The acquired spectra are analyzed in a systematic manner.

    • Chemical shifts provide information about the electronic environment of each nucleus.

    • Coupling constants , particularly J(P,H) and J(P,C), are diagnostic for the number of bonds separating the coupled nuclei and are invaluable for assigning the structure around the phosphorus atom.

    • The integration of the ¹H NMR signals gives the relative number of protons in each environment.

    • Based on all the collected data, a chemical structure is proposed .

    • Finally, all signals in the spectra are assigned to their corresponding nuclei in the proposed structure to confirm its validity.

By following this comprehensive approach, researchers can confidently characterize the chemical structure of known and novel phosphonate compounds.

References

A Comparative Guide to (2-chloroethyl)phosphonic dichloride and Other Phosphorylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly in the realm of drug development and molecular biology, the phosphorylation of molecules is a critical step for modulating their biological activity, solubility, and targeting. This guide provides an objective comparison of (2-chloroethyl)phosphonic dichloride with other commonly employed phosphorylating agents. The performance of these agents is evaluated based on available experimental data, with a focus on reaction efficiency, selectivity, and stability.

Overview of Phosphorylating Agents

Phosphorylation, the addition of a phosphoryl group (-PO₃²⁻) to a molecule, is a ubiquitous post-translational modification and a key strategy in prodrug design. Phosphorylating agents are the reagents that facilitate this transformation. Their efficacy is determined by several factors, including their reactivity, selectivity towards the target functional group (typically hydroxyl or amino groups), and the stability of the resulting phosphorylated product. This comparison focuses on (2-chloroethyl)phosphonic dichloride and contrasts it with other prevalent agents such as phosphoryl chloride (POCl₃) and phosphoramidites.

(2-chloroethyl)phosphonic dichloride: A Profile

(2-chloroethyl)phosphonic dichloride is a reactive organophosphorus compound used in the synthesis of phosphonates. Its chemical structure features a P-C bond, which is a key characteristic of phosphonates, distinguishing them from phosphates which have a P-O-C linkage. This structural difference imparts greater stability to the resulting phosphonate esters against enzymatic hydrolysis.

Key Features:

  • High Reactivity: The two chlorine atoms attached to the phosphorus center make it highly susceptible to nucleophilic attack by alcohols and amines, driving the phosphorylation reaction.

  • Formation of Stable Phosphonates: The resulting phosphonate linkage is generally more resistant to cleavage by phosphatases compared to phosphate esters, a desirable trait for certain therapeutic applications.

  • Use in Prodrug Synthesis: It is a precursor for the synthesis of various phosphonate prodrugs, which are designed to improve the bioavailability of active pharmaceutical ingredients.

Comparative Performance of Phosphorylating Agents

The selection of an appropriate phosphorylating agent is contingent on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and required selectivity. Below is a comparative summary of (2-chloroethyl)phosphonic dichloride with other common agents. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in publicly available literature. Therefore, the following data is compiled from various sources.

Phosphorylating AgentTypical Substrate(s)Typical Yield (%)Reaction ConditionsSelectivityStability of Agent
(2-chloroethyl)phosphonic dichloride Alcohols (e.g., Ethylene Oxide)>970-100°C, 8-18 hoursModerate to HighMoisture sensitive; reacts vigorously with water.
Phosphoryl Chloride (POCl₃) Primary and Secondary AlcoholsVariable (can be high, but over-reaction is common)0°C to reflux, often in the presence of a base (e.g., pyridine)Low; can lead to di- and tri-substitutionHighly moisture sensitive; corrosive.
Phosphoramidites (e.g., dibenzyl N,N-diisopropylphosphoramidite) Alcohols, Amines90-98Room temperature, requires an activator (e.g., tetrazole) and subsequent oxidationHighSensitive to moisture and air; requires inert atmosphere.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the practical aspects of using these reagents.

Protocol 1: Synthesis of bis(2-chloroethyl) (2-chloroethyl)phosphonate using (2-chloroethyl)phosphonic dichloride

This protocol is adapted from a patent describing the reaction of (2-chloroethyl)phosphonic dichloride with ethylene oxide.

Materials:

  • (2-chloroethyl)phosphonic dichloride

  • Ethylene oxide

  • Nitrogen gas

  • Reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, charge the (2-chloroethyl)phosphonic dichloride.

  • Cool the vessel to a temperature between 0°C and 10°C.

  • Slowly bubble ethylene oxide gas into the stirred solution of (2-chloroethyl)phosphonic dichloride.

  • Maintain the reaction temperature between 0°C and 100°C for 8 to 18 hours.

  • After the reaction is complete, remove any residual ethylene oxide under reduced pressure.

  • The resulting product is bis(2-chloroethyl) (2-chloroethyl)phosphonate.

Expected Yield: >97%[1]

Protocol 2: Phosphorylation of Benzyl Alcohol using Phosphoryl Chloride

This is a general procedure for the phosphorylation of a primary alcohol using POCl₃.

Materials:

  • Benzyl alcohol

  • Phosphoryl chloride (POCl₃)

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve benzyl alcohol in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phosphoryl chloride in anhydrous diethyl ether to the cooled solution of benzyl alcohol, while stirring.

  • Add pyridine dropwise to the reaction mixture to scavenge the HCl byproduct.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Phosphorylation of an Alcohol using a Phosphoramidite Reagent

This protocol outlines the general steps for phosphorylation using a phosphoramidite, followed by oxidation.

Materials:

  • Alcohol substrate

  • Dibenzyl N,N-diisopropylphosphoramidite (or another suitable phosphoramidite)

  • Tetrazole (activator)

  • tert-Butyl hydroperoxide (TBHP) or m-chloroperoxybenzoic acid (mCPBA) (oxidizing agent)

  • Anhydrous acetonitrile (or other suitable solvent)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate and the phosphoramidite reagent in anhydrous acetonitrile.

  • Add a solution of tetrazole in anhydrous acetonitrile to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

  • Once the phosphitylation is complete, cool the reaction mixture to 0°C.

  • Add the oxidizing agent (e.g., TBHP or mCPBA) and continue stirring for another 1-2 hours.

  • Quench the reaction and work up as appropriate for the substrate and product.

  • Purify the resulting phosphate ester by column chromatography.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a key biological signaling pathway where phosphorylation is central and a typical experimental workflow for analyzing phosphorylation.

ERK_Signaling_Pathway ERK1/2 Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 Ligand binding SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK (inactive) MEK->ERK phosphorylates pERK p-ERK (active) ERK->pERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors translocates to nucleus and phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response regulates gene expression Phosphorylation_Workflow Experimental Workflow for Phosphorylation Analysis Start Start: Phosphorylation Reaction Reaction Substrate + Phosphorylating Agent Start->Reaction Quench Reaction Quenching & Workup Reaction->Quench Purification Purification (e.g., Column Chromatography) Quench->Purification Analysis Analysis of Product Purification->Analysis NMR ³¹P NMR Spectroscopy (Quantitative Analysis) Analysis->NMR Yield & Purity MS Mass Spectrometry (Structural Confirmation) Analysis->MS Identity End End: Characterized Phosphorylated Product NMR->End MS->End

References

A Comparative Guide to the Synthesis of 2-Chloroethylphosphonates: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloroethylphosphonates is a critical process in the production of various commercially important compounds, most notably the plant growth regulator Ethephon (2-chloroethylphosphonic acid). The traditional industrial synthesis, while established, often suffers from moderate yields and the formation of impurities. This guide provides a comprehensive comparison of alternative reagents and methodologies that offer significant improvements in yield, purity, and reaction conditions.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for 2-chloroethylphosphonates is often a trade-off between reagent availability, reaction conditions, and desired product purity. The following table summarizes the key quantitative data for the traditional method and two notable alternatives.

ParameterTraditional Method (Michaelis-Arbuzov)Improved Protocol (via Diisopropyl Intermediate)Dichloride Route
Starting Materials Tris(2-chloroethyl) phosphiteTriisopropyl phosphite, 1-bromo-2-chloroethane2-Chloroethylphosphonic dichloride, Ethylene oxide
Key Intermediate Bis(2-chloroethyl)-2-chloroethylphosphonateDiisopropyl-2-chloroethylphosphonateNot Applicable
Yield of Intermediate ~55%[1]78%[1]Not Applicable
Overall Yield Low to Moderate90%[1]≥ 97%
Product Purity Often contaminated with intermediates[1]> 99%[1]≥ 97.5%
Key Advantages Utilizes readily available starting materials.High yield and purity, avoids harsh hydrolysis of chlorinated ester.[1]High yield and purity, avoids high-temperature rearrangement.
Key Disadvantages Incomplete hydrolysis, formation of byproducts, low yield.[1]Requires an additional intermediate synthesis step.Requires specialized starting material (dichloride).

Synthetic Pathways and Logical Relationships

The choice of synthetic strategy dictates the sequence of reactions and the intermediates formed. The following diagrams illustrate the workflows for the three primary methods discussed.

cluster_0 Traditional Michaelis-Arbuzov Route A0 Tris(2-chloroethyl) phosphite B0 Bis(2-chloroethyl)-2-chloroethylphosphonate A0->B0 Heat (Rearrangement) Yield: ~55% C0 2-Chloroethylphosphonic acid B0->C0 Acid Hydrolysis (HCl)

Diagram 1. Traditional Michaelis-Arbuzov Synthesis

cluster_1 Improved Protocol A1 Triisopropyl phosphite + 1-Bromo-2-chloroethane B1 Diisopropyl-2-chloroethylphosphonate A1->B1 Reflux Yield: 78% C1 Di(trimethylsilyl)-2-chloroethylphosphonate B1->C1 Bromotrimethylsilane Yield: 70% D1 2-Chloroethylphosphonic acid C1->D1 Hydrolysis Overall Yield: 90%

Diagram 2. Improved Synthesis via Diisopropyl Intermediate

cluster_2 Dichloride Route A2 2-Chloroethylphosphonic dichloride + Ethylene oxide B2 Bis(2-chloroethyl)-2-chloroethylphosphonate A2->B2 0-100°C, 8-18h Yield: ≥97% C2 2-Chloroethylphosphonic acid B2->C2 Acid Hydrolysis (HCl)

Diagram 3. Synthesis from 2-Chloroethylphosphonic Dichloride

Detailed Experimental Protocols

For reproducible results, detailed experimental procedures are essential. The following sections provide protocols for the key synthetic transformations discussed.

Protocol 1: Traditional Synthesis of 2-Chloroethylphosphonic Acid

This method involves the thermal rearrangement of tris(2-chloroethyl)phosphite followed by acid hydrolysis.

Stage 1: Isomerization of Tris(2-chloroethyl) phosphite [1]

  • Heat tris(2-chloroethyl)phosphite to reflux.

  • The Michaelis-Arbuzov rearrangement occurs, yielding bis(2-chloroethyl)-2-chloroethylphosphonate.

  • The typical yield for this step is approximately 55%.[1]

Stage 2: Acid Hydrolysis [1][2]

  • Hydrolyze the bis(2-chloroethyl)-2-chloroethylphosphonate using 37% hydrochloric acid or by bubbling gaseous HCl through the heated intermediate (140-200°C).[2]

  • This hydrolysis step is often incomplete, leading to contamination of the final product.[1]

Protocol 2: Improved Synthesis of 2-Chloroethylphosphonic Acid

This protocol offers higher yield and purity through the use of a diisopropyl phosphonate intermediate.[1]

Stage 1: Synthesis of Diisopropyl-2-chloroethylphosphonate [1]

  • Reflux a mixture of triisopropylphosphite (1 eq) and 1-bromo-2-chloroethane (1.5 eq) for several hours.

  • Isolate the pure diisopropyl-2-chloroethylphosphonate by distillation at 62°C/0.1 mmHg.

  • The expected yield is 78%.[1]

Stage 2: Synthesis of Di(trimethylsilyl)-2-chloroethylphosphonate [1]

  • Heat diisopropyl-2-chloroethylphosphonate (1 eq) in acetonitrile at 50°C under a nitrogen atmosphere.

  • Add bromotrimethylsilane (1.5 eq) dropwise.

  • After 24 hours, isolate the pure di(trimethylsilyl)-2-chloroethylphosphonate by distillation at 70°C/0.2 mmHg.

  • The expected yield is 70%.[1]

Stage 3: Hydrolysis to 2-Chloroethylphosphonic Acid [1]

  • Hydrolyze the di(trimethylsilyl)-2-chloroethylphosphonate intermediate (1 eq) with water or methanol (1.5 eq) at 20°C for 1 hour.

  • Concentrate the mixture under reduced pressure to precipitate the product.

  • Filter the precipitated 2-chloroethylphosphonic acid and purify by washing with dichloromethane (CH2Cl2).

  • A pure product (>99%) is obtained with a 90% yield.[1]

Protocol 3: Synthesis of Bis(2-chloroethyl)-2-chloroethylphosphonate from 2-Chloroethylphosphonic Dichloride

This high-yield method avoids the high-temperature rearrangement step.

  • Charge a reactor with 2-chloroethylphosphonic dichloride.

  • Add ethylene oxide to the reactor.

  • Maintain the reaction temperature between 0 and 100°C for 8 to 18 hours.

  • After the reaction is complete, remove residual ethylene oxide under reduced pressure to obtain the target product.

  • The reported yield is greater than or equal to 97%, with a purity of greater than or equal to 97.5%.

Conclusion

For researchers and professionals in drug development and agrochemical synthesis, the choice of synthetic route for 2-chloroethylphosphonates has significant implications for product quality and process efficiency. While the traditional Michaelis-Arbuzov rearrangement is a long-standing industrial method, its limitations in yield and purity have driven the development of superior alternatives.

The improved protocol utilizing a diisopropyl-2-chloroethylphosphonate intermediate stands out for its ability to deliver a high-purity product in excellent yield, albeit with additional synthetic steps.[1] For applications where very high purity is paramount, this method is a strong contender.

The dichloride route presents a highly efficient alternative that circumvents the problematic high-temperature rearrangement of the traditional method, offering both high yield and purity. The primary consideration for this route is the availability and cost of the 2-chloroethylphosphonic dichloride starting material.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including scale, purity standards, and economic constraints. This guide provides the necessary data and protocols to make an informed decision based on a comparative assessment of these viable synthetic methodologies.

References

A Comparative Guide to the Validation of Ethephon Purity: Titration vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques for the validation of ethephon purity: the traditional titrimetric method and the modern High-Performance Liquid Chromatography (HPLC) approach. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of ethephon-based products in research and development. This document presents experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most suitable method for specific analytical needs.

Introduction to Ethephon and Purity Validation

Ethephon, or (2-chloroethyl)phosphonic acid, is a widely used plant growth regulator.[1][2] Its primary mode of action is the release of ethylene gas, a natural plant hormone that influences various physiological processes, including fruit ripening, flowering, and leaf abscission. The purity of technical grade ethephon is a critical quality attribute, as impurities can affect its efficacy and toxicological profile. Regulatory bodies like the Food and Agriculture Organization (FAO) have established specifications for ethephon technical material, typically requiring a minimum purity of 910 g/kg.[1][2] Accurate and precise analytical methods are therefore essential for the quality control of ethephon.

Methodologies: A Head-to-Head Comparison

The two primary methods for determining ethephon purity are a classic indirect titration method and a more contemporary direct analysis by HPLC.

Titrimetric Method

The titrimetric method for ethephon analysis is an indirect approach based on the chemical decomposition of the active ingredient.[3] This method, recognized by bodies like the Collaborative International Pesticide Analytical Council (CIPAC), involves the thermal decomposition of ethephon in an alkaline solution. This reaction releases ethylene and dihydrogen phosphate. The subsequent titration of the formed dihydrogen phosphate with a standardized sodium hydroxide solution allows for the quantification of the original ethephon content.[3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a direct and highly specific method for ethephon analysis.[4][5][6][7] This technique separates ethephon from impurities based on its chemical properties as it passes through a chromatographic column. The subsequent detection by a mass spectrometer allows for precise identification and quantification. The "Quick Polar Pesticides Method" (QuPPe) is a well-established protocol for the analysis of polar pesticides like ethephon in various matrices.[8]

Experimental Protocols

Titrimetric Method Protocol

This protocol is based on the principles of the CIPAC titrimetric method.[3]

  • Sample Preparation: Accurately weigh a sample of ethephon technical material (sufficient to neutralize approximately 15-20 mL of 0.5 M NaOH) into a flask. Dissolve the sample in a known volume of distilled water.

  • Neutralization: Neutralize the acidic sample solution to a pH of 7.0 with a standardized sodium hydroxide solution (e.g., 0.5 M NaOH).

  • Decomposition: Add a specific volume of a concentrated alkaline solution (e.g., sodium hydroxide) to the neutralized sample. Heat the mixture under reflux for a defined period (e.g., 60 minutes) to ensure complete decomposition of ethephon to ethylene and dihydrogen phosphate.

  • Titration: After cooling the solution to room temperature, titrate the dihydrogen phosphate formed during decomposition with a standardized sodium hydroxide solution (e.g., 0.1 M NaOH) to a potentiometric endpoint.

  • Calculation: Calculate the ethephon content based on the volume of titrant consumed, its concentration, and the initial sample weight.

HPLC-MS/MS Method Protocol

This protocol is a representative example for the analysis of ethephon purity.

  • Standard Preparation: Prepare a stock solution of ethephon reference standard in a suitable solvent (e.g., methanol/water).[6] From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh the ethephon technical material and dissolve it in the same solvent used for the standards to a known concentration.[6]

  • Chromatographic Conditions:

    • Column: A suitable column for polar compounds, such as a C18 or a specialized polar pesticide column.[6][7]

    • Mobile Phase: A gradient or isocratic mobile phase, often consisting of a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.[7]

    • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

    • Injection Volume: A small injection volume, typically 5-10 µL.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for ethephon.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for ethephon.

  • Quantification: Construct a calibration curve by plotting the peak area of the ethephon standard against its concentration. Determine the concentration of ethephon in the sample by comparing its peak area to the calibration curve.

Data Presentation: Comparative Analysis

ParameterTitrimetric MethodHPLC-MS/MS Method
Principle Indirect; based on chemical decomposition and titration of a byproduct.[3]Direct; based on chromatographic separation and mass spectrometric detection.[6][7]
Specificity Lower; may be affected by acidic or basic impurities that react with the titrant.High; able to separate and specifically quantify ethephon in the presence of impurities.
Sensitivity Lower; typically suitable for high concentration assays (purity of technical material).High; can be used for both high concentration assays and trace-level residue analysis.
Typical Purity Result ~85-95% (dependent on sample and potential interferences)>98% (for a high-quality technical grade)
Precision (RSD) Typically < 2%Typically < 5%
Analysis Time Longer; involves sample preparation, reflux, and titration steps.Shorter; rapid sample preparation and automated analysis.
Equipment Cost Low; requires standard laboratory glassware and a titrator.High; requires a sophisticated HPLC system and a mass spectrometer.
Solvent Consumption LowModerate to High
Automation Potential Moderate (with an autotitrator)High (with an autosampler and data processing software)

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both the titrimetric and HPLC methods for ethephon purity validation.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh Weigh Ethephon Sample dissolve Dissolve in Water weigh->dissolve neutralize Neutralize with NaOH dissolve->neutralize decompose Alkaline Decomposition (Heat) neutralize->decompose titrate Titrate Dihydrogen Phosphate decompose->titrate calculate Calculate Purity (%) titrate->calculate

Caption: Workflow for Ethephon Purity Validation by Titration.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_result Data Processing & Result prep_std Prepare Standard Solutions inject Inject into HPLC prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data_analysis Data Analysis & Quantification detect->data_analysis

Caption: Workflow for Ethephon Purity Validation by HPLC-MS/MS.

Conclusion

Both titrimetric and HPLC methods can be employed for the validation of ethephon purity. The choice between the two depends on the specific requirements of the analysis.

  • Titration is a cost-effective and straightforward method that provides a good overall measure of the acidic components in an ethephon sample. It is an absolute method that, for high-purity materials without interfering acidic or basic impurities, can be quite accurate. However, its lack of specificity is a significant drawback, as it cannot distinguish ethephon from other acidic impurities.

  • HPLC , particularly LC-MS/MS, is a superior method in terms of specificity, sensitivity, and speed. It allows for the direct quantification of ethephon, separating it from potential impurities and degradation products. While the initial investment in equipment is high, the accuracy, reliability, and high-throughput capabilities of HPLC make it the preferred method for rigorous quality control, regulatory submissions, and in-depth analysis of ethephon purity. For research and drug development, where a comprehensive understanding of the impurity profile is crucial, HPLC is the recommended method.

References

A Comparative Analysis of Ethephon Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the primary industrial synthesis of ethephon and its alternatives, offering a comparative look at their methodologies, performance, and byproducts. This guide provides researchers, scientists, and drug development professionals with the necessary data to evaluate and select the most suitable synthesis route for their specific applications.

Ethephon, or (2-chloroethyl)phosphonic acid, is a widely utilized plant growth regulator. Its efficacy lies in its ability to release ethylene, a natural plant hormone, upon decomposition within plant tissues. This controlled release of ethylene allows for the manipulation of various physiological processes in plants, including fruit ripening, flower induction, and leaf abscission. The industrial production of ethephon is dominated by a multi-step process, though alternative synthetic pathways exist. This guide provides a comparative study of these routes, presenting available data on their performance and detailed experimental protocols.

Comparative Performance of Ethephon Synthesis Routes

The selection of a synthesis route for ethephon is often a trade-off between yield, purity, cost, and environmental impact. The primary industrial route, leveraging phosphorus trichloride and ethylene oxide, is well-established and capable of producing high-purity ethephon.[1] Alternative routes, while potentially offering advantages in specific contexts, are less common in large-scale production. The following table summarizes the key performance indicators for different synthesis routes based on available data.

Synthesis RouteKey ReactantsTypical YieldTypical PurityKey AdvantagesKey Disadvantages
Primary Industrial Route Phosphorus trichloride, Ethylene oxide>90% (nearly quantitative)[2]>90%[1][2]Well-established, high yield and purityInvolves hazardous materials, potential for chlorinated byproducts
Vinyl Chloride Route Vinyl chloride, Dialkyl phosphiteData not readily availableData not readily availablePotentially simpler starting materialsUse of vinyl chloride (a carcinogen), less established
Free-Radical Polymerization Route Vinylphosphonic acid derivativesData not readily availableData not readily availablePotential for novel polymer-based delivery systemsLess direct route to ethephon, requires subsequent hydrolysis

Experimental Protocols

Primary Industrial Synthesis Route: From Phosphorus Trichloride and Ethylene Oxide

This route is the most common method for industrial-scale production of ethephon.[3][4] It involves three main stages: esterification, rearrangement, and acid hydrolysis.

Experimental Protocol:

  • Esterification: Phosphorus trichloride is reacted with ethylene oxide to form tris(2-chloroethyl) phosphite. This reaction is typically carried out at controlled temperatures to manage its exothermic nature.[5][6]

  • Michaelis-Arbuzov Rearrangement: The tris(2-chloroethyl) phosphite intermediate undergoes a thermal Michaelis-Arbuzov rearrangement to yield bis(2-chloroethyl) 2-chloroethylphosphonate.[1][7][8][9] This intramolecular rearrangement is a key step in forming the stable P-C bond.

  • Acid Hydrolysis: The bis(2-chloroethyl) 2-chloroethylphosphonate is then hydrolyzed with a strong acid, typically hydrochloric acid, under elevated temperature and pressure. This step cleaves the ester bonds to produce ethephon and 2-chloroethanol as a byproduct. The final product can be purified to achieve a high level of purity.[1][2]

Key Impurities and Byproducts: The industrial synthesis can lead to the formation of several impurities, including unreacted starting materials, intermediates, and byproducts from side reactions. Common impurities can include 2-chloroethyl phosphonic acid monoester and various chlorinated organic compounds.[10] Vinylphosphonic acid can also be present as an impurity.[11]

Alternative Synthesis Route: From Vinyl Chloride

An alternative approach involves the reaction of vinyl chloride with a dialkyl phosphite.

Experimental Protocol (General Outline):

  • A dialkyl phosphite, such as diethyl phosphite, is reacted with vinyl chloride in the presence of a radical initiator or under conditions that promote addition.

  • This reaction forms a dialkyl chloroethylphosphonate.

  • The resulting ester is then hydrolyzed, typically under acidic conditions, to yield ethephon.

Note: Detailed, publicly available experimental protocols with performance data for this route are limited.

Alternative Synthesis Route: Via Free-Radical Polymerization

This route involves the polymerization of vinylphosphonic acid or its derivatives, which can then be modified or hydrolyzed to release ethephon.[12][13][14][15] This approach is less of a direct synthesis of ethephon and more related to the creation of ethephon-releasing polymers.

Experimental Protocol (Conceptual Outline):

  • Vinylphosphonic acid or a suitable derivative is polymerized using free-radical initiation.

  • The resulting polymer contains phosphonic acid groups along the polymer chain.

  • Further chemical modification or controlled hydrolysis of the polymer can be employed to release ethephon or ethylene.

Note: This is a more specialized route, and protocols are highly dependent on the desired polymer characteristics.

Mechanism of Action: The Ethylene Signaling Pathway

Ethephon's primary function as a plant growth regulator is to release ethylene within the plant's tissues. Ethylene, a gaseous hormone, then initiates a complex signaling cascade that leads to various physiological responses. The simplified ethylene signaling pathway is depicted below. In the absence of ethylene, the ethylene receptors activate CTR1, which in turn represses the downstream signaling pathway. When ethylene is present, it binds to the receptors, inactivating them and lifting the repression of the downstream components, ultimately leading to the activation of ethylene-responsive genes.

EthyleneSignaling cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus cluster_Response Cellular Response Ethylene Ethylene Receptor ETR1/ERS1 Receptors Ethylene->Receptor Binds Ethylene->Receptor Inactivates Receptor CTR1 CTR1 (Kinase) Receptor->CTR1 Activates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N Phosphorylates & Inhibits EIN2_C EIN2 (C-terminus) EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2_C->EIN3_EIL1 Stabilizes ERFs ERFs (Ethylene Response Factors) EIN3_EIL1->ERFs Activates DNA Ethylene Responsive Genes ERFs->DNA Binds & Regulates Transcription Response Fruit Ripening, Senescence, Growth Inhibition DNA->Response No_Ethylene In the absence of Ethylene With_Ethylene In the presence of Ethylene

References

Unmasking Ethephon Synthesis: A Mass Spectrometry Guide to Byproduct Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and agricultural chemicals is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the identification and quantification of byproducts generated during the synthesis of ethephon, a widely used plant growth regulator. We delve into the experimental protocols and present quantitative data to offer a comprehensive resource for quality control and analytical method development.

Ethephon, or (2-chloroethyl)phosphonic acid, is synthesized through a multi-step process that can introduce several impurities. The presence of these byproducts can impact the efficacy and safety of the final product. Therefore, robust analytical methods are crucial for their detection and quantification. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose, offering high sensitivity and selectivity.

Comparison of Analytical Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the two primary methods employed for the analysis of ethephon and its synthesis byproducts. Each technique presents distinct advantages and limitations.

LC-MS/MS is often preferred for its ability to directly analyze thermally labile and polar compounds like ethephon and its primary byproduct, mono 2-chloroethyl ester of 2-chloroethyl phosphonic acid (MEPHA), without the need for derivatization. This simplifies sample preparation and reduces the potential for analytical errors. The use of electrospray ionization (ESI) in negative mode is common for these acidic compounds.

GC-MS , on the other hand, is highly effective for the analysis of volatile impurities such as 1,2-dichloroethane. For non-volatile compounds like ethephon and MEPHA, a derivatization step, such as methylation with diazomethane, is necessary to increase their volatility for gas chromatographic separation.[1] While this adds a step to the workflow, GC-MS can offer excellent chromatographic resolution and established libraries for spectral matching.

Another approach for ethephon analysis involves headspace GC, where ethephon is decomposed to ethylene under alkaline conditions, and the liberated ethylene is quantified.[2][3] This is an indirect method and may be less suitable for the simultaneous analysis of non-volatile byproducts.

Key Synthesis Byproducts and Their Mass Spectrometric Signatures

The primary byproducts of concern in technical-grade ethephon are:

  • Mono 2-chloroethyl ester of 2-chloroethyl phosphonic acid (MEPHA): A structurally related impurity.

  • 1,2-Dichloroethane: A residual solvent from the synthesis process.

  • Vinylphosphonic acid: A potential byproduct mentioned in patent literature.

The following table summarizes the key mass spectrometric parameters for the identification of ethephon and its main byproducts.

CompoundMolecular WeightIonization ModePrecursor Ion (m/z)Product Ions (m/z)
Ethephon144.5ESI (-)143107, 79[4][5]
MEPHA206.0ESI (-)205Likely fragments include loss of chloroethyl group and phosphate moieties
1,2-Dichloroethane98.96EI (+)9862, 64, 27[6][7]
Vinylphosphonic acid108.03ESI (-)107Likely fragments related to the phosphonic acid group

Quantitative Performance of Mass Spectrometry Methods

The following table provides a comparative summary of the quantitative performance of LC-MS/MS and GC-MS for the analysis of ethephon, which serves as a benchmark for the analysis of its byproducts.

ParameterLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) 0.02 mg/kg[4]4 pg (on-column)[1]
Limit of Quantification (LOQ) 0.92 mg/kg[8]-
Recovery 83-96%[4]78.6-109%[1]
Linearity (R²) >0.999[8]>0.999
Analysis Time ~10-15 minutes~20-30 minutes

Experimental Protocols

LC-MS/MS Method for Ethephon and Polar Byproducts

This protocol is a generalized procedure for the analysis of ethephon and MEPHA.

  • Sample Preparation:

    • Accurately weigh 1 g of the technical ethephon sample.

    • Dissolve the sample in 10 mL of a suitable solvent mixture, such as methanol and water.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good retention of polar analytes.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Key Transitions:

      • Ethephon: 143 -> 107 (quantification), 143 -> 79 (confirmation).[4][5]

      • MEPHA: A precursor ion of m/z 205 would be monitored with product ions determined from authentic standards.

GC-MS Method for Volatile and Derivatized Byproducts

This protocol is suitable for the analysis of 1,2-dichloroethane and derivatized ethephon/MEPHA.

  • Sample Preparation (for 1,2-dichloroethane):

    • Employ a headspace sampling technique.

    • Place a known amount of the ethephon sample in a headspace vial.

    • Heat the vial to a specific temperature (e.g., 80°C) to allow volatile compounds to partition into the headspace.

    • Inject a portion of the headspace gas into the GC-MS.

  • Sample Preparation (for ethephon/MEPHA derivatization):

    • Evaporate the solvent from the dissolved sample under a stream of nitrogen.

    • Add a derivatizing agent, such as a solution of diazomethane in diethyl ether.

    • Allow the reaction to proceed for 30 minutes at room temperature.[1]

    • Evaporate the excess reagent and redissolve the residue in a suitable solvent for GC injection.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or DB-1701.[2]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting from a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) to separate the analytes.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI).

    • Scan Type: Full scan to identify unknown impurities and selected ion monitoring (SIM) for quantification of known byproducts.

    • Key Ions for 1,2-dichloroethane: m/z 62, 64, 98.[6][7]

    • Key Ions for derivatized ethephon: m/z 110, 109.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the overall process from ethephon synthesis to the comparative analysis of its byproducts by mass spectrometry.

Ethephon_Byproduct_Analysis cluster_synthesis Ethephon Synthesis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_results Data Analysis & Comparison synthesis Chemical Synthesis ethephon Technical Ethephon synthesis->ethephon byproducts Synthesis Byproducts (MEPHA, 1,2-Dichloroethane, etc.) synthesis->byproducts sample_prep Dissolution & Dilution lc_sample Direct Injection (for LC-MS/MS) sample_prep->lc_sample gc_sample Derivatization / Headspace (for GC-MS) sample_prep->gc_sample lcms LC-MS/MS Analysis lc_sample->lcms gcms GC-MS Analysis gc_sample->gcms data_analysis Quantification & Identification lcms->data_analysis gcms->data_analysis comparison Method Comparison (Performance & Suitability) data_analysis->comparison

Caption: Workflow for the analysis of ethephon synthesis byproducts.

Conclusion

The choice between LC-MS/MS and GC-MS for the analysis of ethephon synthesis byproducts depends on the specific analytical goals. LC-MS/MS offers a more direct and often faster approach for polar byproducts like MEPHA, while GC-MS remains a powerful tool for volatile impurities and can provide excellent sensitivity for derivatized non-volatile compounds. For comprehensive quality control of technical-grade ethephon, a combination of both techniques may be the most effective strategy, ensuring the detection and quantification of a wide range of potential impurities. This guide provides the foundational knowledge and experimental considerations for researchers to develop and validate robust analytical methods for ensuring the purity and safety of ethephon products.

References

A Comparative Guide to the Efficacy of Ethephon and Other Ethylene-Releasing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ethephon against other ethylene-releasing alternatives, supported by experimental data and detailed methodologies. Ethylene is a crucial gaseous plant hormone that regulates a wide array of physiological processes, including fruit ripening, seed germination, leaf abscission, and stress responses.[1][2][3] The controlled application of ethylene is therefore of significant interest in agricultural and research settings. Ethephon (2-chloroethylphosphonic acid) is one of the most widely used plant growth regulators due to its ability to release ethylene gas upon absorption into plant tissues.[4][5][6]

Comparative Performance of Ethylene-Releasing Compounds

The efficacy of an ethylene-releasing compound is determined by its release mechanism, the rate and duration of ethylene evolution, and the biological effects of its byproducts. Ethephon's primary alternative for research applications is 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to ethylene in plants.[7][8]

Table 1: Quantitative Comparison of Ethylene-Releasing Compounds

FeatureEthephon (2-chloroethylphosphonic acid)1-Aminocyclopropane-1-Carboxylic Acid (ACC)
Release Mechanism pH-dependent chemical decomposition.[4][9][10] Stable at low pH (<3), it breaks down in the higher pH of plant cytoplasm (>4) to release ethylene.[10]Enzymatic conversion via ACC oxidase (ACO) within the plant tissue.[7][11] This is the final step in the natural ethylene biosynthesis pathway.
Release Kinetics Slower, sustained, and prolonged release.[9][12] The peak ethylene release typically occurs between 12 to 18 hours after application.[12]Release is dependent on the plant's endogenous ACC oxidase activity, which can vary by species, tissue type, and developmental stage.[12]
Byproducts Ethylene, phosphate, and chloride ions.[4][13][14] These decomposition products may have non-specific physiological effects.[12][13]Ethylene, CO2, and hydrogen cyanide. The plant detoxifies the cyanide. The primary signaling molecule is ethylene itself.
Effective Conc. Range 10 µM - 10 mM.[12] Concentrations up to 1000 ppm are used for applications like promoting fruit ripening.[9][14]Highly variable depending on the plant tissue's ability to convert it to ethylene. Exogenous application is a common proxy for ethylene treatment.[7]
Key Remarks Widely used commercially due to low cost and effectiveness.[4] However, the release is less controlled than biological systems, and byproducts can cause non-specific responses.[13]Acts as a natural precursor, leveraging the plant's own biosynthetic machinery.[7] Its effectiveness is tied to the biological state of the plant. ACC itself may also have signaling roles independent of ethylene.[8][15]

Experimental Protocols

Protocol: Comparative Analysis of Ethylene Evolution

This protocol outlines a standard method for quantifying ethylene released from treated plant material using gas chromatography.

Objective: To measure and compare the rate of ethylene evolution from plant tissues treated with ethephon and ACC.

Materials and Equipment:

  • Unripe climacteric fruits (e.g., bananas, tomatoes).[14][16]

  • Ethephon and ACC solutions of varying concentrations.

  • Airtight glass jars or vials (e.g., 2-3 L) with septa for gas sampling.[16]

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).[16][17]

  • Gas-tight syringes for headspace sampling (e.g., 250 µL).[16]

  • Incubator or climate-controlled room set to a constant temperature (e.g., 25°C).[16]

Methodology:

  • Sample Preparation: Select uniform, undamaged fruits at a consistent maturity stage. Record the weight of the plant material for each replicate.

  • Compound Application: Prepare stock solutions of ethephon and ACC. Apply the compounds to the fruit surfaces, typically by dipping or spraying. A control group should be treated with a blank solution (without the ethylene-releasing compound).

  • Incubation: Place the treated fruits into the airtight jars and seal them. Store the jars in a climate-controlled room at a constant temperature.[16]

  • Headspace Sampling: At predetermined time intervals (e.g., 1, 2, 6, 12, 24, 48 hours), use a gas-tight syringe to withdraw a sample (e.g., 250 µL) of the headspace gas from each jar through the septum.[16] To ensure a representative sample, gently mix the air inside the jar before sampling.[16]

  • Ethylene Quantification: Inject the gas sample directly into the GC-FID for analysis.[17] The GC separates ethylene from other volatiles, and the FID detects it with high sensitivity.

  • Data Calculation: Calculate the ethylene concentration based on the peak area from the chromatogram, calibrated against a standard ethylene gas of known concentration. Express the results as µL of ethylene per kilogram of fresh weight per hour (µL·kg⁻¹·h⁻¹).

  • Post-Measurement: After each sampling, aerate the jars by opening them for a few minutes to prevent the buildup of CO2, which can inhibit ethylene synthesis and action, before resealing them for the next time point.[16]

  • Physiological Assessment: In parallel experiments, monitor physiological changes in the fruit, such as color development, firmness (using a penetrometer), and total soluble solids (using a refractometer), to correlate with ethylene evolution data.

Visualizations of Pathways and Workflows

Mechanism of Ethylene Release

The diagram below illustrates the natural ethylene biosynthesis pathway and contrasts it with the chemical decomposition of ethephon.

G cluster_bio Natural Biosynthesis Pathway cluster_synth Synthetic Release Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene_Bio Ethylene ACC->Ethylene_Bio ACC Oxidase (ACO) Ethephon Ethephon (2-chloroethylphosphonic acid) Ethylene_Synth Ethylene Ethephon->Ethylene_Synth Chemical Decomposition (pH > 4.0) Byproducts Phosphate + Chloride Ions Ethephon->Byproducts

Caption: Comparison of natural ethylene biosynthesis and synthetic release from ethephon.

Canonical Ethylene Signaling Pathway

This diagram shows the core components of the ethylene signaling pathway in plants, primarily based on research in Arabidopsis thaliana.[2][18][19]

G cluster_off Ethylene Absent (-) cluster_on Ethylene Present (+) ETR1_off ETR1 Receptors (Active) CTR1_off CTR1 (Active) ETR1_off->CTR1_off Activates EIN2_off EIN2 (C-terminus Phosphorylated) CTR1_off->EIN2_off Phosphorylates & Inhibits EIN3_off EIN3/EIL1 (Degraded) EIN2_off->EIN3_off Leads to Degradation Response_off Ethylene Responses REPRESSED EIN3_off->Response_off Cannot activate Ethylene Ethylene ETR1_on ETR1 Receptors (Inactive) Ethylene->ETR1_on Binds & Inactivates CTR1_on CTR1 (Inactive) ETR1_on->CTR1_on Inactivates EIN2_on EIN2 C-terminus (Cleaved & Active) CTR1_on->EIN2_on Inhibition Released EIN3_on EIN3/EIL1 (Stable) EIN2_on->EIN3_on Stabilizes Response_on Ethylene Responses ACTIVATED EIN3_on->Response_on Activates Transcription G cluster_loop Time-Course Measurements start Start: Select Uniform Plant Material prep Prepare Compound Solutions (Ethephon, ACC, Control) start->prep apply Apply Compounds to Replicate Samples prep->apply incubate Seal in Airtight Containers & Incubate at 25°C apply->incubate sample 1. Headspace Gas Sampling (Syringe) incubate->sample gc 2. Ethylene Quantification (GC-FID) sample->gc phys 3. Physiological Assessment (Firmness, Color, etc.) gc->phys aerate 4. Aerate & Reseal Jars phys->aerate aerate->sample Repeat at Time Intervals analyze Data Analysis: Plot Ethylene Evolution & Physiological Changes aerate->analyze end End: Compare Efficacy analyze->end

References

Assessing the stability of phosphonate esters under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of phosphonate esters under various conditions is critical for their successful application as therapeutics, prodrugs, and research tools. This guide provides a comprehensive comparison of phosphonate ester stability, supported by experimental data, detailed protocols, and visual workflows.

Phosphonate esters, characterized by a robust carbon-phosphorus (C-P) bond, offer a significant advantage in stability compared to their phosphate ester counterparts, which are more susceptible to enzymatic cleavage.[1][2] This inherent stability makes them attractive candidates for applications requiring resistance to hydrolysis. However, the ester linkages (P-O-C) in phosphonate esters are still subject to cleavage under different chemical and biological conditions. This guide explores the stability of phosphonate esters under varying pH, temperature, and enzymatic environments.

Comparative Hydrolytic Stability

The hydrolysis of the P-O-C bond in phosphonate esters is a key factor influencing their shelf-life and in vivo performance. The rate of hydrolysis is significantly influenced by pH, temperature, and the steric and electronic nature of the ester's organic substituents.[3]

Influence of pH

Phosphonate esters are generally susceptible to both acid- and base-catalyzed hydrolysis of the ester bond.[3]

  • Acidic Conditions: Under acidic conditions, the hydrolysis of phosphonate esters can proceed through different mechanisms, with the rate being influenced by the steric bulk of the substituents. For instance, in the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates, electron-withdrawing substituents on the phenyl ring have been shown to increase the reaction rate, while electron-releasing groups slow it down.[2]

  • Neutral Conditions: While more stable at neutral pH compared to acidic or basic conditions, hydrolysis can still occur, albeit at a slower rate.

  • Basic Conditions: Alkaline hydrolysis of phosphonate esters is also a common degradation pathway. The rate of basic hydrolysis is highly sensitive to the steric hindrance around the phosphorus center. For example, the relative rate of alkaline hydrolysis of ethyl phosphinates decreases dramatically with increasing steric bulk of the P-alkyl groups.[4] It has been observed that under basic conditions, the hydrolysis of a methyl phosphonate ester is significantly faster than its corresponding isopropyl ester.[3]

Table 1: Comparative Hydrolysis Data for Selected Phosphonate Esters

Phosphonate EsterConditionRate Constant (k)Half-life (t½)Reference
Diethyl phenylphosphonateAcidic (HCl)k₁: 0.16 h⁻¹; k₂: 0.09 h⁻¹-[4]
Diisopropyl phenylphosphonateAcidic (HCl)k₁: 0.22 h⁻¹; k₂: 0.15 h⁻¹-[4]
Dimethyl α-hydroxybenzylphosphonateAcidic-2.5 - 9.5 h (completion)[2]
Ethyl diethylphosphinateAlkaline (NaOH, 70°C)Relative rate: 260-[4]
Ethyl diisopropylphosphinateAlkaline (NaOH, 120°C)Relative rate: 41-[4]
Ethyl di-tert-butylphosphinateAlkaline (NaOH, 120°C)Relative rate: 0.08-[4]
Thymidyl-3',5'-thymidine H-phosphonateAcid Catalysis1.8 x 10⁻³ M⁻¹s⁻¹-[5]
Thymidyl-3',5'-thymidine H-phosphonateBase Catalysis7.2 x 10³ M⁻¹s⁻¹-[5]
Thymidyl-3',5'-thymidine H-phosphonateWater Catalysis1.5 x 10⁻⁶ s⁻¹-[5]

Note: Rate constants (k) for two-step hydrolyses are denoted as k₁ and k₂. The data is compiled from various sources and experimental conditions may differ.

Thermal Stability

The thermal stability of phosphonate esters is a critical parameter for applications in materials science and for assessing their shelf-life under different storage conditions. Thermogravimetric analysis (TGA) is commonly used to determine the onset temperature of decomposition.

Generally, phosphonate esters exhibit good thermal stability.[6] The structure of the organic groups attached to the phosphorus atom plays a significant role in determining the decomposition temperature. For instance, aryl-substituted esters tend to be more thermally stable than their alkyl counterparts.

Table 2: Thermal Decomposition Data for Selected Organophosphorus Esters

CompoundTypeOnset Decomposition Temperature (°C)Reference
Isosorbide bis(diethylphosphate) (IDEA)Phosphate Ester156[6]
Isosorbide bis(diphenylphosphate) (IDPA)Phosphate Ester289[6]
Isosorbide bis(dopyloxy) (IDOPYL)Phosphonate Ester323[6]
Isosorbide bis(phosphinate) (IDPO)Phosphinate Ester338[6]
HEPTs-Triazine Phosphonate~250 (5% weight loss)[7]
EDA-bis-TEPTs-Triazine Phosphonate~300 (5% weight loss)[7]
Pip-bis-TEPTs-Triazine Phosphonate~320 (5% weight loss)[7]

Enzymatic Stability

In biological systems, the stability of phosphonate esters is largely determined by their susceptibility to enzymatic cleavage, primarily by esterases and phosphatases. The inherent resistance of the C-P bond to enzymatic hydrolysis is a key reason for their use as stable analogs of phosphates in drug design.[1] However, the ester groups can be cleaved by enzymes, a property that is often exploited in the design of phosphonate prodrugs.

The rate of enzymatic hydrolysis is highly dependent on the specific enzyme and the structure of the phosphonate ester. For example, phosphotriesterase (PTE) has been shown to catalyze the stereoselective hydrolysis of phosphinate esters.[8] The kinetic parameters of enzymatic reactions, such as the catalytic rate constant (kcat) and the Michaelis constant (KM), provide a quantitative measure of enzyme efficiency.

Table 3: Kinetic Parameters for Enzymatic Hydrolysis of a Phosphonate Substrate

EnzymeSubstratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)Reference
PbfA(R)-1-hydroxy-2-aminoethylphosphonate5.3 ± 0.30.43 ± 0.0612,300 ± 1,200[9]

Experimental Protocols

General Protocol for Kinetic Analysis of Phosphonate Ester Hydrolysis

This protocol outlines a general method for determining the rate of hydrolysis of phosphonate esters under specific pH and temperature conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the phosphonate ester in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2, 7, and 10).

  • Initiation of Hydrolysis: Initiate the hydrolysis reaction by diluting a small aliquot of the phosphonate ester stock solution into the pre-heated buffer solution to a final desired concentration.

  • Monitoring the Reaction: Monitor the progress of the reaction over time by taking aliquots at regular intervals. The concentration of the remaining phosphonate ester or the appearance of a hydrolysis product can be quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy (if a chromophoric group is present).

  • Data Analysis: Plot the concentration of the phosphonate ester versus time. Determine the pseudo-first-order rate constant (k) by fitting the data to a single exponential decay model. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis stock Prepare Stock Solution (Phosphonate Ester in Organic Solvent) initiate Initiate Hydrolysis (Dilute Stock in Buffer at Temp) stock->initiate buffer Prepare Buffer Solutions (Desired pH) buffer->initiate monitor Monitor Reaction (HPLC or UV-Vis) initiate->monitor plot Plot Concentration vs. Time monitor->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

Experimental workflow for hydrolysis kinetics.
General Protocol for Thermogravimetric Analysis (TGA)

This protocol describes the determination of the thermal stability of phosphonate esters using TGA.

  • Sample Preparation: Place a small, accurately weighed amount of the phosphonate ester (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins. The temperature at 5% weight loss is also a common metric for comparison.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis sample Weigh Sample (5-10 mg) instrument Place in TGA (Inert Atmosphere) sample->instrument heat Heat Sample (Constant Rate) instrument->heat record Record Weight vs. Temperature heat->record analyze Analyze TGA Curve record->analyze determine Determine Onset Decomposition Temperature (Tonset) analyze->determine

Workflow for Thermogravimetric Analysis.
General Protocol for Enzymatic Hydrolysis Assay

This protocol provides a general framework for assessing the enzymatic degradation of phosphonate esters.

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare solutions of the enzyme and the phosphonate ester substrate.

  • Reaction Mixture: In a suitable reaction vessel (e.g., a microplate well or a cuvette), combine the buffer, enzyme solution, and substrate solution. A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Monitoring the Reaction: Monitor the reaction progress by measuring the decrease in substrate concentration or the increase in product concentration over time using a suitable analytical method (e.g., HPLC, LC-MS, or a spectrophotometric assay if a chromogenic product is formed).

  • Data Analysis: Determine the initial reaction rate from the linear portion of the progress curve. To determine kinetic parameters (kcat and KM), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagents Prepare Buffer, Enzyme, and Substrate Solutions mix Combine Reagents in Reaction Vessel reagents->mix incubate Incubate at Optimal Temperature mix->incubate monitor Monitor Reaction Progress (e.g., HPLC) incubate->monitor analyze Determine Initial Rate and Kinetic Parameters monitor->analyze

References

Safety Operating Guide

Safe Disposal of 2-Chloroethylphosphoric Acid Dichloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Chloroethylphosphoric Acid Dichloride, also known as 2-chloroethylphosphoryl dichloride, is a highly corrosive and reactive substance. This guide provides essential safety and logistical procedures for preparing the chemical for disposal. The final treatment and disposal must be conducted by a licensed hazardous waste disposal company in strict accordance with all local, regional, and national regulations.[1][2] Never attempt to neutralize this chemical yourself without expert consultation and appropriate facilities.

Immediate Safety and Hazard Profile

This compound poses significant health and safety risks. It is classified as a corrosive material that causes severe skin burns and eye damage.[3] As an acid dichloride, it is expected to react with water or moisture, potentially liberating toxic and corrosive gases like hydrogen chloride.[2][4] All handling and disposal preparations must be performed with extreme caution in a controlled environment.

Hazard Classification Summary

The following table summarizes the key hazard classifications for this compound.

Hazard ClassGHS CodeDescriptionCitations
Corrosive to MetalsH290May be corrosive to metals.[3]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1][3]
Serious Eye DamageH318Causes serious eye damage.[3]

Step-by-Step Disposal and Operations Plan

This protocol outlines the necessary steps to safely manage and prepare this compound waste for collection by a certified disposal service.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its container, ensure a complete set of appropriate PPE is worn.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Use safety goggles and a face shield for full protection against splashes.[1]

  • Body Protection: A chemical-resistant apron or lab coat is mandatory. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[1]

  • Respiratory Protection: All handling must be done in a certified chemical fume hood to avoid inhaling corrosive vapors.[2]

Step 2: Segregate and Contain the Waste

Proper containment is critical to prevent reactions and contamination.

  • Original Container: If possible, keep the waste in its original container. Ensure the container is in good condition, not leaking, and the cap is sealed tightly.

  • Waste Container: If the original container is compromised, use a designated, corrosion-resistant waste container. The container must have a resistant inner liner and be compatible with corrosive materials.[1]

  • Do Not Mix: Never mix this compound waste with other chemicals, especially bases, oxidizing agents, or aqueous solutions.[2]

  • Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (such as sand or vermiculite). Do not use combustible materials. Collect the absorbed material and place it into a suitable, sealed container for disposal.[1]

Step 3: Label the Waste Container

Clear and accurate labeling is a legal and safety requirement.

  • Attach a hazardous waste label to the container.

  • Clearly write the full chemical name: "this compound" and/or "2-Chloroethylphosphoryl Dichloride".

  • Include the date of accumulation.

  • Mark the container with the appropriate hazard pictograms (e.g., Corrosive).

Step 4: Store the Waste Securely

Improper storage can lead to dangerous situations.

  • Location: Store the sealed and labeled waste container in a designated, secure hazardous waste storage area. This area should be cool, dry, and well-ventilated.

  • Corrosion-Proofing: Store the container in a corrosion-resistant secondary containment bin.[1]

  • Locked Storage: The storage area must be locked and accessible only to authorized personnel.[1]

  • Moisture Control: Protect the container from any contact with moisture.[2]

Step 5: Arrange for Professional Disposal

Final disposal is a regulated process that requires professional handling.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Provide Information: Provide them with the Safety Data Sheet (SDS) for the chemical and details about the quantity and containment of the waste.

  • Schedule Pickup: Schedule a pickup for the hazardous waste. Follow any additional instructions provided by the EH&S officer or the disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe preparation and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_storage Storage & Final Disposal start Start: Identify Waste ppe Step 1: Don Full Personal Protective Equipment (PPE) start->ppe contain Step 2: Segregate & Contain Waste in Corrosion-Resistant Container ppe->contain label_waste Step 3: Label Container with Hazardous Waste Information contain->label_waste store Step 4: Store in Secure, Dry, & Locked Location label_waste->store contact_ehs Step 5: Contact EH&S or Licensed Disposal Company store->contact_ehs schedule_pickup Follow Instructions & Schedule Pickup contact_ehs->schedule_pickup end End: Waste Disposed schedule_pickup->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloroethylphosphoric Acid Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the handling and disposal of 2-Chloroethylphosphoric Acid Dichloride, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides detailed procedural information for the use of this compound (CAS: 1455-05-6), a corrosive and toxic organophosphorus compound.[1] Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a moisture-sensitive liquid that can cause severe skin burns and serious eye damage.[1][2] It is also harmful if swallowed or inhaled and is toxic in contact with skin.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shield.Protects against splashes and vapors that can cause severe eye damage.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Prevents skin contact which can cause severe burns and toxicity.[5][7]
Body Protection Flame-retardant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended.Protects skin from accidental splashes and contact.[5][8]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.Minimizes inhalation of corrosive and toxic vapors.[6][9]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[7]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential to maintain safety throughout its lifecycle in the laboratory.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled.

  • Transport the chemical in a secondary, shatterproof container to the designated storage area.

Step 2: Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[9][10]

  • The storage container must be corrosion-resistant.[5]

  • Keep the container tightly closed to prevent exposure to moisture.[1][9]

  • Store in a locked cabinet or area to restrict access to authorized personnel only.[3][5]

Step 3: Handling and Use

  • All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[10]

  • Before use, ensure that an emergency eyewash station and safety shower are readily accessible.[11]

  • Use only glass or other compatible, corrosion-resistant equipment.

  • When transferring, use a funnel to minimize the risk of spills.

  • Avoid contact with skin and eyes.[6] Do not breathe vapors.[6]

Step 4: Spill Response

  • In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

  • For larger spills, evacuate the area and contact the institution's environmental health and safety department immediately.

  • Ensure the spill area is well-ventilated.

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Keep all waste containing this compound separate from other waste streams.

  • This includes the pure chemical, solutions, and any contaminated materials such as gloves, absorbent pads, and disposable labware.

Step 2: Waste Collection and Labeling

  • Collect all chemical waste in a designated, leak-proof, and corrosion-resistant container.

  • The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (Corrosive, Toxic).[3]

Step 3: Storage of Waste

  • Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.

  • Ensure the storage area is well-ventilated.

Step 4: Final Disposal

  • Dispose of the hazardous waste through your institution's certified hazardous waste management program.[5][6][12]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

Workflow for Safe Handling of this compound

Safe Handling Workflow A Receipt & Inspection B Secure Storage (Cool, Dry, Ventilated, Locked) A->B Secure Transport C Preparation for Use (Don PPE, Fume Hood) B->C D Chemical Handling & Use C->D E Decontamination of Equipment D->E G Spill Response D->G If Spill Occurs F Waste Collection (Labeled, Segregated) E->F H Final Disposal (Certified Vendor) F->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.